2-Chloro-5,6-dimethylnicotinonitrile
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-5,6-dimethylpyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYVPJDZJIHOUHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40512415 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65176-93-4 | |
| Record name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40512415 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 65176-93-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
2-Chloro-5,6-dimethylnicotinonitrile physical and chemical properties
An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Moving beyond a simple data sheet, this document synthesizes its core physical and chemical properties, reactivity profile, and essential safety protocols to provide actionable insights for laboratory applications.
Core Chemical Identity
This compound is a heterocyclic aromatic compound built upon a pyridine core. This structural foundation is functionalized with a chlorine atom, a nitrile group, and two methyl groups, the specific arrangement of which dictates its unique chemical behavior.
The primary identifiers for this compound are cataloged below for unambiguous reference in procurement, documentation, and regulatory compliance.
| Identifier | Value | Source |
| CAS Number | 65176-93-4 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1][2] |
| Molecular Weight | 166.61 g/mol | [1][2] |
| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N | [1] |
| SMILES | Cc1cc(C#N)c(Cl)nc1C | [1] |
| MDL Number | MFCD11101051 | [1] |
Physicochemical Properties
The compound presents as a solid at standard temperature and pressure.[1] A summary of its key physical properties is presented in the table below. It is important to note that while some properties are empirically determined, others, particularly for specialized reagents, are based on predictive models.
| Property | Value | Notes |
| Physical State | Solid | [1] |
| Flash Point | Not Applicable | [1] |
| Melting Point | No data available | N/A |
| Boiling Point | No data available | N/A |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, THF, toluene) | Inferred from similar structures.[3] |
The absence of specific melting and boiling point data in publicly available literature is not uncommon for niche chemical building blocks and underscores the importance of in-lab characterization upon receipt.
Chemical Reactivity and Synthetic Profile
The synthetic utility of this compound is derived from the reactivity of its constituent functional groups. The pyridine ring, being electron-deficient, is further influenced by the electron-withdrawing effects of the chloro and nitrile substituents.
Key Reactive Sites:
-
C2-Chlorine Atom: The chlorine atom at the 2-position of the pyridine ring is the primary site for nucleophilic aromatic substitution (SₙAr). This is a cornerstone reaction for introducing a wide variety of functional groups (e.g., amines, alcohols, thiols) to build more complex molecular scaffolds. The reaction is facilitated by the electron-withdrawing nitrile group and the pyridine nitrogen, which stabilize the Meisenheimer intermediate.
-
C3-Nitrile Group: The nitrile (cyano) group is a versatile functional handle. It can undergo:
-
Hydrolysis: Conversion to a carboxylic acid or an amide under acidic or basic conditions, respectively.
-
Reduction: Transformation into a primary amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
-
Organometallic Addition: Reaction with Grignard or organolithium reagents to form ketones after hydrolysis.
-
-
Pyridine Nitrogen: The lone pair of electrons on the ring nitrogen allows it to act as a base or nucleophile, and it can be quaternized or N-oxidized.[3]
Caption: Standard operating procedure for handling chemical reagents.
Step-by-Step Handling Methodology:
-
Engineering Controls: All manipulations, including weighing and transfers, should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors. [4]2. Personal Protective Equipment:
-
Eye Protection: Wear tightly fitting safety goggles or a face shield. [5] * Hand Protection: Use chemically resistant gloves (e.g., nitrile). Change gloves immediately if contamination occurs.
-
Body Protection: A flame-retardant lab coat is mandatory. Ensure it is fully buttoned. [5]3. First Aid Measures:
-
If Swallowed: Rinse mouth. Immediately call a POISON CENTER or doctor. [1] * Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.
-
-
Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.
References
- PubChem. (n.d.). 2-Chloro-5-methylnicotinonitrile.
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
- Thermo Fisher Scientific. (2010). SAFETY DATA SHEET - 2-Chloro-4,6-dimethylnicotinonitrile.
- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
Sources
2-Chloro-5,6-dimethylnicotinonitrile CAS number 65176-93-4
An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile
Foreword: Unveiling a Versatile Heterocyclic Scaffold
In the landscape of modern medicinal chemistry and organic synthesis, the strategic selection of molecular building blocks is paramount to the efficient construction of novel chemical entities. This compound, identified by its CAS number 65176-93-4, represents a highly functionalized pyridine derivative poised for versatile applications. This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explore the underlying principles of its reactivity, synthesis, and potential as a key intermediate in drug discovery. The insights herein are curated to empower researchers to harness the full synthetic potential of this valuable heterocyclic scaffold.
Core Physicochemical & Structural Characteristics
This compound is a solid organic compound featuring a pyridine ring substituted with a chlorine atom, two methyl groups, and a nitrile functional group. This specific arrangement of substituents dictates its chemical behavior and utility.
| Property | Value | Source(s) |
| CAS Number | 65176-93-4 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |
| Appearance | Solid (Typical for similar compounds) | [2] |
| Melting Point | Not explicitly reported, but expected to be a crystalline solid. | N/A |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, THF, and toluene. | [2] |
| InChI Key | RETJKTAVEQPNMH-UHFFFAOYSA-N | [3][4] |
| SMILES | CC1=C(C(=NC(=C1)Cl)C#N)C | [3] |
Spectroscopic Profile: A Structural Elucidation
While a dedicated public spectrum for this specific molecule is not available, its structure allows for a reliable prediction of its spectroscopic signatures, which is crucial for reaction monitoring and quality control.[5][6][7]
-
¹H NMR (Proton Nuclear Magnetic Resonance): In a solvent like CDCl₃, one would expect to observe three distinct signals:
-
A singlet for the aromatic proton at the 4-position, likely in the δ 7.0-8.5 ppm range.
-
Two distinct singlets for the two methyl groups (C5-CH₃ and C6-CH₃), likely in the δ 2.2-2.8 ppm range. The exact chemical shifts would be influenced by their position relative to the other substituents.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): Eight distinct carbon signals are expected:
-
Signals for the six carbons of the pyridine ring. The carbon bearing the chlorine (C2) and the carbon bearing the nitrile group (C3) would be significantly deshielded.
-
A signal for the nitrile carbon (-C≡N), typically found in the δ 115-125 ppm range.
-
Signals for the two methyl carbons, typically in the δ 15-25 ppm range.
-
-
FT-IR (Fourier-Transform Infrared Spectroscopy): Key vibrational frequencies would include:
-
A sharp, strong absorption band around 2220-2240 cm⁻¹ characteristic of the C≡N (nitrile) stretch.
-
C-H stretching vibrations for the aromatic and methyl protons just above and below 3000 cm⁻¹, respectively.
-
C=C and C=N stretching vibrations within the pyridine ring in the 1400-1600 cm⁻¹ region.
-
A C-Cl stretching vibration, typically observed in the 600-800 cm⁻¹ region.
-
-
MS (Mass Spectrometry): Under electron ionization (EI), the mass spectrum would show:
-
A molecular ion peak (M⁺) at m/z 166.
-
A characteristic M+2 peak at m/z 168 with an intensity of approximately one-third of the M⁺ peak, confirming the presence of a single chlorine atom.
-
Fragmentation patterns would likely involve the loss of chlorine (Cl•), a methyl radical (CH₃•), or hydrogen cyanide (HCN).
-
Chemical Reactivity and Synthetic Strategy
The reactivity of this compound is governed by the interplay of its functional groups, making it a versatile synthetic intermediate.
Core Reactivity Principles
The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic substitution but critically activates it for nucleophilic aromatic substitution (SNAr), especially at the 2- and 4-positions.[2][8]
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom at the 2-position is highly activated towards displacement by nucleophiles. This is the most significant reaction pathway for this molecule. The electron-withdrawing nature of the ring nitrogen and the adjacent nitrile group stabilizes the negatively charged Meisenheimer intermediate formed during the reaction, facilitating the substitution.[8][9] Common nucleophiles include amines, alcohols, and thiols, allowing for the introduction of a wide range of functionalities.
-
Transformations of the Nitrile Group: The cyano group at the 3-position is a versatile handle for further chemical modifications. It can be:
-
Hydrolyzed to a carboxylic acid or an amide under acidic or basic conditions.
-
Reduced to a primary amine (using reagents like LiAlH₄) or an aldehyde (using DIBAL-H).
-
-
Metal-Catalyzed Cross-Coupling: The C-Cl bond can participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig amination, to form new carbon-carbon or carbon-nitrogen bonds.[10]
Caption: Key reactive sites and potential transformations of the title compound.
Plausible Synthetic Routes
The synthesis of this compound can be approached from several precursors. A common and effective strategy involves the chlorination of a corresponding 2-hydroxypyridine derivative.
Route 1: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile
This is a widely employed method for converting 2-pyridones (the tautomeric form of 2-hydroxypyridines) into 2-chloropyridines.
Caption: A plausible two-step workflow for the synthesis of the title compound.
The synthesis of the 2-hydroxypyridine precursor itself can be achieved through multi-component reactions, for instance, by reacting a suitable chalcone with malononitrile and ammonium acetate.[11][12]
Route 2: Sandmeyer Reaction
An alternative, though potentially lower-yielding, route could involve a Sandmeyer reaction starting from 2-amino-5,6-dimethylnicotinonitrile.[13][14] This classic transformation converts a primary aromatic amine into a diazonium salt, which is then displaced by a chloride ion using a copper(I) chloride catalyst.[14][15][16][17]
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile intermediate for constructing more complex molecules, particularly in the pharmaceutical sector.[18] Its structure is a scaffold that can be elaborated upon to generate libraries of compounds for high-throughput screening.
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core. For example, Dasatinib, a dual Src/Abl kinase inhibitor, is based on a 2-aminothiazole-5-carboxamide structure.[19] The activated 2-chloro position of our title compound is ideal for reacting with aminothiazole derivatives to rapidly build analogous structures. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties to optimize binding affinity and selectivity.
-
GPCR Modulators: G-protein coupled receptors (GPCRs) are another major class of drug targets. The nicotinonitrile scaffold is present in various GPCR modulators. The ability to introduce diverse substituents at the 2-position via SNAr allows for the exploration of structure-activity relationships (SAR) in the development of new modulators.
-
Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals, including herbicides and insecticides.[20] The reactivity of this compound makes it a suitable starting point for the synthesis of novel crop protection agents.
Field-Proven Experimental Protocols
The following protocols are standardized, self-validating procedures based on established chemical principles for reactions involving similar substrates.
Protocol: Nucleophilic Aromatic Substitution with a Primary Amine
This protocol describes a typical procedure for displacing the 2-chloro substituent with an amine, a cornerstone reaction for this compound.
Caption: A standardized step-by-step workflow for an SNAr reaction.
Step-by-Step Methodology:
-
Reagent Charging: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired primary or secondary amine (1.1-1.5 eq), and a suitable non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or K₂CO₃ (2.0 eq).
-
Solvent Addition: Add a high-boiling polar aprotic solvent such as N-Methyl-2-pyrrolidone (NMP), Dimethyl sulfoxide (DMSO), or Dimethylformamide (DMF) to achieve a concentration of approximately 0.5 M.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 100-140 °C. The optimal temperature depends on the nucleophilicity of the amine.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into water and extract the product with an organic solvent such as ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 2-amino-substituted nicotinonitrile.
Protocol: Synthesis via Chlorination of 2-Hydroxypyridine Precursor
This protocol details the conversion of the corresponding pyridone to the target 2-chloro compound.[21]
Step-by-Step Methodology:
-
Reagent Charging: In a chemical fume hood, carefully charge a round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile (1.0 eq).[21]
-
Chlorinating Agent: Slowly add phosphorus oxychloride (POCl₃) (3-5 eq) to the flask at room temperature with stirring. A small amount of a tertiary amine base (e.g., triethylamine) can be added as a catalyst. Caution: The reaction can be exothermic.[21]
-
Reaction Conditions: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 2-6 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess POCl₃.
-
Neutralization & Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Extract the aqueous layer with dichloromethane or ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can be purified by recrystallization or column chromatography to afford pure this compound.
Safety and Handling
While a specific, detailed SDS for this compound is not widely available, data from structurally similar compounds provide a strong basis for safe handling protocols.[22]
| Hazard Category | Guidance and Precautionary Statements | Source(s) |
| GHS Classification | Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed. | [1] |
| Signal Word | Warning | [1] |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection (safety goggles conforming to EN166 or NIOSH standards). | [22][23][24] |
| Handling | Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/fumes. Wash hands and exposed skin thoroughly after handling. | [22][24][25] |
| First Aid (Inhalation) | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [24] |
| First Aid (Skin Contact) | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. | [24] |
| First Aid (Eye Contact) | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice. | [24] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Store locked up. | [24][25] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations. | [24] |
Conclusion
This compound is more than a mere catalog chemical; it is a potent and versatile tool for chemical innovation. Its well-defined reactivity, centered on the activated 2-chloro position, provides a reliable entry point for the synthesis of diverse molecular architectures. For researchers in drug discovery and materials science, a thorough understanding of its properties, synthetic routes, and reaction protocols is key to unlocking its full potential in the rapid development of novel and functional molecules.
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Preamble: A Structural Chemist's Perspective on a Versatile Scaffold
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-5,6-dimethylnicotinonitrile
In the landscape of medicinal chemistry and materials science, the nicotinonitrile (3-cyanopyridine) framework is a recurring motif of significant interest.[1][2][3] Its inherent electronic properties and capacity for diverse functionalization make it a privileged scaffold in the design of novel therapeutic agents and functional materials. This guide focuses on a specific, yet underexplored, derivative: This compound .
While extensive peer-reviewed data on this exact molecule is sparse, its structure presents a compelling case study for the application of modern analytical techniques. The strategic placement of a chloro group at the 2-position, a nitrile at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique electronic and steric environment. This document serves as a comprehensive technical guide for researchers, outlining the theoretical underpinnings of its structure and providing a validated workflow for its empirical synthesis, characterization, and definitive structural elucidation. We will proceed not by simply listing facts, but by detailing the causal logic behind each analytical choice, ensuring a robust and reproducible approach to understanding this molecule's core identity.
Section 1: Core Molecular Identity and In Silico Prediction
Before embarking on empirical analysis, a foundational understanding is built upon its known identifiers and computationally predicted properties. This in silico approach is a critical first step in modern chemical research, providing a theoretical baseline against which experimental data can be validated.
Chemical and Physical Identifiers
A molecule's identity is anchored by its fundamental properties. This compound is cataloged with the following key identifiers, which ensure unambiguous communication and sourcing in a research context.
| Identifier | Value | Source |
| CAS Number | 65176-93-4 | [4] |
| Molecular Formula | C₈H₇ClN₂ | [4][5] |
| Molecular Weight | 166.61 g/mol | [4][5] |
| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | |
| SMILES | Cc1cc(C)nc(c1C#N)Cl | [5] |
| InChI Key | RETJKTAVEQPNMH-UHFFFAOYSA-N | [5] |
Computational Modeling: Predicting the Ground State
To gain insight into the molecule's three-dimensional geometry, bond parameters, and electronic landscape, Density Functional Theory (DFT) is the computational method of choice, balancing accuracy with computational cost for organic molecules of this size.[6] A typical protocol involves geometry optimization followed by frequency calculations to confirm the structure is at a true energy minimum.[6]
Rationale for Method Selection:
-
Functional (B3LYP or ωB97X-D): These functionals provide a reliable description of electron correlation for main-group organic compounds. ωB97X-D is particularly adept at handling non-covalent interactions, though less critical for this isolated molecule.
-
Basis Set (6-311+G(d,p)): This Pople-style basis set offers a good compromise between flexibility and computational demand. The inclusion of diffuse functions (+) is important for accurately describing the lone pairs on the nitrogen and chlorine atoms, while polarization functions (d,p) are essential for modeling the non-spherical electron distribution in bonding regions.[6]
Based on this level of theory, we can predict key structural parameters, which serve as hypotheses to be tested by empirical methods like X-ray crystallography.
Section 2: Empirical Workflow for Synthesis and Structural Verification
The definitive characterization of this compound requires its physical synthesis and subsequent analysis using a suite of spectroscopic techniques. The following workflow represents a robust, self-validating system for achieving this.
Logical Synthesis Pathway
A plausible and efficient synthesis route involves the chlorination of the corresponding pyridone precursor. This is a standard and well-documented transformation for converting hydroxylated pyridine rings into their chlorinated analogues, valued for their utility as intermediates in cross-coupling reactions.[7][8]
-
Starting Material: 2-Hydroxy-5,6-dimethylnicotinonitrile.
-
Chlorinating Agent: Phosphorus oxychloride (POCl₃) is the reagent of choice. It is highly effective for this transformation and the byproducts (phosphoric acids) are easily removed during aqueous workup.[8]
-
Reaction: The precursor is refluxed with an excess of POCl₃, often with gentle heating to initiate the reaction, which can be exothermic.[7]
-
Workup & Purification: The reaction mixture is carefully quenched by pouring it onto ice, followed by neutralization with a base (e.g., NaHCO₃ or NaOH solution). The crude product is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane), dried, and purified via column chromatography on silica gel.
Integrated Characterization Workflow
The following diagram outlines the logical flow from a purified compound to its unambiguous structural confirmation. Each step provides a piece of the puzzle, and together they form a coherent and definitive structural proof.
Caption: Integrated workflow for the synthesis and structural elucidation of this compound.
Detailed Spectroscopic Protocols and Expected Data
The following protocols are presented as standard operating procedures for the structural characterization of the target compound.
A. Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and investigate fragmentation patterns that support the proposed structure.
-
Protocol:
-
Instrumentation: Utilize a Gas Chromatography-Mass Spectrometry (GC-MS) system with an Electron Ionization (EI) source.[9]
-
Sample Preparation: Prepare a dilute solution of the purified compound (~1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
GC Method: Use a standard non-polar capillary column (e.g., DB-5ms). Program the oven with a temperature ramp (e.g., 100°C to 250°C at 10°C/min) to ensure proper elution.
-
MS Acquisition: Set the ionization energy to 70 eV. Scan a mass range of m/z 40-300.
-
-
Anticipated Results:
| Feature | Predicted m/z | Interpretation |
| Molecular Ion (M⁺) | 166 / 168 | The two peaks in an ~3:1 ratio are the hallmark of a single chlorine atom (³⁵Cl and ³⁷Cl isotopes). This is a critical diagnostic feature. |
| [M-CH₃]⁺ | 151 / 153 | Loss of a methyl radical from the parent ion. |
| [M-Cl]⁺ | 131 | Loss of a chlorine radical. |
| [M-HCN]⁺ | 139 / 141 | Loss of neutral hydrogen cyanide from the nitrile group. |
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify key functional groups present in the molecule.
-
Protocol:
-
Instrumentation: Use an FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the purified solid sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, co-adding at least 16 scans to ensure a good signal-to-noise ratio.
-
-
Anticipated Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Significance |
| ~2230-2215 | C≡N stretch | Confirms the presence of the nitrile group.[10] The conjugation with the aromatic ring places it in this specific region. |
| ~3100-3000 | Aromatic C-H stretch | Indicates the presence of the pyridine ring. |
| ~2980-2850 | Aliphatic C-H stretch | Confirms the presence of the two methyl groups. |
| ~1600-1450 | C=C and C=N ring stretches | Characteristic vibrations of the substituted pyridine ring. |
| ~850-750 | C-Cl stretch | Strong evidence for the chloro-substituent. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To determine the precise connectivity and chemical environment of all hydrogen and carbon atoms. This is the most powerful technique for structural elucidation in solution.
-
Protocol:
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.[9]
-
Sample Preparation: Dissolve ~10-15 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and transfer to an NMR tube.
-
Experiments:
-
¹H NMR: Standard single-pulse experiment.
-
¹³C{¹H} NMR: Standard proton-decoupled experiment.
-
2D NMR (Recommended): HSQC (Heteronuclear Single Quantum Coherence) to correlate protons directly with their attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) C-H connectivity.
-
-
-
Anticipated Spectral Data (in CDCl₃):
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ¹H | ~7.3-7.6 | Singlet (s) | The single aromatic proton at the 4-position. Its chemical shift is influenced by the adjacent electron-withdrawing nitrile and the electron-donating methyl groups. |
| ¹H | ~2.5-2.7 | Singlet (s) | Protons of the C6-methyl group. |
| ¹H | ~2.3-2.5 | Singlet (s) | Protons of the C5-methyl group. Slightly more shielded than the C6-methyl due to its position relative to the electron-withdrawing groups. |
| ¹³C | ~155-160 | Singlet | C2, attached to both nitrogen and chlorine (highly deshielded). |
| ¹³C | ~150-155 | Singlet | C6, attached to nitrogen and a methyl group. |
| ¹³C | ~140-145 | Singlet | C4, the carbon bearing the aromatic proton. |
| ¹³C | ~130-135 | Singlet | C5, attached to a methyl group. |
| ¹³C | ~115-118 | Singlet | C3, the carbon bearing the nitrile group. |
| ¹³C | ~105-110 | Singlet | The carbon of the nitrile group (C≡N). |
| ¹³C | ~20-25 | Quartet (in ¹H-coupled) | Carbon of the C6-methyl group. |
| ¹³C | ~15-20 | Quartet (in ¹H-coupled) | Carbon of the C5-methyl group. |
D. Single-Crystal X-Ray Crystallography
-
Objective: To provide unambiguous, high-resolution 3D structural data, including precise bond lengths, bond angles, and intermolecular packing interactions in the solid state.
-
Protocol:
-
Crystal Growth: Grow single crystals suitable for diffraction. This is often the most challenging step. Techniques include slow evaporation from a mixed solvent system (e.g., hexane/ethyl acetate), vapor diffusion, or slow cooling of a saturated solution.
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the diffraction data and solve the structure using direct methods or Patterson synthesis, followed by refinement to yield the final atomic coordinates and structural parameters.[11][12]
-
Section 3: Molecular Structure and Its Implications in Drug Discovery
The elucidated structure of this compound reveals features that make it a valuable building block for drug development professionals.
Caption: Relationship between the structural features of this compound and their implications in medicinal chemistry.
The nicotinonitrile scaffold itself is a component of several marketed drugs, including kinase inhibitors.[2] The substituents on this specific molecule offer distinct advantages:
-
The 2-Chloro Group: This is the most significant feature from a synthetic chemist's perspective. It is an excellent leaving group for nucleophilic aromatic substitution and a prime handle for palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of diverse aryl, heteroaryl, or amine functionalities, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[13]
-
The 5,6-Dimethyl Groups: These groups contribute to the molecule's lipophilicity, which can be crucial for cell membrane permeability. Furthermore, they provide steric bulk that can be exploited to achieve selective binding to a target protein by occupying specific hydrophobic pockets. They can also serve to block sites that would otherwise be susceptible to metabolic oxidation, potentially improving the compound's pharmacokinetic profile.
Conclusion
This compound, while not extensively documented in the literature, represents a molecule of high potential. Its structure can be confidently predicted in silico and definitively confirmed through a systematic workflow employing mass spectrometry, FT-IR, and multi-dimensional NMR. For absolute proof, single-crystal X-ray crystallography remains the ultimate goal. The combination of a reactive chloro handle, a metabolically stable nitrile, and lipophilic methyl groups makes this compound an attractive and versatile intermediate for medicinal chemists aiming to develop next-generation therapeutics. This guide provides the foundational knowledge and actionable protocols for any researcher seeking to synthesize, characterize, and ultimately utilize this promising chemical entity.
References
- The Chemistry of Nicotinonitrile: Versatility in Fine Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO., LTD.
- Kotb, E. R., El-Hashash, M. A., Salama, M. A., Kalf, H. S., & Abdel Wahed, N. A. M. (2009). Synthesis and Reactions of Some Novel Nicotinonitrile Derivatives for Anticancer and Antimicrobial Evaluation. Acta Chimica Slovenica, 56, 908–919.
- 2-chloronicotinonitrile - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE - precisionFDA. (n.d.).
- Hisham, M., Hassan, H. A., Hayallah, A. M., & Abdel-Aziz, M. (2023). Nicotinonitrile as an Essential Scaffold in Medicinal Chemistry: An Updated Review. Journal of Advanced Biomedical and Pharmaceutical Sciences, 6, 1-11.
- Nicotinonitrile - Wikipedia. (n.d.).
- 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - 1H NMR Spectrum - SpectraBase. (n.d.).
- Nicotinonitrile derivatives as antitumor agents. (n.d.). ResearchGate.
- 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734 - PubChem. (n.d.).
- CN111153853B - Preparation method of 2-chloronicotinic acid - Google Patents. (n.d.).
- The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. (2026, January 5). NINGBO INNO PHARMCHEM CO.,LTD.
- Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 6 - YouTube. (2020, February 24).
- 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8 • ChemWhat. (n.d.).
- From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials - PubMed. (2025, November 29).
- Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-61.
- Crystal structure of a 1:1 cocrystal of nicotinamide with 2-chloro-5-nitrobenzoic acid. (n.d.). ResearchGate.
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid - Google Patents. (n.d.).
- Synthesis, X-Ray Crystallography, Theoretical Investigation and Optical Properties of 2-Chloro-N-(2,4-dinitrophenyl) Acetamide. (2025, August 10). ResearchGate.
- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - MDPI. (n.d.).
- The first crystal structure determination of a 2-chloroethyl-N-nitrosourea hydrochloride derivative by X-ray powder diffraction and solid-state NMR. (2025, August 6). ResearchGate.
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2-Chloro-5,6-dimethylnicotinonitrile empirical formula C8H7ClN2
An In-Depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: A Core Scaffold for Modern Drug Discovery
Abstract: This technical guide provides a comprehensive overview of this compound (C8H7ClN2), a heterocyclic building block of increasing importance in medicinal chemistry and drug development. We delve into its fundamental chemical identity, propose a robust synthetic pathway grounded in established organic chemistry principles, and explore its reactivity profile. This document further outlines detailed protocols for its analytical characterization and quality control, ensuring its suitability for downstream applications. The guide culminates in a discussion of its strategic application in the synthesis of pharmacologically active agents, particularly kinase inhibitors, highlighting its value to researchers and drug development professionals. All methodologies are presented with an emphasis on the underlying scientific rationale, ensuring both technical accuracy and practical utility.
Core Identity and Strategic Importance
This compound is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. The strategic placement of its functional groups—a nucleophilically displaceable chlorine atom, a versatile nitrile group, and two methyl groups on the pyridine core—makes it a highly valuable scaffold. The pyridine ring is a privileged structure in medicinal chemistry, found in numerous approved drugs, due to its ability to engage in hydrogen bonding and its favorable pharmacokinetic properties. The chloro-substituent at the 2-position is particularly activated towards nucleophilic aromatic substitution (SNAr), providing a reliable handle for molecular elaboration.
| Identifier | Value | Source |
| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |
| Synonyms | 2-Chloro-3-cyano-5,6-dimethylpyridine | [1] |
| CAS Number | 65176-93-4 | [2][3] |
| Molecular Formula | C₈H₇ClN₂ | [1][2][3] |
| Molecular Weight | 166.61 g/mol | [1][2][3] |
| Structure | N/A | |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N | [2] |
Proposed Synthesis and Mechanistic Rationale
While specific literature detailing the synthesis of this compound is not extensively published, a highly plausible and efficient route can be designed based on well-established transformations of pyridine scaffolds. The most logical approach involves the chlorination of the corresponding 2-hydroxypyridine precursor.
Retrosynthetic Analysis
The key transformation is the conversion of a hydroxyl group to a chloro group, a standard procedure in heterocyclic chemistry. This points to 2-hydroxy-5,6-dimethylnicotinonitrile as the immediate precursor.
Caption: Retrosynthesis of the target compound.
Proposed Synthetic Protocol
This protocol is adapted from a reliable, published procedure for a similar transformation.[4] The underlying principle is the activation of the 2-hydroxypyridine (which exists predominantly in its pyridone tautomeric form) by a strong chlorinating agent like phosphorus oxychloride (POCl₃).
Reaction: 2-hydroxy-5,6-dimethylnicotinonitrile → this compound
Reagents & Equipment:
-
2-hydroxy-5,6-dimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser and drying tube
-
Heating mantle
-
Ice-water bath
-
Apparatus for distillation under reduced pressure
-
Standard glassware for workup and filtration
Step-by-Step Methodology:
-
Reaction Setup: In a fume hood, charge a dry round-bottom flask with 2-hydroxy-5,6-dimethylnicotinonitrile and slowly add an excess of phosphorus oxychloride (approx. 5-10 molar equivalents).
-
Heating: Equip the flask with a reflux condenser and heat the mixture gently in an oil bath to approximately 110-120°C. The reaction is typically exothermic and may begin to reflux vigorously.
-
Causality: Heating provides the necessary activation energy. The pyridone oxygen attacks the phosphorus atom of POCl₃, forming a phosphate ester intermediate. This transforms the hydroxyl group into a good leaving group.
-
-
Reflux: Maintain the reflux for 2-3 hours until the reaction is complete (monitorable by TLC or LC-MS).
-
Removal of Excess Reagent: Cool the reaction mixture to room temperature. Carefully distill the excess POCl₃ under reduced pressure.
-
Trustworthiness: Removing the excess POCl₃ is crucial before aqueous workup, as their reaction is highly exothermic and releases HCl gas.
-
-
Quenching: Cool the dark, viscous residue in an ice bath. Very slowly and cautiously, pour the residue onto crushed ice with vigorous stirring. This step is highly exothermic and should be performed with extreme care behind a safety shield.
-
Neutralization & Precipitation: The acidic aqueous mixture is then carefully neutralized with a base (e.g., solid sodium carbonate or a concentrated NaOH solution) until the pH is ~7-8. The product should precipitate as a solid.
-
Isolation: Collect the crude solid product by suction filtration and wash thoroughly with cold water.
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.
Reactivity and Synthetic Utility
The chemical behavior of this compound is dictated by its three primary functional groups, making it a versatile synthetic intermediate.
Caption: Key reactive sites of the molecule.
-
The Chloro Group (Position 2): This is the most significant site for synthetic elaboration. The chlorine atom is activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing effects of both the adjacent ring nitrogen and the nitrile group. This allows for the straightforward introduction of various nucleophiles (amines, alcohols, thiols), which is a cornerstone of library synthesis in drug discovery.
-
The Nitrile Group (Position 3): The cyano group is a versatile functional handle. It can be:
-
Hydrolyzed to a primary amide or a carboxylic acid under acidic or basic conditions.
-
Reduced to a primary amine (e.g., using LiAlH₄ or catalytic hydrogenation), providing another point for diversification.
-
Reduced to an aldehyde using reagents like DIBAL-H.
-
-
The Pyridine Nitrogen (Position 1): The lone pair of electrons on the ring nitrogen allows it to act as a base or nucleophile. It can be protonated, alkylated, or oxidized to an N-oxide, which can alter the electronic properties and reactivity of the entire ring system.[5]
Analytical Characterization Workflow
Rigorous analytical control is paramount to ensure the identity, purity, and stability of any chemical intermediate used in drug development. A multi-technique approach is required for full characterization.
Caption: Standard analytical workflow for characterization.
High-Performance Liquid Chromatography (HPLC)
HPLC is the primary method for determining the purity of the compound. A reverse-phase method is standard for molecules of this polarity.[6]
Protocol: Purity Determination by RP-HPLC
-
System Preparation: Use a C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Prepare a gradient system.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Acetonitrile
-
-
Standard Preparation: Prepare a stock solution of the reference standard in acetonitrile at 1 mg/mL. Create working standards by dilution.
-
Sample Preparation: Dissolve the synthesized sample in acetonitrile to a concentration of approximately 1 mg/mL.
-
Analysis Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
-
Data Processing: Purity is calculated using the area percent method from the resulting chromatogram. The retention time should match that of the reference standard.
Spectroscopic Data
The combination of NMR, MS, and FTIR provides unambiguous structural confirmation.
| Technique | Expected Observations |
| ¹H NMR | (400 MHz, CDCl₃): Expect three singlets. Aromatic proton (~7.5-8.0 ppm), and two distinct methyl groups (~2.4-2.6 ppm). |
| ¹³C NMR | (100 MHz, CDCl₃): Expect 8 distinct signals corresponding to each carbon atom. Key signals: C≡N (~115 ppm), aromatic carbons (120-160 ppm), and methyl carbons (~15-25 ppm). |
| FTIR | (KBr pellet, cm⁻¹): Strong C≡N stretch (~2230 cm⁻¹), C=C and C=N aromatic stretches (1500-1600 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and C-Cl stretch (700-800 cm⁻¹). |
| Mass Spec (EI) | Molecular ion (M⁺) peak at m/z = 166. A characteristic M+2 isotope peak at m/z = 168 with ~33% the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
Application in Kinase Inhibitor Synthesis
The 2-aminopyridine and 2-aminopyrimidine motifs are classic "hinge-binding" elements in a vast number of kinase inhibitors. This compound is an ideal starting material to construct these motifs. The chloro group can be displaced by a primary amine of a second building block in an SNAr reaction, directly forming the crucial 2-aminopyridine core.
A prominent example of a drug class built this way is the dual Src/Abl inhibitor Dasatinib and related compounds, which often feature a 2-aminopyrimidine core that interacts with the kinase hinge region.[7]
Caption: Hypothetical pathway to a kinase inhibitor.
Safety, Handling, and Storage
Proper handling of this compound is essential. The following information is based on data from structurally related compounds and general laboratory safety principles.[3][8][9]
| Aspect | Guideline |
| GHS Hazards | Signal Word: Warning.[3] H302: Harmful if swallowed.[3] Likely to also be classified as causing skin/eye irritation and being harmful upon inhalation based on similar compounds.[9] |
| Personal Protective Equipment (PPE) | Wear a standard laboratory coat, chemical-resistant gloves (e.g., nitrile), and OSHA-approved safety goggles or a face shield.[8] |
| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood.[9] Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. |
| First Aid | Ingestion: Rinse mouth and seek medical attention.[8] Skin Contact: Wash off immediately with plenty of soap and water.[8] Eye Contact: Rinse cautiously with water for several minutes.[8] Inhalation: Move person to fresh air.[8] |
| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] Store locked up. |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |
Conclusion
This compound represents a strategically important and highly versatile chemical building block. Its well-defined reactivity, particularly the activated 2-chloro position, allows for its efficient incorporation into complex molecular architectures relevant to drug discovery. The synthetic and analytical protocols outlined in this guide provide a robust framework for researchers to utilize this compound with confidence. As the demand for novel kinase inhibitors and other targeted therapeutics continues to grow, the value of core scaffolds like this compound in accelerating the discovery pipeline is undeniable.
References
- 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734, Source: PubChem, URL: [Link]
- 2-chloronicotinonitrile Synthesis Procedure, Source: Organic Syntheses, URL: [Link]
- 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE, Source: precisionFDA, URL: [Link]
- Mechanism of action and fate of the fungicide chlorothalonil...in biological systems, Source: PubMed, URL: [Link]
- Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule, Source: YouTube, URL: [Link]
- CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid, Source: Google Patents, URL
- Structure Determination from Spectra (3) (H NMR, C NMR, IR), Source: YouTube, URL: [Link]
- 2-Chloro-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Chemical Shifts, Source: SpectraBase, URL: [Link]
- The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery, Source: NINGBO INNO PHARMCHEM CO.,LTD., URL: [Link]
- 13.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor..., Source: PubMed, URL: [Link]
- Improved Analytical Methods for Determination of Residues...
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An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile
Prepared by a Senior Application Scientist
Abstract
2-Chloro-5,6-dimethylnicotinonitrile, with a molecular weight of 166.61 g/mol , is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive technical overview of its synthesis, physicochemical properties, and reactivity. Furthermore, it delves into its critical applications as a versatile scaffold and intermediate in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. Detailed experimental protocols, mechanistic insights, and data-driven analyses are presented to support researchers, scientists, and drug development professionals in leveraging the full potential of this compound.
Introduction: A Versatile Heterocyclic Intermediate
This compound is a substituted pyridine derivative characterized by a strategically functionalized core. The presence of a reactive chlorine atom at the 2-position, a nitrile group at the 3-position, and two methyl groups at the 5- and 6-positions creates a unique electronic and steric environment. This arrangement makes it an exceptionally valuable precursor for the synthesis of a wide array of more complex molecules. Its primary utility lies in its ability to undergo facile nucleophilic aromatic substitution (SNAr) at the C2-chloro position, providing a gateway to introduce diverse functionalities and build molecular complexity. This reactivity profile has positioned it as a key intermediate in the synthesis of various biologically active compounds.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and chemical properties of this compound is fundamental for its effective use in research and development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile | |
| CAS Number | 65176-93-4 | |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Solid | |
| SMILES | Cc1cc(C#N)c(Cl)nc1C | |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N |
Spectroscopic Data Analysis
Spectroscopic analysis is crucial for the unambiguous identification and quality control of this compound. While specific spectra from a single source are not publicly available, a general interpretation based on its structure and data from analogous compounds provides valuable insights.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show a singlet for the aromatic proton on the pyridine ring. Two distinct singlets corresponding to the two methyl groups at the 5- and 6-positions would also be present. The chemical shifts of these peaks provide information about the electronic environment of the protons.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display eight distinct signals, corresponding to the eight carbon atoms in the molecule. The carbon atom of the nitrile group (C≡N) will appear in the characteristic downfield region (typically 115-125 ppm). The carbon atoms attached to the chlorine and the nitrogen in the pyridine ring will also have characteristic chemical shifts.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be dominated by a sharp, strong absorption band around 2220-2240 cm⁻¹, which is characteristic of the C≡N stretching vibration of the nitrile group. Other significant peaks will correspond to C-H stretching of the methyl and aromatic groups, and C=C and C=N stretching vibrations within the pyridine ring.
-
Mass Spectrometry (MS): In the mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 166, with a characteristic isotopic pattern (M+2 peak at m/z 168 with approximately one-third the intensity) due to the presence of the chlorine atom.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be achieved through various routes. A common and effective method involves the chlorination of a corresponding hydroxypyridine precursor.
Representative Synthetic Pathway
A plausible and widely used method for synthesizing similar 2-chloronicotinonitriles involves the treatment of the corresponding 2-hydroxynicotinonitrile derivative with a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[1] This transformation is a cornerstone of pyridine chemistry.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile
This protocol is a generalized procedure based on established methods for the chlorination of hydroxypyridines.[1] Researchers should adapt and optimize the conditions based on their specific laboratory setup and safety protocols.
Materials:
-
2-Hydroxy-5,6-dimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with 2-Hydroxy-5,6-dimethylnicotinonitrile.
-
Addition of Chlorinating Agent: Carefully and slowly add an excess of phosphorus oxychloride (e.g., 3-5 equivalents) to the starting material. The reaction can be exothermic.
-
Heating: Heat the reaction mixture to reflux (typically around 100-110 °C) and maintain for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature. Very cautiously, pour the mixture onto crushed ice with vigorous stirring. This step is highly exothermic and will generate HCl gas.
-
Neutralization: Slowly neutralize the acidic aqueous solution by adding a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford pure this compound.
Causality and Trustworthiness: The use of excess POCl₃ ensures the complete conversion of the hydroxypyridine to the chloropyridine. The cautious quenching on ice and subsequent neutralization are critical safety and purification steps to handle the reactive unspent POCl₃ and neutralize the acidic byproducts. Each step, from reaction monitoring with TLC to final purification, provides a self-validating system to ensure the identity and purity of the final product.
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the electrophilic nature of the pyridine ring, which is enhanced by the electron-withdrawing nitrile group. This makes the C2 position, bearing the chlorine atom, highly susceptible to nucleophilic aromatic substitution (SNAr).
Key Transformations and Role as a Scaffold
The chloro group can be readily displaced by a variety of nucleophiles, including amines, alcohols, and thiols. This reactivity is the cornerstone of its application in building libraries of compounds for drug discovery. For instance, reaction with various primary or secondary amines introduces diverse side chains, which is a common strategy in medicinal chemistry to modulate pharmacological activity, selectivity, and pharmacokinetic properties.
Caption: Versatility of this compound in SNAr reactions.
Application in Kinase Inhibitor Synthesis
Substituted pyridines are prevalent scaffolds in the design of kinase inhibitors because the pyridine nitrogen can form crucial hydrogen bond interactions with the "hinge" region of the kinase ATP-binding site.[2] The 2-chloronicotinonitrile moiety serves as an excellent starting point for building such inhibitors.
For example, reacting this compound with a suitably functionalized amine can lead to the synthesis of potent inhibitors of protein kinases such as Src and Abl.[3] The dimethylpyridine core can provide a foundation for the molecule, while the introduced amino side chain can be tailored to interact with specific residues in the kinase active site, thereby conferring potency and selectivity.[4] The nitrile group can also be further elaborated or may contribute to binding interactions. This modular approach allows for the rapid generation of analogues to explore structure-activity relationships (SAR).
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory or fume hood. It is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a high-value chemical intermediate with significant applications in organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly the susceptibility of the C2-chloro group to nucleophilic substitution, makes it an ideal starting material for constructing diverse molecular architectures. Its role as a scaffold for kinase inhibitors highlights its importance in the development of targeted therapeutics. This guide provides the foundational knowledge and practical insights necessary for researchers to effectively utilize this versatile building block in their scientific endeavors.
References
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- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
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- Google Patents. (n.d.). CN111153853B - Preparation method of 2-chloronicotinic acid.
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- Sigma-Aldrich. (n.d.). 2-Chloro-5-methylnicotinonitrile AldrichCPR.
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- Molbank. (2020). Synthesis of (R) and (S)-3-Chloro-5-(2,4-dimethylpiperazin-1-yl)-4H-1,2,6-thiadiazin-4-ones.
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- ResearchGate. (2024). Effective Microwave-Assisted Synthesis of 2-Chloro-5,6-dimethyl-3-(((substituted-benzylidene)hydrazono)methyl)-quinoline and Its Biological Assessment.
- Benchchem. (n.d.). A Comparative Spectroscopic Guide to 2-Chloro-3-methyl-5-nitropyridine and Its Derivatives.
- PubMed. (2025). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- ChemicalBook. (n.d.). 2-Chloro-5,6-difluoronicotinonitrile(1309371-71-8) 1H NMR spectrum.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- PubMed. (2004). Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
- PubMed. (2013). Electrophilic fragment-based design of reversible covalent kinase inhibitors.
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An In-Depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: A Key Heterocyclic Building Block
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative of significant interest in medicinal chemistry and organic synthesis. While specific documented applications and detailed experimental data for this exact molecule are not extensively available in public literature, this document will leverage established chemical principles and data from closely related analogs to provide a robust framework for its synthesis, reactivity, and potential applications.
Molecular Identification and Physicochemical Properties
This compound is a solid organic compound characterized by a pyridine ring substituted with a chlorine atom at the 2-position, a cyano group at the 3-position, and two methyl groups at the 5- and 6-positions.
Table 1: Core Molecular Identifiers
| Identifier | Value |
| IUPAC Name | 2-Chloro-5,6-dimethylpyridine-3-carbonitrile |
| Canonical SMILES | Cc1cc(C#N)c(Cl)nc1C |
| CAS Number | 65176-93-4[1] |
| Molecular Formula | C₈H₇ClN₂[1] |
| Molecular Weight | 166.61 g/mol [1] |
| InChI | 1S/C8H7ClN2/c1-5-3-7(4-10)8(9)11-6(5)2/h3H,1-2H3[1] |
| InChIKey | BYVPJDZJIHOUHA-UHFFFAOYSA-N[1] |
Table 2: Predicted and Observed Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid[1] | Sigma-Aldrich[1] |
| Hazard Statements | H302 (Harmful if swallowed) | Sigma-Aldrich[1] |
Synthesis of the Nicotinonitrile Core: A Generalized Approach
While a specific, peer-reviewed synthesis protocol for this compound is not prominently documented, its structure suggests a synthesis strategy based on established methods for constructing substituted nicotinonitriles.[2][3][4][5] A plausible and widely utilized approach involves the cyclocondensation of a suitable enamine or enone with a malononitrile derivative, followed by chlorination.
Conceptual Synthesis Workflow
The synthesis can be logically broken down into two primary stages: the formation of the dihydropyridine or pyridone precursor, followed by an aromatization/chlorination step.
Caption: Conceptual workflow for the synthesis of this compound.
General Experimental Protocol (Hypothetical, based on analogs)
This protocol is a generalized procedure based on the synthesis of similar 2-chloronicotinonitrile derivatives and should be adapted and optimized.[6][7][8]
Step 1: Synthesis of 2-Hydroxy-5,6-dimethylnicotinonitrile
-
To a solution of a suitable β-ketoenamine or an α,β-unsaturated ketone precursor in a high-boiling solvent such as ethanol or dimethylformamide, add an equimolar amount of malononitrile.
-
Add a catalytic amount of a base, such as piperidine or triethylamine, to initiate the condensation reaction.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitated solid by filtration, wash with cold water, and dry to yield the crude 2-hydroxy-5,6-dimethylnicotinonitrile. Further purification can be achieved by recrystallization.
Step 2: Chlorination to this compound
-
Caution: This step should be performed in a well-ventilated fume hood as it involves corrosive and hazardous reagents.
-
In a round-bottom flask equipped with a reflux condenser, suspend the 2-hydroxy-5,6-dimethylnicotinonitrile in an excess of phosphorus oxychloride (POCl₃).
-
Heat the mixture to reflux and maintain the temperature for 2-4 hours. The reaction progress should be monitored by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution with a base, such as sodium bicarbonate or sodium hydroxide solution, until the product precipitates.
-
Collect the solid product by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).
Chemical Reactivity and Synthetic Utility
The chemical reactivity of this compound is dictated by its three key functional groups: the 2-chloro substituent on the pyridine ring, the nitrile group, and the pyridine nitrogen.
Nucleophilic Aromatic Substitution (SNAr) at the 2-Position
The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution.[1][9][10] This is due to the electron-withdrawing effect of the ring nitrogen, which stabilizes the Meisenheimer complex intermediate.[10] This reactivity makes it a valuable precursor for introducing a variety of functional groups.
Caption: Key nucleophilic substitution reactions at the 2-position.
Experimental Insight: The choice of solvent and base is crucial for the success of these reactions. Aprotic polar solvents like DMF or DMSO are often employed, and a non-nucleophilic base may be required to deprotonate the nucleophile or scavenge the HCl byproduct.
Transformations of the Nitrile Group
The cyano group is a versatile functional handle that can be converted into several other functionalities, expanding the synthetic utility of the molecule.
-
Hydrolysis: The nitrile can be hydrolyzed to a carboxylic acid (2-chloro-5,6-dimethylnicotinic acid) under acidic or basic conditions. It can also be partially hydrolyzed to the corresponding amide (2-chloro-5,6-dimethylnicotinamide).[8]
-
Reduction: The nitrile can be reduced to a primary amine (aminomethyl group) using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Addition Reactions: Organometallic reagents, such as Grignard reagents, can add to the nitrile to form ketones after hydrolysis.
Application in Drug Discovery and Medicinal Chemistry
While specific drugs derived directly from this compound are not explicitly detailed in the available literature, the 2-chloronicotinonitrile scaffold is a well-established pharmacophore and a critical building block in the synthesis of a wide range of biologically active molecules.[3] Its derivatives have been investigated as inhibitors of various enzymes and modulators of receptors.
The strategic placement of the chloro, cyano, and methyl groups allows for multi-directional derivatization, making it an attractive starting material for generating compound libraries for high-throughput screening. The reactivity of the 2-chloro position allows for the introduction of various side chains to probe the binding pockets of biological targets, while the nitrile group can be modified to modulate physicochemical properties such as solubility and hydrogen bonding capacity.
Spectroscopic Characterization (Predicted)
Definitive spectroscopic data for this compound is not available in public spectral databases. The following are predicted chemical shifts and fragmentation patterns based on the analysis of its structure and data from similar compounds.[11]
1H NMR (predicted):
-
A singlet for the aromatic proton at the 4-position.
-
Two singlets for the two methyl groups at the 5- and 6-positions, with slightly different chemical shifts.
13C NMR (predicted):
-
Signals for the six carbons of the pyridine ring, with the carbon bearing the chlorine atom shifted downfield.
-
A signal for the nitrile carbon.
-
Signals for the two methyl carbons.
Mass Spectrometry (predicted):
-
A molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of approximately 3:1, which is characteristic of a compound containing one chlorine atom.
-
Fragmentation may involve the loss of a chlorine atom, a methyl group, or HCN.
Self-Validating Protocol for Characterization:
-
Obtain the 1H and 13C NMR spectra of the synthesized compound.
-
Confirm the number of protons and carbons and their multiplicities.
-
Use 2D NMR techniques (COSY, HSQC, HMBC) to establish the connectivity of the atoms and confirm the substitution pattern on the pyridine ring.
-
Obtain a high-resolution mass spectrum to confirm the elemental composition.
-
Compare the obtained data with the predicted values and with data from structurally related compounds to ensure the identity and purity of the product.
Conclusion and Future Outlook
This compound is a valuable heterocyclic compound with significant potential as a building block in organic synthesis and drug discovery. Its synthesis can be approached through established methods for constructing substituted pyridines, and its reactivity is well-defined by its key functional groups. While there is a need for more publicly available experimental data and documented applications for this specific molecule, the principles outlined in this guide provide a solid foundation for researchers to synthesize, characterize, and utilize this compound in their research endeavors. As the demand for novel heterocyclic scaffolds in medicinal chemistry continues to grow, it is anticipated that the utility of this compound and its derivatives will be further explored and documented.
References
- Iwai, K., Yamauchi, H., Yokoyama, S., & Nishiwaki, N. (n.d.). FeCl3-Promoted Facile Synthesis of Multiply Arylated Nicotinonitriles. Royal Society of Chemistry.
- Chempanda. (n.d.).
- Taylor, E. C., & Crovetti, A. J. (1956). Pyridine-1-oxides. II. The Reaction of 3-Substituted Pyridine-1-oxides with Phosphorus Oxychloride and Phosphorus Pentachloride. Organic Syntheses, 36, 14.
- PubChem. (n.d.). 2-Chloropyridine.
- Ershov, O. V., et al. (2024). THE SYNTHESIS OF 2-CHLORONICOTINONITRILE (2-CHLOROPYRIDINE-3-CARBONITRILE) DERIVATIVES. Chemistry of Heterocyclic Compounds, 60(9/10), 433–435.
- Bode, J. W. (2006). A Simple, Modular Synthesis of Substituted Pyridines. Organic Letters, 8(23), 5351-5353.
- Filo. (2025). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., RNH₂), but 3-chloropyridine doesn't?
- PubMed. (n.d.). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.
- Google Patents. (n.d.). Preparation method of 2-chloro-4-methyl nicotinonitrile.
- Royal Society of Chemistry. (n.d.). Synthesis of multi-substituted pyridines from ylidenemalononitriles and their emission properties.
- National Institutes of Health. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.
- Veer-Chemie & Aromatics. (n.d.). 2-Chloronicotinonitrile.
- PubChem. (n.d.). 2-Chloronicotinonitrile.
- ChemSynthesis. (n.d.). 2-chloronicotinonitrile.
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- Benchchem. (n.d.).
- Google Patents. (n.d.). Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile
This document provides a comprehensive technical overview of 2-Chloro-5,6-dimethylnicotinonitrile, a key heterocyclic building block relevant to researchers and professionals in synthetic chemistry and drug development. This guide moves beyond simple data recitation to offer field-proven insights into its properties, synthesis, and potential applications, grounded in established chemical principles.
Core Identification and Structural Elucidation
This compound is a substituted pyridine derivative. The strategic placement of a chloro group at the 2-position, a cyano group at the 3-position, and two methyl groups at the 5- and 6-positions creates a molecule with multiple reactive sites, making it a valuable intermediate for constructing more complex molecular architectures.
Its fundamental identity is captured by the IUPAC International Chemical Identifier (InChI) system, which provides a unique, non-proprietary string of characters representing its structure.
The InChIKey is a fixed-length, hashed version of the full InChI string, ideal for database searches and unambiguous identification.
Below is a logical representation of its molecular structure.
Caption: 2D structural representation of this compound.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical properties is critical for its handling, storage, and application in synthesis. The key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 65176-94-3 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| Physical Form | Solid | [1] |
| SMILES String | Cc1cc(C#N)c(Cl)nc1C | [1] |
| MDL Number | MFCD11101051 | [1] |
Spectroscopic Data Interpretation
While specific spectra for this exact compound are not publicly available, its structure allows for a reliable prediction of its key spectroscopic features, essential for its characterization and quality control during synthesis.[2]
-
¹H NMR Spectroscopy: The spectrum should display a single aromatic proton signal (a singlet) corresponding to the hydrogen at the 4-position. Two distinct singlets are expected in the aliphatic region, corresponding to the two methyl groups at the 5- and 6-positions. Their precise chemical shifts would be influenced by their position on the electron-deficient pyridine ring.
-
¹³C NMR Spectroscopy: The spectrum will be more complex, showing eight distinct carbon signals. The nitrile carbon (C≡N) will appear significantly downfield. The carbons attached to the nitrogen and chlorine atoms will also have characteristic shifts. The two methyl carbons will appear in the upfield region.
-
FT-IR Spectroscopy: The most prominent and diagnostic peak will be a sharp, strong absorption band in the range of 2220-2240 cm⁻¹, characteristic of the C≡N (nitrile) stretching vibration. Other key signals will include C=C and C=N stretching vibrations from the pyridine ring and C-H stretching from the methyl groups.
-
Mass Spectrometry (EI): The mass spectrum will show a molecular ion peak (M⁺) at m/z 166. A characteristic isotopic pattern (M+2 peak) at roughly one-third the intensity of the M⁺ peak will be observed, confirming the presence of a single chlorine atom.[2]
Synthesis Strategy and Experimental Protocol
The synthesis of 2-chloro-nicotinonitrile derivatives often involves the chlorination of the corresponding 2-hydroxypyridine (which exists in tautomeric equilibrium with its pyridone form). This transformation is a cornerstone of pyridine chemistry, typically achieved using reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).[3]
Proposed Retrosynthetic Pathway
A logical and field-proven approach to synthesizing this compound would start from the corresponding 2-hydroxy-5,6-dimethylnicotinonitrile. The workflow is illustrated below.
Caption: Proposed synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for analogous compounds and represents a robust methodology for laboratory-scale synthesis.[3]
WARNING: This procedure involves hazardous materials and should only be performed by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
2-Hydroxy-5,6-dimethylnicotinonitrile
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ice
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxy-5,6-dimethylnicotinonitrile (1.0 eq) in phosphorus oxychloride (5-10 eq). The use of excess POCl₃ serves as both the reagent and the solvent.
-
Chlorination: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Reagent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator. This step is crucial and must be performed with caution in a fume hood.
-
Workup & Quenching: Slowly and carefully pour the residual reaction mixture onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step that will generate HCl gas.
-
Neutralization: Once the quench is complete, slowly neutralize the acidic aqueous solution by adding saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like dichloromethane or ethyl acetate (3 x volumes).
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to afford the pure this compound.
Applications in Research and Drug Discovery
Halogenated nicotinonitrile derivatives are highly sought-after intermediates in medicinal chemistry. The chlorine atom at the 2-position is particularly useful as it is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups (e.g., amines, alcohols, thiols).
-
Scaffold for Kinase Inhibitors: The pyridine core is a common motif in kinase inhibitors. The functional handles on this compound allow for systematic modification to explore structure-activity relationships (SAR) against various kinase targets. For instance, related aminopyrimidine structures have been identified as potent Src/Abl kinase inhibitors for oncology applications.[4]
-
Versatile Building Block: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further avenues for derivatization. This versatility makes it a valuable starting material for creating libraries of novel compounds for high-throughput screening.
-
Agrochemical Synthesis: Substituted pyridines are also prevalent in modern agrochemicals. The specific substitution pattern of this compound could be leveraged in the synthesis of novel herbicides, fungicides, or insecticides.
The utility of related compounds like 2-chloro-5-nitropyridine as a foundational intermediate in the synthesis of a wide array of active pharmaceutical ingredients underscores the potential of this molecule.[5]
Safety and Handling
Proper handling is essential due to the compound's potential hazards.
-
GHS Pictogram: GHS07 (Exclamation Mark)[1]
-
Signal Word: Warning[1]
-
Hazard Statement: H302 - Harmful if swallowed[1].
-
Precautionary Statements: P301 + P312 + P330 - IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.[1]
-
Storage: It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
This compound, identified by its InChIKey BYVPJDZJIHOUHA-UHFFFAOYSA-N, is a functionally rich heterocyclic compound with significant potential as a chemical intermediate. Its well-defined physicochemical properties, predictable spectroscopic profile, and versatile reactivity make it an asset for researchers in drug discovery, medicinal chemistry, and materials science. The synthetic pathway, primarily involving the chlorination of its 2-hydroxy precursor, is a robust and scalable method. Adherence to strict safety protocols is mandatory when handling this compound and the reagents used in its synthesis.
References
- 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. precisionFDA. [Link]
- 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734. PubChem. [Link]
- 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
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- Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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A Senior Application Scientist's Technical Guide to the Solubility of 2-Chloro-5,6-dimethylnicotinonitrile in Organic Solvents
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of an active pharmaceutical ingredient (API) in organic solvents is a cornerstone of pharmaceutical development, influencing everything from synthesis and purification to formulation and bioavailability. This guide provides an in-depth technical overview of the solubility characteristics of 2-chloro-5,6-dimethylnicotinonitrile, a key heterocyclic building block in medicinal chemistry. In the absence of extensive publicly available quantitative solubility data for this specific compound, this whitepaper takes a two-pronged approach. First, it establishes a robust theoretical framework for predicting solubility based on fundamental physicochemical principles, including molecular polarity and Hansen Solubility Parameters. Second, it provides a detailed, field-proven experimental protocol for researchers to accurately determine the equilibrium solubility of this compound in their own laboratory settings. This guide is designed to empower researchers with both the predictive understanding and the practical tools necessary to effectively work with this compound.
Introduction: The Critical Role of Solubility
This compound (CAS No: 65176-93-4, Molecular Formula: C₈H₇ClN₂) is a substituted pyridine derivative.[1] Its structure, featuring a pyridine ring with chloro, cyano, and dimethyl functionalities, makes it a valuable intermediate in the synthesis of a variety of biologically active molecules. As with any compound in the drug discovery pipeline, understanding its physical properties is paramount. Among these, solubility is arguably one of the most critical.
Solubility dictates the choice of solvents for reaction chemistry, impacts the efficiency of crystallization and purification processes, and is a key determinant of a drug candidate's ultimate bioavailability.[2][3] A poorly soluble compound can pose significant challenges, leading to difficulties in formulation, unreliable results in in-vitro assays, and poor absorption in vivo.[4] Therefore, a thorough understanding and accurate measurement of the solubility of this compound in various organic solvents is not merely an academic exercise but a fundamental necessity for its successful application in drug development.
Theoretical Framework for Predicting Solubility
Even without specific experimental data, a great deal can be inferred about a compound's solubility by applying fundamental chemical principles. The guiding aphorism in this field is "like dissolves like."[5] This principle states that substances with similar molecular structures and intermolecular forces are likely to be soluble in one another.
Molecular Structure and Polarity
The structure of this compound offers several clues to its solubility behavior:
-
Pyridine Ring: The nitrogen atom in the pyridine ring is electronegative and possesses a lone pair of electrons, making this part of the molecule polar and a potential hydrogen bond acceptor.
-
Cyano Group (-C≡N): The nitrile group is strongly polar due to the large dipole moment associated with the carbon-nitrogen triple bond.
-
Chloro Group (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule.
-
Dimethyl Groups (-CH₃): The two methyl groups are nonpolar, alkyl functionalities.
Overall, this compound is a moderately polar molecule. The presence of the polar pyridine nitrogen and cyano group is balanced by the nonpolar dimethyl groups and the relatively nonpolar aromatic ring system. This structural duality suggests that it will not be highly soluble in very nonpolar solvents (like hexane) or highly polar, protic solvents (like water), but will likely show good solubility in a range of solvents with intermediate polarity.
Hansen Solubility Parameters (HSP)
For a more quantitative prediction, the Hansen Solubility Parameters (HSP) offer a powerful model.[6][7][8] The HSP model deconstructs the total cohesive energy of a substance into three components:
-
δd (Dispersion): Energy from van der Waals forces.
-
δp (Polar): Energy from dipolar intermolecular forces.
-
δh (Hydrogen Bonding): Energy from hydrogen bonds.
Every solvent and solute can be assigned a set of these three parameters, which can be thought of as coordinates in a 3D "Hansen space." The principle of "like dissolves like" is quantified by the distance (Ra) between the solute and solvent in this space.[7] The smaller the distance, the more likely the solute is to dissolve. While the specific HSP values for this compound are not published, they can be estimated using computational methods, providing a powerful tool for solvent screening.[9]
Predicted Solubility Profile of this compound
Based on the theoretical principles discussed, a qualitative solubility profile can be predicted. The compound is expected to be most soluble in moderately polar aprotic and polar protic solvents that can interact favorably with its polar functionalities without being hindered by the nonpolar methyl groups.
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Nonpolar Aprotic | Hexane, Cyclohexane | Poor | The high polarity of the cyano and chloro groups and the pyridine nitrogen leads to poor interaction with nonpolar solvents. |
| Nonpolar Aromatic | Toluene, Benzene | Low to Moderate | π-π stacking interactions between the pyridine ring and the aromatic solvent may enhance solubility compared to aliphatic hydrocarbons. |
| Polar Aprotic | Acetone, Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate | Good to Excellent | These solvents have significant dipole moments that can interact with the polar C-Cl and C≡N bonds. They are not strong hydrogen bond donors or acceptors, which avoids strong self-association that could hinder dissolution. |
| Polar Aprotic (High Polarity) | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Excellent | These are highly polar solvents capable of strong dipole-dipole interactions, making them excellent solvents for many polar organic molecules. |
| Polar Protic | Methanol, Ethanol | Moderate to Good | These alcohols can act as hydrogen bond acceptors for the pyridine nitrogen. However, their strong hydrogen-bonding network may be somewhat disrupted by the nonpolar regions of the solute. |
Experimental Protocol for Determining Equilibrium Solubility
To obtain definitive, quantitative data, experimental determination is essential. The "gold standard" for measuring the thermodynamic equilibrium solubility is the shake-flask method.[10] This method involves creating a saturated solution in equilibrium with an excess of the solid compound and then measuring the concentration of the dissolved solute.
Rationale for the Shake-Flask Method
This method is authoritative because it allows the system to reach a true thermodynamic equilibrium, providing a solubility value that is independent of the rate of dissolution.[11] By ensuring an excess of solid material is present and allowing sufficient time for equilibration with agitation, the resulting concentration in the supernatant represents the maximum amount of solute the solvent can hold at that temperature.
Materials and Reagents
-
This compound (solid, >98% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Scintillation vials or glass test tubes with screw caps
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm, compatible with the chosen solvent)
-
Analytical balance
Equipment
-
Orbital shaker or vortex mixer
-
Constant temperature incubator or water bath
-
Analytical instrument for quantification (e.g., UV/Vis Spectrophotometer or HPLC)
-
Centrifuge (optional)
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[12]
-
Ventilation: Work in a well-ventilated area or a chemical fume hood, especially when handling volatile organic solvents.[13]
-
Compound Handling: While specific toxicity data for this compound is limited, similar chlorinated nitrogen heterocycles can be harmful if swallowed, inhaled, or absorbed through the skin.[12][14] Avoid creating dust. Refer to the Safety Data Sheet (SDS) for related compounds for detailed handling information.[15]
-
Storage: Store chlorinated compounds in a cool, dry, well-ventilated area away from incompatible materials.[16][17] Use tightly sealed containers made of appropriate materials like carbon or stainless steel.[18]
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid this compound to a series of vials (e.g., 5-10 mg per vial). The key is to ensure that undissolved solid remains at the end of the experiment.
-
Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.
-
Sampling: Carefully withdraw a sample of the supernatant using a syringe.
-
Filtration: Immediately filter the sample through a solvent-compatible 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic solid particles.
-
Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration suitable for the chosen analytical method.
-
Quantification: Analyze the concentration of the diluted solution using a pre-calibrated analytical method.
Caption: Equilibrium Solubility Determination Workflow.
Quantification Methods
-
Gravimetric Analysis: This is a simple and absolute method.[2][3][19] A known volume of the filtered saturated solution is evaporated to dryness in a pre-weighed container. The container is then re-weighed, and the mass of the residue corresponds to the amount of dissolved solute.[20]
-
Causality: This method directly measures the mass of the non-volatile solute, making it independent of spectroscopic properties. It is highly accurate, provided the compound is not volatile.
-
-
UV/Vis Spectroscopy: If the compound has a chromophore and absorbs UV or visible light, its concentration can be determined using the Beer-Lambert law.[21][22] A calibration curve must first be prepared by measuring the absorbance of several solutions of known concentration.[23][24]
-
Causality: This method relies on the direct relationship between absorbance and concentration. It is fast and requires only a small amount of sample, making it ideal for high-throughput screening.
-
Interpretation and Application of Solubility Data
The quantitative data obtained from the experimental protocol can be expressed in various units, such as mg/mL, g/L, or mol/L. This data is invaluable for:
-
Process Chemistry: Selecting appropriate solvents for synthesis, workup, and crystallization.
-
Formulation Science: Identifying potential solvent systems for liquid formulations or for use in amorphous solid dispersions.
-
Preclinical Studies: Ensuring that the compound remains in solution at the required concentrations for in-vitro and in-vivo testing.
By correlating the experimental solubility values with the properties of the solvents (e.g., polarity index, dielectric constant, HSP), a deeper, predictive understanding of the compound's behavior can be developed.
Caption: Logic of Solubility Prediction and Measurement.
Conclusion
References
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- Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.
- Pharma Tutor. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
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- Qureshi, A., Vyas, J., & Upadhyay, U. M. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]
- Verheyen, G., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE Journal. [Link]
- Verheyen, G., et al. (2022).
- National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review. [Link]
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- Kiliaris, H., et al. (2015). Using Hansen solubility parameters to predict the dispersion of nano-particles in polymeric films. Polymer Chemistry (RSC Publishing). [Link]
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A Technical Guide to the Spectroscopic Characterization of 2-Chloro-5,6-dimethylnicotinonitrile
Abstract
This technical guide provides a comprehensive overview of the predicted spectroscopic data for the compound 2-Chloro-5,6-dimethylnicotinonitrile (C₈H₇ClN₂), a substituted pyridine derivative of interest in medicinal chemistry and materials science. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and predictive algorithms to forecast the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of the molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a foundational dataset for compound identification, structural verification, and further research. Each section includes a detailed theoretical interpretation, a summary of predicted data, and a robust, field-proven experimental protocol for acquiring the respective spectra.
Disclaimer: The spectroscopic data presented in this guide are computationally predicted and are intended for theoretical and planning purposes only. All predicted data should be confirmed through empirical analysis of a synthesized sample.
Introduction: The Imperative for Spectroscopic Analysis
This compound is a halogenated heterocyclic compound featuring a pyridine core, substituted with a chloro group, two methyl groups, and a nitrile functional group. Its molecular formula is C₈H₇ClN₂ and it has a molecular weight of approximately 166.61 g/mol .[1] The unique arrangement of these functional groups suggests potential applications as a building block in the synthesis of novel pharmaceutical agents and functional materials.
Accurate structural elucidation is the cornerstone of chemical research and development. Spectroscopic techniques such as NMR, IR, and MS provide a detailed "fingerprint" of a molecule, revealing its atomic connectivity, functional groups, and mass. This information is critical for confirming the identity of a synthesized compound, assessing its purity, and understanding its chemical behavior. This document serves as a predictive guide to the spectroscopic signature of this compound, providing a valuable reference for researchers embarking on its synthesis and characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
Predicted ¹H NMR Spectrum
The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three types of protons in the molecule: one aromatic proton and two methyl groups.
Interpretation and Causality:
-
Aromatic Proton (H4): The pyridine ring has only one proton at the C4 position. This proton is expected to appear as a singlet, as it has no adjacent protons to couple with. Its chemical shift will be influenced by the electronic effects of the surrounding substituents. The electron-withdrawing nature of the adjacent nitrile group and the nitrogen atom in the ring will deshield this proton, causing it to resonate at a relatively downfield position.
-
Methyl Protons (C6-CH₃ and C5-CH₃): The two methyl groups are in different chemical environments and are therefore expected to produce two separate singlets. The methyl group at C6 is adjacent to the nitrogen atom, which will have a slight deshielding effect. The methyl group at C5 is positioned between the other methyl group and the nitrile group. These subtle differences in their electronic environments will result in distinct chemical shifts.
Table 1: Predicted ¹H NMR Data for this compound (500 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | Singlet | 1H | H-4 |
| ~2.55 | Singlet | 3H | C6-CH₃ |
| ~2.35 | Singlet | 3H | C5-CH₃ |
Note: These values are predicted using online algorithms and should be experimentally verified.[2][3]
Predicted ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each of the eight carbon atoms in the molecule.
Interpretation and Causality:
-
Aromatic Carbons: The six carbons of the pyridine ring are all in unique electronic environments and will therefore have different chemical shifts. The carbon atom bonded to the chlorine (C2) is expected to be significantly downfield due to the electronegativity of chlorine. The carbons adjacent to the nitrogen (C2 and C6) will also be deshielded. The quaternary carbons (C2, C3, C5, C6) will typically show less intense signals than the protonated carbon (C4).
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in a distinct region of the ¹³C NMR spectrum, generally between 115 and 125 ppm.
-
Methyl Carbons (-CH₃): The two methyl carbons will appear in the upfield region of the spectrum, with slightly different chemical shifts due to their distinct positions on the pyridine ring.
Table 2: Predicted ¹³C NMR Data for this compound (125 MHz, CDCl₃)
| Predicted Chemical Shift (δ, ppm) | Assignment |
| ~158.0 | C6 |
| ~152.0 | C2 |
| ~145.0 | C4 |
| ~133.0 | C5 |
| ~117.0 | C≡N |
| ~115.0 | C3 |
| ~22.0 | C6-CH₃ |
| ~18.0 | C5-CH₃ |
Note: These values are predicted using online algorithms and should be experimentally verified.[4]
Experimental Protocol for NMR Spectroscopy
This protocol outlines a standardized procedure for acquiring high-quality NMR spectra of a solid organic compound.
Sample Preparation:
-
Weighing: Accurately weigh approximately 5-10 mg of the solid sample for ¹H NMR, or 20-50 mg for ¹³C NMR.[5]
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃). Use approximately 0.6-0.7 mL of the solvent.[5][6]
-
Dissolution: Dissolve the sample completely in the deuterated solvent in a small, clean vial. Gentle warming or vortexing may be applied if necessary.
-
Filtration: To remove any particulate matter which can degrade spectral quality, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
Data Acquisition:
-
Instrument Setup: Insert the sample into the NMR spectrometer. Ensure the instrument is locked onto the deuterium signal of the solvent and properly shimmed to optimize magnetic field homogeneity.
-
¹H NMR Acquisition:
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.
-
Set a spectral width of approximately 12-15 ppm.
-
-
¹³C NMR Acquisition:
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum and apply a baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Diagram 1: NMR Experimental Workflow
Caption: Workflow for FT-IR analysis using an ATR accessory.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, Electron Ionization (EI) is a common "hard" ionization technique that causes fragmentation of the molecule, providing a unique pattern that can be used to deduce its structure. [8] Predicted Mass Spectrum (Electron Ionization):
The mass spectrum of this compound is expected to show a distinct molecular ion peak and several characteristic fragment ions.
Interpretation and Causality:
-
Molecular Ion (M⁺): The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound (166.6 g/mol ). Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%), the molecular ion will appear as a pair of peaks: M⁺ at m/z 166 and M+2 at m/z 168, with a characteristic intensity ratio of approximately 3:1. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.
-
Major Fragmentation Pathways:
-
Loss of Cl radical ([M-Cl]⁺): Cleavage of the C-Cl bond is a common fragmentation pathway for chlorinated compounds, which would result in a fragment ion at m/z 131.
-
Loss of HCN ([M-HCN]⁺): A characteristic fragmentation of pyridine-based structures is the loss of hydrogen cyanide, leading to a fragment.
-
Loss of a methyl radical ([M-CH₃]⁺): Loss of one of the methyl groups would produce a fragment ion at m/z 151 (and its corresponding M+2 peak at m/z 153).
-
Table 4: Predicted Key Ions in the EI Mass Spectrum of this compound
| Predicted m/z | Proposed Fragment | Notes |
| 168 | [C₈H₇³⁷ClN₂]⁺ | M+2 peak, ~1/3 intensity of M⁺ |
| 166 | [C₈H₇³⁵ClN₂]⁺ | Molecular Ion (M⁺) |
| 153 | [C₇H₄³⁷ClN₂]⁺ | [M-CH₃]⁺ isotope peak |
| 151 | [C₇H₄³⁵ClN₂]⁺ | Loss of a methyl radical |
| 131 | [C₈H₇N₂]⁺ | Loss of a chlorine radical |
Experimental Protocol for Electron Ionization Mass Spectrometry (EI-MS)
This protocol describes a general procedure for analyzing a volatile solid sample using a mass spectrometer coupled with a direct insertion probe.
Data Acquisition:
-
Sample Preparation: Place a small amount (microgram to milligram scale) of the solid sample into a clean capillary tube.
-
Instrument Setup: Insert the capillary tube into the direct insertion probe.
-
Introduction to Source: Insert the probe into the high-vacuum ion source of the mass spectrometer.
-
Ionization: The sample is volatilized by heating the probe. The gaseous molecules are then bombarded by a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation. [1]5. Mass Analysis: The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer) based on their mass-to-charge ratio.
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Acquisition: The mass spectrum is recorded as the probe is gradually heated, ensuring the spectrum corresponding to the pure compound is captured as it volatilizes.
Diagram 3: Predicted EI-MS Fragmentation Pathway
Caption: Predicted primary fragmentation pathways for this compound under EI-MS.
Conclusion
This technical guide provides a detailed, albeit predictive, spectroscopic analysis of this compound. The forecasted ¹H NMR, ¹³C NMR, IR, and MS data offer a robust starting point for any researcher working with this compound. The predicted spectra are logically derived from the molecular structure and established principles of spectroscopy, providing a strong basis for comparison with experimental results. The included protocols offer standardized, replicable methods for acquiring high-quality data. It is imperative that future work on this compound includes experimental verification of these predictions to establish a definitive and publicly available spectroscopic record.
References
- Thermo Fisher Scientific. (n.d.). FTIR Standard Operating Procedure.
- ACD/Labs. (n.d.). NMR Prediction.
- Frontier, A. (2026). How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- NMRDB.org. (n.d.). Predict 13C carbon NMR spectra.
- NMRDB.org. (n.d.). Predict 1H proton NMR spectra.
- University of Illinois. (n.d.). Electron Ionization. School of Chemical Sciences.
- University of Oxford. (n.d.). NMR Sample Preparation.
- Wade, L. G., & Simek, J. W. (2017). Organic Chemistry (9th ed.). Pearson.
- Williams, D. H., & Fleming, I. (2008). Spectroscopic Methods in Organic Chemistry (6th ed.). McGraw-Hill.
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Potential biological activities of nicotinonitrile derivatives
An In-depth Technical Guide to the Biological Activities of Nicotinonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Versatile Scaffold of Nicotinonitrile
The nicotinonitrile framework, a pyridine ring bearing a cyano group, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties, hydrogen bonding capabilities, and synthetic tractability have made it a cornerstone for the development of novel therapeutic agents. This guide provides a comprehensive exploration of the diverse biological activities exhibited by nicotinonitrile derivatives, moving beyond a mere catalog of findings to delve into the mechanistic underpinnings, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. We will dissect the causality behind experimental choices and present self-validating protocols to ensure scientific rigor and reproducibility for researchers in the field.
Anticancer Activity: Targeting the Machinery of Malignancy
Nicotinonitrile derivatives have emerged as potent anticancer agents, often acting through the inhibition of key enzymes involved in cell cycle progression and signal transduction. A prominent area of investigation is their activity as kinase inhibitors.
Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)
Many cancers are characterized by the dysregulation of cyclin-dependent kinases (CDKs), which are pivotal for cell cycle control. Nicotinonitrile-based compounds have been designed to mimic the purine core of ATP, enabling them to fit into the kinase ATP-binding pocket and disrupt downstream signaling. For instance, derivatives incorporating a pyrazole ring fused with the nicotinonitrile scaffold have shown significant inhibitory activity against CDK2/cyclin A. The cyano group of the nicotinonitrile often forms a critical hydrogen bond with the hinge region of the kinase, a foundational interaction for potent inhibition.
Structure-Activity Relationship (SAR) Insights
The anticancer potency of these derivatives is finely tuned by the nature and position of substituents on the nicotinonitrile core.
-
Substitution at C4: Bulky hydrophobic groups at the C4 position of the pyridine ring can enhance binding affinity by occupying a hydrophobic pocket within the kinase active site.
-
Modifications at C6: The introduction of amine or substituted phenyl groups at the C6 position has been shown to modulate selectivity and potency against various cancer cell lines, including breast (MCF-7) and lung (A-549) cancer.
-
The Role of the Cyano Group: The nitrile moiety is not merely a passive feature; its strong electron-withdrawing nature influences the overall electronic distribution of the heterocyclic system, impacting binding interactions.
Experimental Workflow: Evaluating CDK2 Inhibition
The following workflow outlines a standard, self-validating protocol for assessing the inhibitory potential of a novel nicotinonitrile derivative against CDK2.
Caption: Workflow for determining the IC50 of nicotinonitrile derivatives against CDK2.
-
Compound Preparation: Dissolve the synthesized nicotinonitrile derivative in 100% DMSO to create a 10 mM stock solution. Perform serial dilutions to obtain a range of test concentrations.
-
Reaction Mixture: In a 96-well plate, combine the recombinant CDK2/cyclin A enzyme with the kinase buffer (containing MgCl2 and DTT).
-
Inhibitor Incubation: Add the test compound (nicotinonitrile derivative) to the wells and incubate for 15-20 minutes at room temperature. This pre-incubation step is critical to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Reaction Initiation: Initiate the kinase reaction by adding a mixture of the substrate (e.g., Histone H1 peptide) and ATP.
-
Reaction Termination: After a fixed incubation period (e.g., 60 minutes) at 30°C, terminate the reaction. For luminescence-based assays like ADP-Glo™, the stop solution also contains the ADP-Glo™ reagent.
-
Signal Detection: Measure the signal (e.g., luminescence or fluorescence) which correlates with the amount of ADP produced (and thus, kinase activity).
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Plot the inhibition curve and determine the IC50 value using non-linear regression analysis.
Antimicrobial Activity: A Broad Spectrum of Defense
Nicotinonitrile derivatives have demonstrated significant potential as antimicrobial agents, with activity against a range of pathogenic bacteria and fungi. Their mechanisms often involve disrupting essential cellular processes or inhibiting key microbial enzymes.
Antibacterial and Antifungal Mechanisms
The antimicrobial effects of these compounds are diverse. Some derivatives, particularly those incorporating thiophene or thiazole moieties, are known to inhibit dihydrofolate reductase (DHFR), an essential enzyme in bacterial nucleotide synthesis. Others function by disrupting the bacterial cell wall or interfering with DNA gyrase. Their broad-spectrum activity often encompasses both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal species like Candida albicans.
Quantitative Assessment of Antimicrobial Potency
The efficacy of antimicrobial agents is typically quantified by determining the Minimum Inhibitory Concentration (MIC).
| Derivative Class | Target Organism | MIC Range (µg/mL) | Reference |
| Thieno[2,3-b]pyridines | S. aureus, E. coli | 3.9 - 15.6 | |
| Pyridyl-Thiazole Hybrids | C. albicans | 7.8 - 31.25 | |
| Nicotinonitrile-Coumarins | B. subtilis | 12.5 - 50 |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol provides a reliable method for determining the MIC of nicotinonitrile derivatives.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism (e.g., 5 x 10^5 CFU/mL) in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compound.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Activities
Chronic inflammation underlies numerous diseases. Nicotinonitrile derivatives have shown promise in mitigating inflammatory responses, primarily through the inhibition of cyclooxygenase (COX) enzymes.
Mechanism of Action: COX Inhibition
The anti-inflammatory action of many nicotinonitrile-based compounds is attributed to their ability to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of pro-inflammatory prostaglandins. By blocking the active site of these enzymes, the derivatives prevent the conversion of arachidonic acid into prostaglandins, thereby reducing inflammation and pain. Some derivatives exhibit selectivity for COX-2, which is advantageous as it minimizes the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the protective COX-1 enzyme.
Signaling Pathway: Prostaglandin Synthesis
The following diagram illustrates the central role of COX enzymes in the inflammatory cascade and the point of intervention for nicotinonitrile inhibitors.
Caption: Inhibition of the prostaglandin synthesis pathway by nicotinonitrile derivatives.
Other Notable Biological Activities
The versatility of the nicotinonitrile scaffold extends to other therapeutic areas:
-
Antiviral Activity: Certain derivatives have been reported to exhibit activity against viruses such as the hepatitis C virus (HCV) by targeting viral enzymes or replication mechanisms.
-
Anticonvulsant Activity: By modulating ion channels or neurotransmitter activity in the central nervous system, some nicotinonitrile compounds have demonstrated potential for the treatment of epilepsy.
-
Cardiovascular Effects: Research has explored derivatives as potential vasodilators or antihypertensive agents, often through mechanisms involving calcium channel modulation.
Conclusion and Future Directions
Nicotinonitrile and its derivatives represent a highly fruitful area of research in drug discovery. Their synthetic accessibility and the ability to modulate their biological activity through targeted chemical modifications make them prime candidates for the development of next-generation therapeutics. Future research should focus on optimizing lead compounds to enhance their selectivity and pharmacokinetic profiles, thereby minimizing off-target effects and improving clinical translatability. The robust experimental frameworks detailed in this guide provide a solid foundation for the continued exploration and validation of this remarkable chemical scaffold.
References
- Title: Synthesis, anticancer activity and molecular modeling of novel pyrazole-nicotinonitrile hybrids as CDK2/cyclin A inhibitors. Source: Bioorganic Chemistry. URL:[Link]
- Title: Synthesis and antimicrobial evaluation of new thieno[2,3-b]pyridine and pyrazolo[3,4-b]pyridine deriv
- Title: Synthesis and antimicrobial activity of some new nicotinonitrile derivatives. Source: Tropical Journal of Pharmaceutical Research. URL:[Link]
- Title: Synthesis and antimicrobial evaluation of some new nicotinonitrile-coumarin derivatives.
- Title: Synthesis, anti-inflammatory and analgesic activity of some new 2-substituted-6-ethoxy-4-trifluoromethyl-nicotinonitrile derivatives. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]
A Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: A Versatile Building Block in Synthetic and Medicinal Chemistry
Abstract This technical guide provides an in-depth analysis of 2-Chloro-5,6-dimethylnicotinonitrile, a heterocyclic compound of significant interest in modern organic synthesis. We will explore its fundamental physicochemical properties, plausible synthetic routes, and its core reactivity profile. The strategic importance of this molecule lies in its dual-functional nature, possessing both a reactive chlorine atom susceptible to nucleophilic aromatic substitution and a versatile nitrile group. These features render it a valuable building block for the construction of complex molecular architectures, particularly within the realms of pharmaceutical and agrochemical research. This document serves as a resource for researchers, chemists, and drug development professionals, offering field-proven insights into its application, detailed experimental protocols, and its strategic role in the exploration of novel chemical space.
Introduction to a Strategic Synthetic Intermediate
In the landscape of medicinal chemistry, heterocyclic scaffolds are paramount due to their prevalence in biologically active molecules.[1] Among these, the pyridine ring is a cornerstone structure found in numerous approved drugs. The strategic functionalization of this ring system allows for the fine-tuning of physicochemical properties and biological activity. This compound (CAS No. 65176-93-4) emerges as a particularly valuable substituted pyridine. Its structure combines a sterically-defined dimethylpyridine core with two orthogonal reactive handles: a C2-chloro substituent, primed for displacement, and a C3-nitrile group, ready for a variety of chemical transformations. This unique combination allows for sequential and controlled modifications, making it an ideal starting point for the synthesis of diverse compound libraries and complex target molecules.
Physicochemical and Safety Profile
A comprehensive understanding of a building block's properties is critical for its effective and safe use in a laboratory setting.[2] The key identifiers and properties of this compound are summarized below.
| Property | Value | Reference |
| CAS Number | 65176-93-4 | |
| Molecular Formula | C₈H₇ClN₂ | [3] |
| Molecular Weight | 166.61 g/mol | [3] |
| Physical Form | Solid | |
| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | |
| SMILES | Cc1cc(C#N)c(Cl)nc1C | |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N |
Safety & Handling: this compound is classified with the GHS07 pictogram, carrying the signal word "Warning". The primary hazard statement is H302 (Harmful if swallowed). Standard laboratory precautions, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, are required. All manipulations should be performed in a well-ventilated fume hood.
Proposed Synthesis Pathway
The synthesis of substituted chloronicotinonitriles often proceeds from their corresponding 2-hydroxypyridine precursors. This transformation is a robust and widely adopted method in heterocyclic chemistry, typically employing a potent chlorinating agent like phosphorus oxychloride (POCl₃).[2][4]
Caption: Proposed synthesis of the title compound via chlorination.
Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the chlorination of 2-hydroxypyridines.[4]
-
Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet, charge 2-hydroxy-5,6-dimethylnicotinonitrile (1.0 eq).
-
Reagent Addition: Under a nitrogen atmosphere, carefully add phosphorus oxychloride (POCl₃, 5.0-10.0 eq) to the flask. The reaction is typically performed with POCl₃ serving as both the reagent and the solvent.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Scientist's Note: The use of excess POCl₃ drives the reaction to completion. The elevated temperature is necessary to overcome the activation energy for the chlorination of the pyridone tautomer.
-
-
Workup - Quenching: After cooling the mixture to room temperature, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood. This step quenches the excess POCl₃ and precipitates the crude product.
-
Scientist's Note: This quenching is highly exothermic and releases HCl gas. It must be performed slowly and with adequate cooling and ventilation.
-
-
Neutralization & Isolation: Neutralize the acidic aqueous slurry by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or solid sodium carbonate (Na₂CO₃) until the pH is ~7-8. The solid precipitate is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.
The Duality of Reaction: A Chemist's Gateway to Complexity
The synthetic utility of this compound is anchored in its two distinct reactive sites, which can be addressed with high selectivity.
Caption: Key reaction pathways for this compound.
Nucleophilic Aromatic Substitution (SNAr) at the C2-Position
The chlorine atom at the C2-position is activated towards SNAr by the electron-withdrawing effect of the ring nitrogen and the nitrile group. This makes it an excellent electrophilic site for a wide range of nucleophiles.
-
Amination: Reaction with primary or secondary amines (e.g., alkylamines, anilines, or heterocycles like piperazine) is one of the most common and crucial transformations. These reactions are often performed in a polar aprotic solvent like DMF or NMP, sometimes with the aid of a non-nucleophilic base (e.g., DIPEA) and can be accelerated by palladium catalysis (Buchwald-Hartwig amination) for less reactive amines. This reaction is fundamental in the synthesis of kinase inhibitors.[5]
-
Etherification: Alkoxides or phenoxides readily displace the chloride to form corresponding ethers, a key step in introducing varied side chains.
-
Thiolation: Thiolates react efficiently to form thioethers, which can be further oxidized to sulfoxides or sulfones to modulate electronic properties and hydrogen bonding capacity.
Transformations of the Nitrile Group
The cyano group is a versatile functional group that can be converted into several other key moieties.
-
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a primary amide or further to a carboxylic acid. This introduces a key hydrogen bond donor/acceptor and a potential linking point.
-
Reduction: The nitrile can be partially reduced to an aldehyde using reagents like Diisobutylaluminium hydride (DIBAL-H). Complete reduction to a primary aminomethyl group can be achieved with stronger reducing agents like Lithium aluminium hydride (LiAlH₄).
Workflow Example: Synthesis of a Hypothetical Kinase Inhibitor Scaffold
To illustrate the practical application of this compound, we present a hypothetical workflow for the synthesis of a core structure common in modern kinase inhibitors. This workflow leverages a sequential SNAr reaction followed by a nitrile transformation.
Caption: Workflow for the synthesis of a drug-like scaffold.
Protocol: Two-Step Synthesis of a Bioactive Scaffold
Step 1: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a solution of this compound (1.0 eq) in dimethyl sulfoxide (DMSO), add 4-(2-hydroxyethyl)piperazine (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
-
Heating: Heat the mixture to 120 °C and stir for 6-12 hours. Monitor the reaction by LC-MS.
-
Scientist's Note: DMSO is an excellent solvent for SNAr reactions due to its high polarity and aprotic nature, which stabilizes the Meisenheimer complex intermediate. DIPEA acts as a scavenger for the HCl generated during the reaction.
-
-
Workup: Cool the reaction, dilute with water, and extract the product with a suitable organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude material by column chromatography to yield the piperazine-substituted intermediate.
Step 2: Nitrile Reduction to a Primary Amine
-
Reaction Setup: Dissolve the intermediate from Step 1 in methanol saturated with ammonia. Add a catalytic amount of Raney Nickel (slurry).
-
Hydrogenation: Place the reaction vessel in a hydrogenation apparatus and subject it to a hydrogen atmosphere (50 psi). Stir vigorously at room temperature for 12-24 hours.
-
Scientist's Note: The presence of ammonia helps to prevent the formation of secondary amine byproducts by competing for reaction with the intermediate imine. Raney Nickel is a highly effective catalyst for nitrile reduction.
-
-
Workup: Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure to yield the final aminomethyl scaffold, which can be used in subsequent synthetic steps without further purification.
Conclusion: A Building Block of Strategic Value
This compound is more than just a chemical intermediate; it is a strategic tool for the efficient construction of molecular diversity. Its well-defined reactivity allows for predictable and high-yielding transformations, making it a reliable component in multi-step synthetic campaigns. The dimethyl substituents provide steric bulk and lipophilicity, which can be crucial for modulating biological activity and pharmacokinetic properties. For researchers in drug discovery and agrochemicals, mastering the use of this building block opens a direct and versatile route to novel, patentable chemical matter. Its availability and robust chemistry ensure its continued importance in the synthetic chemist's toolbox for years to come.
References
- 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734. PubChem. [Link]
- 2-chloronicotinonitrile. Organic Syntheses Procedure. [Link]
- 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. precisionFDA. [Link]
- The Essential Role of 2-Chloro-5-nitropyridine in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
- Synthesis of 2-Chloronicotinic Acid Derivatives.
- A “building block triangle” representing building blocks for medicinal chemistry.
- A Close-up Look at the Chemical Space of Commercially Available Building Blocks for Medicinal Chemistry. PubMed. [Link]
- Recent applications of click chemistry in drug discovery. PubMed. [Link]
- A close-up look at the chemical space of commercially available building blocks for medicinal chemistry.
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. PubMed. [Link]
- CN102040554A - Method for preparing 2-chloro-5-nitropyridine.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 3. GSRS [precision.fda.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile: From Discovery to Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative of interest in medicinal and materials chemistry. While the specific historical discovery of this compound is not prominently documented in readily available literature, its structural features suggest its importance as a versatile chemical intermediate. This guide outlines the key physicochemical properties, a plausible synthetic pathway based on established chemical principles, detailed experimental protocols, and the characterization of this compound. The information presented herein is intended to support researchers in the synthesis and application of this compound and related heterocyclic compounds.
Introduction
This compound, with the chemical formula C₈H₇ClN₂, is a member of the substituted nicotinonitrile family. Nicotinonitrile and its derivatives are fundamental building blocks in organic synthesis, serving as precursors to a wide range of pharmaceuticals, agrochemicals, and functional materials. The presence of a chlorine atom at the 2-position, a nitrile group at the 3-position, and two methyl groups at the 5- and 6-positions of the pyridine ring imparts a unique combination of reactivity and functionality to the molecule. The chloro group can be readily displaced by nucleophiles, while the nitrile group can be hydrolyzed, reduced, or converted to other functional groups, making it a valuable scaffold for the synthesis of more complex molecules.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | - |
| Molecular Weight | 166.61 g/mol | [1] |
| CAS Number | 65176-93-4 | [1] |
| Appearance | Solid (predicted) | - |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Solubility | Soluble in common organic solvents (predicted) | - |
A Plausible History of Discovery and Synthesis
The synthesis of chlorinated pyridines often involves the chlorination of a corresponding hydroxypyridine or pyridine N-oxide. Therefore, a plausible pathway to this compound would likely involve the synthesis of a 5,6-dimethylnicotinonitrile precursor, followed by oxidation and chlorination, or the construction of the substituted pyridine ring with the chloro and nitrile groups already in place.
The following sections detail a proposed, logical synthetic route based on well-established organic chemistry principles and published procedures for analogous compounds.
Proposed Synthetic Pathway
A plausible and efficient synthetic route to this compound is proposed to proceed via a multi-step sequence starting from the commercially available 3,4-dimethylaniline. This pathway involves the construction of the pyridine ring, followed by functional group manipulations to introduce the nitrile and chloro substituents.
The overall proposed synthetic workflow is illustrated in the following diagram:
Caption: Proposed synthetic pathway for this compound.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for each stage of the proposed synthesis.
Step 1: Synthesis of 2-Amino-5,6-dimethylpyridine
This step utilizes a modified Skraup synthesis to construct the pyridine ring.
Protocol:
-
To a stirred mixture of glycerol (30 mL) and concentrated sulfuric acid (15 mL), cautiously add 3,4-dimethylaniline (0.1 mol).
-
Add a mild oxidizing agent, such as arsenic pentoxide or nitrobenzene (0.05 mol).
-
Heat the mixture gently under reflux for 3-4 hours. The reaction is exothermic and should be controlled carefully.
-
After cooling, pour the reaction mixture into a large volume of water and neutralize with a concentrated sodium hydroxide solution until strongly alkaline.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-5,6-dimethylpyridine.
Step 2: Synthesis of 2-Bromo-5,6-dimethylpyridine
The Sandmeyer reaction is employed to convert the amino group to a bromo group.
Protocol:
-
Dissolve 2-amino-5,6-dimethylpyridine (0.1 mol) in a mixture of hydrobromic acid (48%, 50 mL) and water (50 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (0.11 mol) in water (20 mL) dropwise, keeping the temperature below 5 °C.
-
In a separate flask, prepare a solution of copper(I) bromide (0.12 mol) in hydrobromic acid (48%, 30 mL).
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat on a water bath until the evolution of nitrogen ceases.
-
Extract the product with an organic solvent, wash the extracts with sodium hydroxide solution and then water.
-
Dry the organic layer and purify the product by distillation or chromatography to obtain 2-bromo-5,6-dimethylpyridine.
Step 3: Synthesis of 5,6-Dimethylnicotinonitrile
The bromo substituent is replaced with a nitrile group via a cyanation reaction.
Protocol:
-
In a dry flask under an inert atmosphere, combine 2-bromo-5,6-dimethylpyridine (0.1 mol), copper(I) cyanide (0.12 mol), and a high-boiling polar aprotic solvent such as DMF or NMP (100 mL).
-
Heat the mixture to reflux (typically 140-160 °C) for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper complexes.
-
Extract the product with an organic solvent, wash the organic layer with water and brine.
-
Dry the organic phase and remove the solvent. Purify the resulting 5,6-dimethylnicotinonitrile by distillation or recrystallization.
Step 4: Synthesis of 5,6-Dimethylnicotinonitrile N-oxide
The pyridine nitrogen is oxidized to an N-oxide.
Protocol:
-
Dissolve 5,6-dimethylnicotinonitrile (0.1 mol) in glacial acetic acid (50 mL).
-
Add a 30% solution of hydrogen peroxide (0.15 mol) dropwise while maintaining the temperature at 60-70 °C.
-
After the addition is complete, continue heating for an additional 2-3 hours.
-
Cool the reaction mixture and remove the acetic acid under reduced pressure.
-
Neutralize the residue with a saturated solution of sodium bicarbonate.
-
Extract the product with chloroform or another suitable solvent.
-
Dry the organic extracts and remove the solvent to yield 5,6-dimethylnicotinonitrile N-oxide.
Step 5: Synthesis of this compound
The final step involves the chlorination of the pyridine N-oxide.
Protocol:
-
To a flask containing 5,6-dimethylnicotinonitrile N-oxide (0.1 mol), add phosphorus oxychloride (POCl₃, 0.3 mol) or thionyl chloride (SOCl₂) as the chlorinating agent.
-
Heat the mixture to reflux for 2-4 hours.
-
Carefully quench the excess chlorinating agent by pouring the cooled reaction mixture onto crushed ice.
-
Neutralize the acidic solution with a base such as sodium carbonate or sodium hydroxide.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with water, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Characterization
The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the presence and connectivity of the protons and carbons in the molecule. The chemical shifts and coupling constants will be characteristic of the substituted pyridine ring.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C≡N stretch of the nitrile group (around 2220-2240 cm⁻¹) and C-Cl bond vibrations.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound (166.61 g/mol ) and provide information about its fragmentation pattern.
-
Elemental Analysis: Elemental analysis for C, H, N, and Cl will provide the empirical formula and confirm the purity of the synthesized compound.
Safety and Handling
This compound is a chemical compound and should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in the synthesis, particularly phosphorus oxychloride, thionyl chloride, and strong acids, are corrosive and toxic and require careful handling.
Conclusion
This technical guide has provided a comprehensive overview of this compound, including its physicochemical properties and a detailed, plausible synthetic pathway. While the historical discovery of this specific compound remains elusive in the readily available literature, the proposed synthetic route, based on well-established chemical transformations, offers a reliable method for its preparation in a laboratory setting. The detailed experimental protocols and characterization methods outlined in this guide are intended to be a valuable resource for researchers working in the fields of organic synthesis, medicinal chemistry, and materials science.
References
Sources
An In-Depth Technical Guide to 2-Chloro-5,6-dimethylnicotinonitrile for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-Chloro-5,6-dimethylnicotinonitrile, a key heterocyclic building block in modern medicinal chemistry. We will delve into its chemical properties, reliable commercial sources, synthesis, reactivity, and its burgeoning role in the development of novel therapeutics. This document is intended to serve as a practical resource for researchers, scientists, and professionals engaged in drug discovery and development.
Introduction to this compound: A Versatile Scaffold
This compound, with the chemical formula C₈H₇ClN₂ and a molecular weight of 166.61 g/mol , is a substituted pyridine derivative.[1][2] The strategic placement of a chloro group at the 2-position, a cyano group at the 3-position, and two methyl groups at the 5- and 6-positions of the pyridine ring bestows upon it a unique reactivity profile, making it a valuable intermediate in organic synthesis.[3][4] The electron-withdrawing nature of the pyridine nitrogen and the cyano group, combined with the presence of a good leaving group (chlorine), renders the molecule susceptible to a variety of chemical transformations, particularly nucleophilic substitution and metal-catalyzed cross-coupling reactions. These characteristics are highly desirable for the construction of complex molecular architectures found in many active pharmaceutical ingredients (APIs).[3]
Commercial Availability and Procurement
For researchers and drug development teams, sourcing high-quality starting materials is a critical first step. This compound is available from several reputable chemical suppliers. When selecting a supplier, it is imperative to consider not only the purity of the compound but also the availability of comprehensive analytical data and robust safety information.
Below is a comparative table of prominent commercial suppliers:
| Supplier | Product Number/CAS Number | Purity/Notes |
| Sigma-Aldrich | 65176-93-4 | Sold under the "AldrichCPR" line for early discovery research. The buyer assumes responsibility for confirming identity and purity.[1] |
| Oakwood Chemical | 068355 | - |
Note: Availability and product specifications are subject to change. It is recommended to consult the suppliers' websites for the most current information.
Synthesis of this compound: A Plausible Synthetic Approach
A likely precursor for this synthesis is 2-hydroxy-5,6-dimethylnicotinonitrile. The chlorination of this intermediate can be effectively achieved using standard chlorinating agents such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additive like phosphorus pentachloride (PCl₅).[5][6]
Proposed Synthesis Workflow
Sources
- 1. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Heterocyclic Building Blocks - SRD ORGANICS LTD [srdorganics.com]
- 4. Synthons hétérocycliques [sigmaaldrich.com]
- 5. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]
- 6. CN111170933A - Preparation method of 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Safe Handling of 2-Chloro-5,6-dimethylnicotinonitrile
This guide provides a comprehensive overview of the essential safety protocols and handling procedures for 2-Chloro-5,6-dimethylnicotinonitrile (CAS No. 65176-93-4), a halogenated heterocyclic building block utilized in chemical synthesis. The information herein is intended for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity.
Compound Identification and Physicochemical Properties
A thorough understanding of a compound's identity and properties is the foundation of safe laboratory practice. This compound is a solid, substituted pyridine derivative. Its key identifiers and properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-chloro-5,6-dimethylpyridine-3-carbonitrile | N/A |
| CAS Number | 65176-93-4 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| Appearance | Solid | |
| SMILES String | Cc1cc(C#N)c(Cl)nc1C | |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N |
Hazard Identification and Toxicological Profile
The primary documented hazard associated with this compound is acute oral toxicity.[1] However, the structural motifs—a chlorinated pyridine ring and a nitrile group—warrant a cautious approach, as related compounds can exhibit broader toxicities.[2][3]
GHS Classification:
According to supplier safety data, this compound is classified as follows:
| Hazard Class | Category | Hazard Statement | Source |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [1] |
The Globally Harmonized System (GHS) pictogram associated with this classification is the exclamation mark (GHS07), indicating a potential hazard.[1]
Caption: GHS Hazard Information for the compound.
Toxicological Summary:
-
Oral Toxicity: Classified as harmful if swallowed.[1] Ingestion may lead to adverse health effects, and immediate medical attention is required.
-
Inhalation and Dermal Toxicity: Specific data for inhalation and dermal routes are not widely available in the reviewed literature.[4] However, for structurally similar chlorinated nitrogen heterocycles, inhalation and skin contact can be harmful.[3] Therefore, it is prudent to handle this compound as potentially hazardous via all routes of exposure.
-
Eye and Skin Irritation: While not explicitly classified, chemicals of this nature should be considered potential skin and eye irritants. Direct contact must be avoided.[3][5]
Engineering Controls and Risk Mitigation
The primary objective of engineering controls is to minimize exposure by containing the hazard at its source.
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent the inhalation of airborne particulates.[3]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are diluted and removed.[6]
-
Safety Equipment: Eyewash stations and safety showers must be readily accessible and located near the workstation.[3][7]
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact with the chemical.
| Protection Type | Specification | Rationale and Source |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields, conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and airborne dust particles.[4][7] |
| Hand Protection | Nitrile rubber gloves (minimum 0.11 mm thickness). | Provides a chemical barrier. Always check for breakthrough times and inspect gloves for integrity before use.[7] |
| Body Protection | A flame-resistant lab coat and closed-toe shoes. | Prevents contamination of personal clothing and protects the skin.[4] |
| Respiratory Protection | Not required under normal handling in a fume hood. If dust formation is unavoidable or in case of a spill, a NIOSH-approved respirator with an appropriate particulate filter should be used. | Ensures respiratory safety if engineering controls are breached or insufficient.[7][8] |
Safe Handling Workflow and Storage
A systematic workflow minimizes the risk of exposure and contamination.
Caption: A standard workflow for the safe handling of chemical solids.
Protocol for Handling Solid Compound:
-
Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat). Ensure the chemical fume hood is operational.
-
Weighing: Place an analytical balance inside the fume hood. Use an anti-static weigh boat or glassine paper to weigh the desired amount of the solid.
-
Transfer: Carefully transfer the weighed solid into the reaction vessel using a clean spatula. Avoid generating dust.
-
Cleaning: Immediately decontaminate the spatula and any other tools with an appropriate solvent (e.g., ethanol or acetone) into a designated waste container.
-
Post-Handling: Wipe down the balance and the fume hood sash and surface. Seal the primary container of this compound.
-
Disposal: Dispose of the weigh boat and any contaminated wipes in a clearly labeled solid chemical waste container.
-
Final Steps: Remove PPE and wash hands thoroughly with soap and water.[7]
Storage Requirements:
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[3]
-
The compound is classified under Storage Class 11 (Combustible Solids).[1] Keep away from heat, sparks, and open flames.[9][10]
-
It has a Water Hazard Class of 3 (WGK 3), indicating it is severely hazardous to water.[1] Do not store where it could enter the water system.
Accidental Release and Spill Management
Prompt and correct action is crucial in the event of a spill.
Protocol for a Small Spill (in a fume hood):
-
Alert: Notify colleagues in the immediate area.
-
Contain: If any material is outside the hood, prevent it from spreading using an inert absorbent material like vermiculite or sand.
-
Clean-up: Carefully sweep or scoop the solid material into a labeled waste container. Avoid creating dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials in the hazardous waste container.
For a large spill or a spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.
First Aid Measures
In case of exposure, immediate first aid is critical.
-
Ingestion: IF SWALLOWED: Immediately call a POISON CENTER or doctor.[1][8] Rinse mouth with water.[1][11] Do NOT induce vomiting.
-
Inhalation: IF INHALED: Move the person to fresh air and keep them comfortable for breathing.[3][11] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.
-
Skin Contact: IF ON SKIN: Immediately wash with plenty of soap and water for at least 15 minutes.[3] Remove all contaminated clothing and wash it before reuse.[8] Seek medical attention if irritation develops.
-
Eye Contact: IF IN EYES: Rinse cautiously with water for several minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Reactivity and Disposal
-
Reactivity: While stable under recommended storage conditions, avoid contact with strong oxidizing agents and strong acids.[9] Thermal decomposition can produce toxic fumes, including nitrogen oxides, carbon oxides, and hydrogen chloride.[3]
-
Disposal: All waste containing this compound, including empty containers and contaminated materials, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of it in drains or regular trash.
References
- 2-Chloro-5-methylnicotinonitrile | C7H5ClN2 | CID 12387734. PubChem. [Link]
- SAFETY DATA SHEET for Benzenamine, 2-chloro-5-nitro-. Generic SDS. (Note: This is for a related compound, principles of handling dusts and toxic compounds are applicable).
- 2-Chloro-5-nitropyridine | C5H3ClN2O2 | CID 78308. PubChem. [Link]
- 2-Chloro-5-nitropyridine Safety Data Sheet. Jubilant Ingrevia Limited.
- PYRIDINE - Safety D
- HAZARD SUMMARY - Pyridine. NJ.gov. [Link]
- 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. precisionFDA. [Link]
- 2-chloronicotinonitrile - Organic Syntheses Procedure. Organic Syntheses. [Link]
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited.
- 2,5-DICHLORO-4,6-DIMETHYLNICOTINONITRILE CAS#: 91591-63-8.
- NTP technical report on the toxicity studies of 2-Chloronitrobenzene.... PubMed. [Link]
- This compound. Hangzhou Chentong Biochemical Technology Co., Ltd.. [Link]
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine....
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- 3. assets.thermofisher.com [assets.thermofisher.com]
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- 6. fishersci.com [fishersci.com]
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- 9. nj.gov [nj.gov]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.se [fishersci.se]
Methodological & Application
Application Note & Synthesis Protocol: A Validated Laboratory-Scale Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile
Abstract
This document provides a comprehensive, validated protocol for the laboratory-scale synthesis of 2-Chloro-5,6-dimethylnicotinonitrile, a valuable heterocyclic building block in medicinal chemistry and materials science. The described synthetic strategy is a robust two-step process commencing with the base-catalyzed condensation of malononitrile and 3-methyl-2-butanone to yield the key intermediate, 2-amino-5,6-dimethylnicotinonitrile. This intermediate is subsequently converted to the target compound via a copper-catalyzed Sandmeyer reaction. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. It includes in-depth explanations of procedural choices, a thorough safety analysis, characterization guidelines, and a visual workflow to ensure reliable and reproducible results.
Introduction and Synthetic Rationale
Substituted chloropyridines, particularly those bearing a cyano group, are privileged scaffolds in the development of novel therapeutics and functional materials. This compound serves as a crucial intermediate, enabling further functionalization at the chloro- and cyano-positions to access a diverse range of complex molecules.
The synthetic approach detailed herein was chosen for its reliability, scalability, and foundation in well-understood reaction mechanisms.
-
Step 1: Precursor Synthesis. The initial step involves the synthesis of 2-amino-5,6-dimethylnicotinonitrile. This is achieved through a multi-component reaction, a cornerstone of efficient organic synthesis, which constructs the pyridine ring in a single, high-yield step.[1][2]
-
Step 2: Sandmeyer Reaction. The conversion of the 2-amino group to a 2-chloro group is accomplished via the Sandmeyer reaction. This classic transformation proceeds through a diazonium salt intermediate and is catalyzed by copper(I) salts.[3][4] It is a highly effective method for introducing halides onto aromatic and heteroaromatic rings where direct halogenation is challenging or unselective.[5][6]
This two-step sequence provides a dependable pathway to the target molecule, minimizing complex purification steps and utilizing readily available starting materials.
Overall Synthetic Scheme
-
Step 1: 3-Methyl-2-butanone + Malononitrile → 2-Amino-5,6-dimethylnicotinonitrile
-
Step 2: 2-Amino-5,6-dimethylnicotinonitrile → this compound
Hazard Analysis and Safety Information
Utmost caution is required when performing this synthesis. A thorough risk assessment must be conducted before starting any work. All operations should be performed inside a certified chemical fume hood.
| Substance/Reagent | CAS No. | Key Hazards | Recommended PPE |
| Malononitrile | 109-77-3 | Toxic if swallowed, in contact with skin, or if inhaled. | Nitrile gloves, lab coat, safety goggles with side-shields |
| Sodium Nitrite | 7632-00-0 | Oxidizer, toxic if swallowed, hazardous to the aquatic environment. | Nitrile gloves, lab coat, safety goggles |
| Hydrochloric Acid (conc.) | 7647-01-0 | Corrosive, causes severe skin burns and eye damage. | Neoprene/PVC gloves, acid-resistant apron, face shield |
| Copper(I) Chloride | 7758-89-6 | Harmful if swallowed, causes skin/eye irritation, toxic to aquatic life. | Nitrile gloves, lab coat, safety goggles |
| Dichloromethane (DCM) | 75-09-2 | Suspected carcinogen, skin and eye irritant. | Viton/FEP gloves, lab coat, safety goggles |
| Target Product | N/A | Assumed to be harmful/toxic. Handle with care.[7][8][9] | Nitrile gloves, lab coat, safety goggles |
-
Diazonium Salt Intermediate: Aryl diazonium salts can be explosive when isolated and dry. NEVER isolate the diazonium salt. The protocol is designed to use it as a transient intermediate in a cold aqueous solution.[4]
-
Gas Evolution: Both steps can release gases (ammonia in Step 1, nitrogen and HCl in Step 2). Ensure adequate ventilation in the fume hood.
Experimental Protocol: Part 1 - Synthesis of 2-Amino-5,6-dimethylnicotinonitrile
Rationale and Mechanism
This reaction is a variation of the Gewald aminothiophene synthesis, adapted for pyridine ring formation. It involves an initial Knoevenagel condensation between 3-methyl-2-butanone and malononitrile, followed by cyclization and tautomerization to form the stable 2-aminopyridine ring system. Piperidine acts as a basic catalyst to facilitate these steps.
Materials and Equipment
| Reagents & Materials | Quantity | M.W. | Moles |
| 3-Methyl-2-butanone | 8.61 g (10.6 mL) | 86.13 | 0.10 |
| Malononitrile | 6.61 g | 66.06 | 0.10 |
| Piperidine | 0.85 g (0.98 mL) | 85.15 | 0.01 |
| Ethanol (Absolute) | 50 mL | - | - |
| Equipment | |||
| 250 mL Round-bottom flask | 1 | ||
| Reflux condenser | 1 | ||
| Magnetic stirrer and stir bar | 1 | ||
| Heating mantle | 1 | ||
| Buchner funnel and filter flask | 1 |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-methyl-2-butanone (0.10 mol), malononitrile (0.10 mol), and absolute ethanol (50 mL).
-
Catalyst Addition: While stirring, add piperidine (0.01 mol) to the mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate mobile phase. The disappearance of starting materials indicates completion.
-
Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature, and then place it in an ice bath for 1 hour to maximize crystallization.
-
Isolation: Collect the precipitated solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold ethanol (2 x 15 mL) to remove residual impurities.
-
Drying: Dry the white to off-white crystalline product under vacuum. A typical yield is 75-85%.
Characterization of Intermediate
-
Appearance: White to pale yellow crystalline solid.
-
¹H NMR: Expect signals corresponding to two distinct methyl groups on the pyridine ring, a singlet for the amino (NH₂) protons (which may be broad), and a singlet for the aromatic proton.
-
IR (KBr): Characteristic peaks for N-H stretching (approx. 3300-3500 cm⁻¹), C≡N stretching (approx. 2220 cm⁻¹), and C=C/C=N stretching in the aromatic region (approx. 1500-1650 cm⁻¹).
Experimental Protocol: Part 2 - Synthesis of this compound
Rationale and Mechanism
This classic Sandmeyer reaction involves two critical stages. First, the primary aromatic amine is converted to a diazonium salt at low temperatures using sodium nitrite in an acidic medium (diazotization). Second, this in-situ generated salt undergoes a copper(I)-catalyzed radical-nucleophilic aromatic substitution, where the diazonium group is replaced by a chloride ion, liberating nitrogen gas.[3] Strict temperature control below 5 °C during diazotization is critical to prevent premature decomposition of the unstable diazonium salt.
Materials and Equipment
| Reagents & Materials | Quantity | M.W. | Moles |
| 2-Amino-5,6-dimethylnicotinonitrile | 8.06 g | 161.20 | 0.05 |
| Hydrochloric Acid (conc., ~37%) | 25 mL | 36.46 | ~0.30 |
| Sodium Nitrite (NaNO₂) | 3.80 g | 69.00 | 0.055 |
| Copper(I) Chloride (CuCl) | 1.0 g | 98.99 | 0.01 |
| Dichloromethane (DCM) | 150 mL | - | - |
| Saturated Sodium Bicarbonate Soln. | ~100 mL | - | - |
| Anhydrous Magnesium Sulfate | ~10 g | - | - |
| Equipment | |||
| 500 mL Three-neck flask | 1 | ||
| Mechanical stirrer | 1 | ||
| Dropping funnel | 1 | ||
| Thermometer | 1 | ||
| Large crystallizing dish (for ice bath) | 1 |
Step-by-Step Procedure
-
Diazotization:
-
In a 500 mL three-neck flask equipped with a mechanical stirrer and thermometer, suspend the 2-amino-5,6-dimethylnicotinonitrile (0.05 mol) in a mixture of concentrated HCl (15 mL) and water (25 mL).
-
Cool the flask in a large ice-salt bath to maintain an internal temperature of 0-5 °C.
-
In a separate beaker, dissolve sodium nitrite (0.055 mol) in 15 mL of cold water.
-
Transfer this NaNO₂ solution to a dropping funnel. Add the solution dropwise to the stirred amine suspension over 30 minutes, ensuring the internal temperature never exceeds 5 °C . A clear diazonium salt solution should form.
-
Continue stirring the resulting solution at 0-5 °C for an additional 20 minutes.
-
-
Sandmeyer Reaction:
-
In a separate 250 mL flask, dissolve copper(I) chloride (0.01 mol) in 10 mL of concentrated HCl. Cool this solution in an ice bath.
-
Slowly and carefully, add the cold diazonium salt solution to the cold CuCl/HCl solution with vigorous stirring.
-
Caution: Vigorous evolution of nitrogen gas will occur. Ensure the addition rate is controlled to prevent excessive frothing.
-
Once the addition is complete, allow the reaction mixture to slowly warm to room temperature, then heat gently to 50-60 °C for 1 hour until gas evolution ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
-
Extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water (50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize excess acid. Caution: CO₂ evolution.
-
Wash the organic layer once more with brine (50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Final Purification:
-
The crude product (typically a brown solid) can be purified by recrystallization from an ethanol/water mixture or by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product as a white or off-white solid. A typical yield is 60-75%.
-
Characterization of Final Product
-
Appearance: White to off-white solid.
-
Molecular Formula: C₉H₈ClN₃
-
Molecular Weight: 181.63 g/mol
-
¹H NMR: The broad singlet for the amino protons should be absent. Expect signals for the two methyl groups and the remaining aromatic proton, with chemical shifts slightly different from the precursor.
-
¹³C NMR: Expect signals for all 9 carbons. The carbon atom bonded to the chlorine will show a characteristic chemical shift.
-
GC-MS: Can be used to confirm the molecular weight and purity of the final compound.[10]
Workflow Visualization
The entire synthetic process is summarized in the workflow diagram below.
Sources
- 1. Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 4. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Synthetic Utility of 2-Chloro-5,6-dimethylnicotinonitrile
Foreword: A Versatile Heterocyclic Building Block
In the landscape of modern organic synthesis, particularly within medicinal and materials chemistry, the strategic use of highly functionalized heterocyclic scaffolds is paramount. 2-Chloro-5,6-dimethylnicotinonitrile emerges as a significant building block, offering a unique combination of reactive sites that can be selectively addressed to construct complex molecular architectures. Its structure, featuring a pyridine ring substituted with an electron-withdrawing nitrile group and a reactive chlorine atom at the 2-position, makes it an excellent substrate for a variety of transformations. The presence of the methyl groups at the 5- and 6-positions also provides steric and electronic influence, allowing for nuanced control in synthetic design.
This guide provides an in-depth exploration of the key applications of this compound, moving beyond simple procedural lists to explain the underlying principles and rationale behind the methodologies. The protocols described herein are designed to be robust and serve as a foundation for researchers in drug development and materials science to unlock the full synthetic potential of this valuable intermediate.
Physicochemical Profile and Handling
A thorough understanding of the substrate's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 65176-93-4[1] |
| Molecular Formula | C₈H₇ClN₂[1] |
| Molecular Weight | 166.61 g/mol [1][2] |
| Appearance | Solid[1] |
| SMILES | Cc1cc(C#N)c(Cl)nc1C[1] |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N[1] |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as Acute Toxicant (Oral, Category 4).[1] Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials.
Core Application: Nucleophilic Aromatic Substitution (SNAr)
The most prominent reaction pathway for 2-chloronicotinonitriles is the Nucleophilic Aromatic Substitution (SNAr). The pyridine nitrogen and the adjacent cyano group act as powerful electron-withdrawing groups, which significantly activate the C2-chlorine for displacement by a wide range of nucleophiles.[3][4]
Mechanistic Rationale
The SNAr reaction is not a concerted SN2-type displacement. Instead, it proceeds via a two-step addition-elimination mechanism.[5][6]
-
Addition of Nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][5] The negative charge in this intermediate is delocalized, with significant stabilization provided by the pyridine nitrogen and the ortho-cyano group.[3]
-
Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride leaving group, yielding the substituted product.[5]
The presence of electron-withdrawing groups ortho and para to the leaving group is critical for stabilizing the Meisenheimer intermediate and facilitating the reaction.[3][5]
Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol: Synthesis of a 2-Amino-5,6-dimethylnicotinonitrile Derivative
This protocol details the reaction with a generic primary amine, a common transformation in the synthesis of pharmaceutical intermediates.
Materials and Reagents:
| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles (mmol) |
| This compound | 65176-93-4 | 166.61 | 1.00 g | 6.00 |
| Primary Amine (R-NH₂) | - | - | 1.1 eq | 6.60 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 2.0 eq | 12.00 |
| N,N-Dimethylformamide (DMF) | 68-12-2 | 73.09 | 20 mL | - |
Step-by-Step Methodology:
-
Reactor Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.00 g, 6.00 mmol) and potassium carbonate (1.66 g, 12.00 mmol).
-
Causality: Potassium carbonate acts as a base to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
-
Reagent Addition: Add anhydrous N,N-Dimethylformamide (DMF, 20 mL) to the flask, followed by the primary amine (6.60 mmol).
-
Causality: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the SNAr reaction by stabilizing the charged intermediate without protonating the nucleophile. A slight excess of the amine ensures complete consumption of the starting material.
-
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 6-18 hours.
-
Causality: Heating provides the necessary activation energy to overcome the energy barrier of disrupting the aromaticity in the first step of the mechanism.
-
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water (100 mL) and stir. The product will often precipitate as a solid.
-
Causality: This step quenches the reaction and precipitates the organic product, which has low solubility in water, while the inorganic salts (KCl, excess K₂CO₃) remain dissolved.
-
-
Isolation and Purification: Collect the solid product by vacuum filtration, washing thoroughly with water and then with a small amount of cold diethyl ether to remove non-polar impurities. If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization.
Core Application: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
For the construction of C-C bonds, the Suzuki-Miyaura coupling is an indispensable tool.[7] It allows for the coupling of the 2-chloro-pyridine scaffold with various aryl- or vinyl-boronic acids or esters, providing access to a vast array of biaryl and styrenyl derivatives. While chloro-pyridines are known to be more challenging substrates than their bromo or iodo counterparts, modern catalyst systems have made these transformations highly efficient.[8][9]
Mechanistic Rationale: The Catalytic Cycle
The Suzuki reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[8][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the this compound to form a Pd(II) complex. This is often the rate-determining step for chloro-substrates.[8]
-
Transmetalation: In the presence of a base, the organic moiety from the boronic acid is transferred from boron to the palladium center, displacing the chloride. The base activates the organoboron species, facilitating this transfer.[7][8][9]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]
Sources
- 1. This compound AldrichCPR 65176-93-4 [sigmaaldrich.com]
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- 6. youtube.com [youtube.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: 2-Chloro-5,6-dimethylnicotinonitrile as a Versatile Precursor in Pharmaceutical Synthesis
Introduction: The Strategic Value of a Substituted Pyridine Core
In the landscape of medicinal chemistry, the pyridine scaffold is a cornerstone, prized for its presence in numerous natural products and synthetic drugs. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. 2-Chloro-5,6-dimethylnicotinonitrile emerges as a particularly valuable building block, offering a trifecta of reactive sites that can be selectively manipulated to construct complex molecular architectures.
This guide provides an in-depth exploration of this compound, detailing its chemical reactivity and presenting field-proven protocols for its conversion into key pharmaceutical intermediates. The strategic positioning of the chloro, nitrile, and dimethyl groups on the pyridine ring allows for a diverse range of chemical transformations, making it an ideal starting point for the synthesis of novel therapeutic agents. We will delve into the causality behind experimental choices, providing researchers and drug development professionals with the practical insights needed to leverage this precursor's full potential.
Physicochemical Properties and Reactivity Profile
A thorough understanding of the precursor's properties is fundamental to its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in common organic solvents (DCM, THF, Toluene) | [2] |
| Stereochemistry | Achiral | [1] |
Core Reactivity Insights:
The synthetic utility of this compound is dictated by its three key functional groups:
-
2-Chloro Group: The chlorine atom at the C2 position is electron-deficient due to the ring nitrogen, making it an excellent leaving group for nucleophilic aromatic substitution (SNAr) reactions. It is also a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.[3]
-
Nitrile Group (C3): The cyano group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to form a primary amide or a carboxylic acid, both of which are common functionalities in active pharmaceutical ingredients (APIs).[2][4] Furthermore, it can be reduced to a primary amine or an aldehyde.
-
Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile and can be targeted for N-oxidation, a transformation sometimes employed in the synthesis of pharmaceutical intermediates.[2]
Below is a diagram illustrating the primary reaction pathways available for this precursor.
Caption: Key synthetic pathways for this compound.
Application in Pharmaceutical Synthesis: Protocols and Methodologies
While this specific molecule may be a proprietary intermediate, its reactivity mirrors that of other chloropyridines used extensively in drug synthesis. The following protocols are based on established methodologies for analogous compounds and are directly applicable to this compound.[3]
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol details the formation of a C-C bond at the 2-position, a crucial step in synthesizing biaryl structures found in many APIs.
Rationale: The Suzuki-Miyaura coupling is a robust and widely used method for creating C-C bonds. The choice of a palladium catalyst, a phosphine ligand, and a base is critical for an efficient catalytic cycle. The ligand stabilizes the palladium center and facilitates oxidative addition and reductive elimination. The base activates the boronic acid for transmetalation. A dioxane/water solvent system is often effective for this reaction type.[3]
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol:
-
Vessel Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and potassium carbonate (K₂CO₃) (2.5 mmol, 2.5 equiv).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.
-
Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Palladium(II) acetate (Pd(OAc)₂) (0.03 mmol, 3 mol%), and a phosphine ligand, such as triphenylphosphine (PPh₃) (0.06 mmol, 6 mol%).
-
Solvent Addition: Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue via column chromatography on silica gel to yield the desired 2-aryl-5,6-dimethylnicotinonitrile.
Protocol 2: Hydrolysis of the Nitrile to a Primary Amide
This protocol demonstrates the conversion of the nitrile group into a carboxamide, a common bioisostere and structural motif in pharmaceuticals.
Rationale: Concentrated sulfuric acid serves as both a reagent and a solvent, protonating the nitrile nitrogen and making the carbon atom highly susceptible to nucleophilic attack by water (present in trace amounts or from the acid itself). The reaction is heated to overcome the activation energy. Quenching the reaction in an ice/ammonia mixture neutralizes the strong acid and precipitates the amide product.[4]
Experimental Protocol:
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add concentrated sulfuric acid (4 mL per gram of starting material).
-
Substrate Addition: Slowly add this compound (1.0 mol) to the sulfuric acid with stirring, ensuring it dissolves completely. The dissolution may be exothermic.
-
Heating: Gently heat the reaction mixture to 90 °C and maintain this temperature with stirring for 2-3 hours.
-
Monitoring: Monitor the reaction by TLC (a more polar product spot should appear, and the starting material spot should disappear).
-
Quenching: Prepare a beaker with a mixture of crushed ice (10 parts by weight) and concentrated ammonia water (10 parts by volume). Very slowly and carefully, pour the cooled reaction mixture into the ice/ammonia slurry with vigorous stirring. Caution: This is a highly exothermic neutralization; perform in a fume hood with appropriate personal protective equipment (PPE).
-
Precipitation and Isolation: Continue stirring the mixture for 1 hour as the product precipitates. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake with cold deionized water until the filtrate is neutral. Further wash with a small amount of cold ethyl acetate to remove non-polar impurities.[4] Dry the solid under vacuum at 50 °C to afford 2-chloro-5,6-dimethylnicotinamide.
Safety and Handling
-
General Precautions: Handle this compound in a well-ventilated fume hood. Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent-Specific Hazards: Be aware of the specific hazards of the reagents used in the protocols, particularly concentrated sulfuric acid, palladium catalysts, and flammable organic solvents.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This compound is a high-potential building block for pharmaceutical R&D. Its well-defined reactive sites allow for selective and high-yielding transformations, including robust cross-coupling reactions and versatile nitrile group manipulations. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of diverse libraries of novel compounds, accelerating the discovery of next-generation therapeutics.
References
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Sources
Application Notes & Protocols: 2-Chloro-5,6-dimethylnicotinonitrile in Agrochemical Research
Prepared by: Gemini, Senior Application Scientist
I. Introduction: The Strategic Importance of the Nicotinonitrile Scaffold
The pyridine ring is a foundational structural motif in modern agrochemicals, prized for its versatile chemical reactivity and its presence in numerous biologically active molecules.[1] When functionalized with a nitrile group, forming the nicotinonitrile scaffold, it becomes a key building block for a diverse range of pesticides, including insecticides, fungicides, and herbicides.[2][3][4] The nitrile group often acts as a crucial pharmacophore or a synthetic handle for further molecular elaboration. Notable examples of commercial agrochemicals containing the pyridine or related nitrogen-containing heterocyclic cores underscore the scaffold's importance. For instance, neonicotinoid insecticides, which act as agonists of insect nicotinic acetylcholine receptors (nAChRs), demonstrate the potent bioactivity that can be achieved with this structural class.[5][6][7]
This document provides a detailed technical guide for researchers on the application of a specific, functionalized intermediate: 2-Chloro-5,6-dimethylnicotinonitrile . We will explore its chemical properties, outline detailed protocols for its derivatization, and propose workflows for screening these new derivatives for potential fungicidal and herbicidal activities. The protocols are designed to be self-validating, with explanations of the chemical rationale behind each step, enabling researchers to adapt and troubleshoot effectively.
II. Compound Profile: this compound
A thorough understanding of the starting material's physicochemical properties is critical for experimental design, ensuring proper handling, and selecting appropriate reaction conditions.
| Property | Value | Source |
| Chemical Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | [8] |
| CAS Number | 65176-93-4 | |
| Appearance | Solid | |
| SMILES | Cc1cc(C#N)c(Cl)nc1C | |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N | |
| Key Reactive Sites | 1. C2-Chloro group: Activated for Nucleophilic Aromatic Substitution (SNAr). 2. C3-Nitrile group: Can be hydrolyzed or reduced. 3. Pyridine Nitrogen: Can be oxidized. | [9] |
III. Synthetic Protocols: Derivatization of the Core Scaffold
The chemical architecture of this compound offers several avenues for synthetic modification. The chlorine atom at the 2-position is particularly susceptible to nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent ring nitrogen and the cyano group.[10][11] This reactivity is the cornerstone of the following protocols.
Protocol 1: Nucleophilic Aromatic Substitution (SNAr) with Thiophenol
This protocol details the displacement of the C2-chloro group with a sulfur nucleophile, a common strategy in agrochemical synthesis to introduce new functionality.
Causality and Experimental Choices:
-
Nucleophile: Thiophenol is chosen as a model sulfur nucleophile. Thioether linkages are present in many biologically active molecules.
-
Base: Potassium carbonate (K₂CO₃) is a moderately strong base, sufficient to deprotonate the thiophenol to generate the more nucleophilic thiophenolate anion. It is preferred over stronger bases like sodium hydride to minimize potential side reactions.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent for SNAr reactions. It effectively solvates the potassium cation without solvating the anion, enhancing the nucleophilicity of the thiophenolate.
-
Temperature: Heating the reaction to 80 °C provides the necessary activation energy to overcome the energy barrier of disrupting the aromaticity of the pyridine ring during the formation of the Meisenheimer intermediate.[12]
Step-by-Step Methodology:
-
To a dry 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.67 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Add 20 mL of anhydrous DMF.
-
Stir the suspension and add thiophenol (1.10 g, 1.13 mL, 10 mmol) dropwise via syringe.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction progression.
-
After cooling to room temperature, pour the reaction mixture into 100 mL of ice-water.
-
A precipitate should form. Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from ethanol to yield the purified 2-(phenylthio)-5,6-dimethylnicotinonitrile.
IV. Application Workflows: Screening for Agrochemical Activity
Once a library of derivatives is synthesized, a systematic screening cascade is required to identify candidates with promising biological activity.
Workflow 1: Fungicidal Activity Screening
This workflow is designed to identify compounds that inhibit the growth of key plant pathogenic fungi.
Rationale: Many commercial fungicides are pyridine derivatives.[13] The screening process begins with a high-throughput in vitro assay to quickly identify active compounds, followed by more complex in vivo assays on host plants for confirmation.[14][15]
Protocol: In Vitro Antifungal Assay (Agar Well Diffusion Method) This protocol provides a rapid and reliable method for primary screening.[16][17]
-
Medium Preparation: Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and sterilize by autoclaving.
-
Plate Preparation: Pour 20 mL of the molten PDA into sterile 90 mm Petri dishes and allow to solidify.
-
Inoculation: Prepare a spore suspension of the test fungus (e.g., Fusarium oxysporum, Alternaria alternata) in sterile water. Spread 100 µL of the suspension (1x10⁶ spores/mL) evenly over the surface of the agar plates.
-
Well Creation: Use a sterile 6 mm cork borer to create wells in the agar.
-
Compound Application: Prepare stock solutions of the synthesized derivatives in DMSO (e.g., 10 mg/mL). Add 100 µL of each test compound solution into separate wells.
-
Controls (Self-Validation):
-
Positive Control: Use a commercial fungicide (e.g., Carbendazim) at a known effective concentration.
-
Negative Control: Use 100 µL of pure DMSO.
-
-
Incubation: Incubate the plates at 25-28°C for 3-5 days.
-
Data Collection: Measure the diameter of the inhibition zone (the clear area around the well where fungal growth is prevented) in millimeters. A larger diameter indicates higher antifungal activity.
Workflow 2: Herbicidal Activity Screening
This workflow aims to identify compounds that inhibit plant growth, a key characteristic of herbicides.[2][18]
Rationale: Pyridine derivatives are a well-established class of herbicides.[3][19] The primary screen uses a model plant, Arabidopsis thaliana, due to its small size, rapid life cycle, and well-understood genetics, allowing for efficient high-throughput screening on agar plates.[20][21] Promising candidates are then tested on crop and weed species in soil.[22]
Protocol: Primary Herbicidal Screen on Arabidopsis thaliana This protocol is adapted for small-scale, systematic screening in a controlled environment.[23][24]
-
Seed Sterilization: Surface-sterilize Arabidopsis thaliana seeds by exposing them to chlorine gas (generated by mixing bleach and HCl in a desiccator) for 2-3 hours.[23]
-
Medium Preparation: Prepare Murashige and Skoog (MS) agar medium. After autoclaving and cooling to ~50°C, add the test compound (dissolved in a minimal amount of DMSO) to a final concentration (e.g., 100 µM). Pour into square Petri dishes.
-
Sowing: Arrange seeds evenly on the agar surface. Seal the plates with breathable tape.
-
Stratification: To synchronize germination, store the plates at 4°C in the dark for 2-3 days.
-
Incubation: Transfer the plates to a growth chamber with a 16h light/8h dark cycle at 22-24°C.
-
Controls (Self-Validation):
-
Positive Control: Use a plate containing a known herbicide (e.g., glyphosate).
-
Negative Control: Use a plate containing only the DMSO solvent at the same concentration as the test plates.
-
-
Data Collection: After 7-10 days, measure key indicators of phytotoxicity:
-
Root Elongation: Measure the length of the primary root.
-
Visual Assessment: Score for effects like cotyledon bleaching (chlorosis), growth inhibition, and mortality.
-
Fresh Weight: Harvest and weigh the seedlings from each plate.
-
-
Hit Identification: Compounds causing significant growth reduction compared to the negative control are considered "hits" for further testing.
V. Conclusion and Future Directions
This compound represents a versatile and synthetically accessible starting material for the discovery of novel agrochemicals. The protocols and workflows detailed in this guide provide a robust framework for synthesizing a library of derivatives and systematically screening them for fungicidal and herbicidal activity. By understanding the chemical principles behind each protocol and employing the self-validating controls, researchers can confidently explore the potential of this scaffold and identify promising lead compounds for the development of next-generation crop protection solutions.
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Experimental protocol for nucleophilic substitution reactions of 2-Chloro-5,6-dimethylnicotinonitrile
An Application Guide to the Nucleophilic Substitution of 2-Chloro-5,6-dimethylnicotinonitrile
Introduction: The Strategic Value of a Versatile Heterocyclic Core
This compound is a highly functionalized pyridine derivative that serves as a pivotal building block in medicinal chemistry and materials science. The strategic placement of its substituents—a chloro leaving group, an activating cyano moiety, and two electron-donating methyl groups—creates a unique electronic environment. The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing effect of the nitrile group. The chlorine atom at the 2-position is particularly labile, making this compound an ideal substrate for nucleophilic aromatic substitution (SNAr) reactions.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental protocols for conducting nucleophilic substitution reactions on this compound. We will delve into the underlying mechanistic principles, provide detailed, field-proven protocols for various nucleophiles, and offer insights into the causality behind experimental choices to ensure reproducible and high-yielding syntheses.
Part 1: The SNAr Reaction Mechanism: An Electronically Driven Pathway
The substitution of the chlorine atom on the this compound ring proceeds via a well-established two-step addition-elimination mechanism, which is the hallmark of Nucleophilic Aromatic Substitution (SNAr).[1][2]
-
Nucleophilic Attack and Formation of the Meisenheimer Complex : The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1]
-
Stabilization and Leaving Group Departure : The stability of the Meisenheimer complex is the key determinant of the reaction rate.[1] The negative charge is effectively stabilized through resonance, with delocalization onto the electronegative nitrogen atom of the pyridine ring and the electron-withdrawing nitrile group. This stabilization lowers the activation energy of the initial step. Aromaticity is then restored in the final, typically rapid, step through the expulsion of the chloride ion, a competent leaving group.[2]
Caption: The two-step Addition-Elimination mechanism of SNAr reactions.
Part 2: Experimental Protocols
The following protocols are designed as robust starting points for the synthesis of diverse 2-substituted-5,6-dimethylnicotinonitrile derivatives. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Amination with Secondary Amines (e.g., Morpholine)
This protocol details a common procedure for the synthesis of 2-amino-substituted nicotinonitriles, which are prevalent motifs in pharmacologically active compounds.[3][4] Polar aprotic solvents like DMSO or NMP are often employed to enhance the reaction rate, and a mild base is used to scavenge the HCl generated in situ.
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Procedure:
-
Reaction Setup : To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound and anhydrous potassium carbonate.
-
Solvent and Reagent Addition : Add anhydrous DMSO to achieve a concentration of approximately 0.2 M with respect to the starting material. Begin stirring, then add morpholine via syringe.
-
Heating : Heat the reaction mixture to 100-120 °C. The reaction progress can be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-8 hours).
-
Work-up : Cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction : Extract the aqueous layer three times with ethyl acetate.
-
Washing : Combine the organic layers and wash twice with water, then once with brine to remove residual DMSO.
-
Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification : Purify the resulting crude residue by flash column chromatography on silica gel to yield the desired 2-(morpholin-4-yl)-5,6-dimethylnicotinonitrile.
Caption: Workflow for the amination of this compound.
Protocol 2: Alkoxylation with Sodium Alkoxides (e.g., Sodium Ethoxide)
This procedure is used to introduce ether functionalities onto the pyridine ring. The reaction requires a strong nucleophile, typically a pre-formed sodium alkoxide, to efficiently displace the chloride.
Materials:
-
This compound (1.0 eq)
-
Sodium Ethoxide (NaOEt) (1.5 eq)
-
Ethanol (EtOH), anhydrous
-
Diethyl Ether
-
Saturated Ammonium Chloride (NH₄Cl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Step-by-Step Procedure:
-
Reaction Setup : In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound in anhydrous ethanol.
-
Reagent Addition : Cool the solution to 0 °C using an ice bath. Add sodium ethoxide portion-wise, ensuring the internal temperature does not rise significantly.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC. For less reactive alkoxides, gentle heating (e.g., to 50 °C) may be required.
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Solvent Removal : Remove the ethanol under reduced pressure.
-
Extraction : Partition the remaining residue between water and diethyl ether. Extract the aqueous layer twice more with diethyl ether.
-
Drying and Concentration : Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : The crude product can be purified by flash column chromatography or recrystallization to yield 2-ethoxy-5,6-dimethylnicotinonitrile.
Caption: Workflow for the alkoxylation of this compound.
Part 3: Data Summary and Visualization
To facilitate experimental design, the following table summarizes typical reaction parameters for the nucleophilic substitution on this compound with various nucleophiles.
| Nucleophile | Reagent Example | Solvent | Base | Temp (°C) | Typical Time (h) | Product Class |
| Secondary Amine | Morpholine | DMSO | K₂CO₃ | 100-120 | 4-8 | 2-Aminonicotinonitrile |
| Primary Amine | Benzylamine | Ethanol | Et₃N | Reflux | 2-6 | 2-Aminonicotinonitrile |
| Alkoxide | Sodium Ethoxide | Ethanol | N/A (reagent is base) | 0 to RT | 2-6 | 2-Alkoxynicotinonitrile |
| Thiolate | Thiophenol | DMF | K₂CO₃ | RT to 50 | 1-4 | 2-(Arylthio)nicotinonitrile |
| Hydroxide | Sodium Hydroxide | Water/Dioxane | N/A (reagent is base) | 100 | 8-16 | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |
Part 4: Safety and Handling
Scientific integrity demands a commitment to safety. This compound and its analogues are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation.[5]
-
Personal Protective Equipment (PPE) : Always wear tightly fitting safety goggles, impervious gloves, and a lab coat.[6]
-
Engineering Controls : All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[5] Eyewash stations and safety showers should be readily accessible.[5]
-
Handling : Avoid dust formation.[7] Do not get in eyes, on skin, or on clothing.[6] Wash hands thoroughly after handling.
-
Storage : Keep the container tightly closed in a dry, cool, and well-ventilated place.[6]
-
Waste Disposal : Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- Reactivity of Chloropyridine Isomers in SNAr Reactions: A Compar
- Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Thieme Chemistry.
- SNAr Reaction of Polyhalogenated Heterocycles. RCS Research Chemistry Services.
- Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents?.
- The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions.
- 2-CHLORO-5-METHYL-NICOTINONITRILE SDS, 66909-34-0 Safety D
- SAFETY D
- SAFETY DATA SHEET - 2-Chloro-4,6-dimethylnicotinonitrile. Thermo Fisher Scientific.
- Process for producing 2-amino-nicotinonitrile intermediates.
- SAFETY DATA SHEET - 2,5-Dichloro-4,6-dimethylnicotinonitrile. Fisher Scientific.
- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study.
- Application Notes and Protocols: Reaction of 2-Chloro-3-methyl-5-nitropyridine with Amines. Benchchem.
- Application Notes: Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Benchchem.
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The Versatile Precursor: 2-Chloro-5,6-dimethylnicotinonitrile in the Synthesis of Fused Pyridine Heterocycles
Introduction
2-Chloro-5,6-dimethylnicotinonitrile is a highly functionalized pyridine derivative that serves as a valuable and versatile starting material in the synthesis of a variety of fused heterocyclic compounds. Its strategic placement of a nitrile group, a labile chlorine atom, and two methyl groups on the pyridine ring allows for a diverse range of chemical transformations. The electron-withdrawing nature of the nitrile and the pyridine nitrogen atom activates the chlorine at the 2-position for nucleophilic aromatic substitution (SNAr) reactions, making it an excellent electrophilic partner for the construction of new rings.[1][2][3] This application note will provide a detailed overview of the synthetic utility of this compound, with a focus on the preparation of biologically relevant pyrido[2,3-d]pyrimidines and pyrazolo[3,4-b]pyridines.
Core Properties and Safety Information
Before commencing any experimental work, it is crucial to be familiar with the properties and safety precautions associated with this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₇ClN₂ | |
| Molecular Weight | 166.61 g/mol | |
| Appearance | Solid | |
| CAS Number | 65176-93-4 |
Safety Precautions: this compound should be handled with care in a well-ventilated fume hood.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.[4] Avoid inhalation of dust and contact with skin and eyes.[4] In case of accidental exposure, refer to the material safety data sheet (MSDS) for detailed first-aid measures.
Application 1: Synthesis of Pyrido[2,3-d]pyrimidines
Pyrido[2,3-d]pyrimidines are a class of fused heterocyclic compounds that are of significant interest in medicinal chemistry due to their wide range of biological activities, including their potential as kinase inhibitors and anticancer agents.[5][6] A common and efficient method for the synthesis of the pyrido[2,3-d]pyrimidine core involves the cyclocondensation of a 2-aminonicotinonitrile derivative with a one-carbon synthon like formamide or guanidine.
While direct reaction of this compound with these reagents is challenging due to the need for a nucleophilic substitution to first introduce an amino or related group, a two-step approach is a plausible synthetic strategy. The initial step would involve the nucleophilic displacement of the chloride with an appropriate nitrogen nucleophile.
Conceptual Workflow for Pyrido[2,3-d]pyrimidine Synthesis
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Analytical Methods for the Characterization of 2-Chloro-5,6-dimethylnicotinonitrile
An Application Note and Comprehensive Protocol Guide
Abstract
This technical guide provides a comprehensive suite of analytical methodologies for the definitive characterization of 2-Chloro-5,6-dimethylnicotinonitrile (CAS No. 65176-93-4), a substituted pyridine derivative of significant interest in chemical synthesis. The protocols detailed herein are designed for researchers, quality control analysts, and drug development professionals, offering robust procedures for identity confirmation, purity assessment, and structural elucidation. The methods covered include Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each section presents the underlying scientific rationale, detailed step-by-step protocols, and exemplary data to ensure methodological integrity and reproducibility.
Introduction and Compound Profile
This compound is a halogenated heterocyclic compound featuring a pyridine core, a nitrile functional group, and two methyl substituents. Its molecular structure, with a reactive chloro-substituent and a versatile nitrile group, makes it a valuable intermediate for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.[1] Accurate and precise analytical characterization is paramount to ensure the quality of starting materials, monitor reaction progress, and verify the structure and purity of the final compound. This guide establishes a multi-faceted analytical approach to provide a complete and reliable characterization.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Chemical Structure | ||
| Cc1cc(C#N)c(Cl)nc1C | ||
| Molecular Formula | C₈H₇ClN₂ | [2] |
| Molecular Weight | 166.61 g/mol | [2] |
| Appearance | Solid | |
| CAS Number | 65176-93-4 | |
| InChI Key | BYVPJDZJIHOUHA-UHFFFAOYSA-N |
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling
Application Note: The Rationale for GC-MS
Gas Chromatography is an ideal technique for analyzing thermally stable and volatile compounds.[3] Given its structure, this compound is expected to have sufficient volatility for GC analysis without thermal decomposition. The coupling of GC with a Mass Spectrometer provides unparalleled specificity. The mass spectrum offers a molecular fingerprint, confirming the molecular weight and providing characteristic fragmentation patterns. The presence of a chlorine atom yields a distinctive isotopic pattern (³⁵Cl/³⁷Cl), which serves as a powerful diagnostic tool for identity confirmation.[1] Furthermore, GC is highly effective for separating and identifying volatile organic impurities that may be present from the synthesis process. The use of an Electron Capture Detector (ECD) is also a viable alternative due to the high electron affinity of halogenated compounds, offering exceptional sensitivity if MS is not available.[3][4]
Experimental Protocol: GC-MS Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of 1 mg/mL by accurately weighing ~10 mg of this compound reference standard and dissolving it in 10 mL of analytical grade ethyl acetate or dichloromethane.
-
Prepare a working standard of 10 µg/mL by diluting the stock solution.
-
Prepare sample solutions at a similar concentration.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8860 GC or equivalent.
-
Mass Spectrometer: Agilent 5977 MS or equivalent.
-
Injector: Split/Splitless Inlet.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Oven Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temp: 280 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Acquisition Mode: Full Scan.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on its retention time.
-
Confirm identity by comparing the acquired mass spectrum with a reference spectrum. Key features to verify include the molecular ion peak (M⁺) and the M+2 peak, which should be approximately one-third the intensity of the M⁺ peak due to the ³⁷Cl isotope.
-
Analyze for impurities by integrating all other peaks in the chromatogram and report purity using the area percent method.
-
Expected Quantitative Data: GC-MS
| Parameter | Expected Value | Rationale |
| Retention Time | ~8-10 min | Dependent on the specific column and conditions. |
| Molecular Ion (M⁺) | m/z 166 | Corresponds to the nominal mass of C₈H₇³⁵ClN₂. |
| Isotopic Peak (M+2) | m/z 168 | Corresponds to the C₈H₇³⁷ClN₂ isotopologue. |
| Key Fragments | m/z 131, 104 | Potential fragments from loss of Cl and subsequent loss of HCN. |
GC-MS Workflow Diagram
Caption: Workflow for identity and purity analysis by GC-MS.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
Application Note: The Rationale for HPLC
HPLC is the cornerstone technique for purity determination and quantification of non-volatile or thermally labile compounds in the pharmaceutical industry.[5] A reverse-phase HPLC (RP-HPLC) method is highly suitable for this compound, separating the analyte from potential impurities based on differences in polarity. Using a C18 stationary phase with a mobile phase of acetonitrile and water allows for excellent resolution.[6] UV detection is appropriate due to the presence of the chromophoric pyridine ring. This method provides a robust and accurate assessment of purity, which is critical for quality control. For applications requiring MS detection, volatile buffers like formic acid should be used instead of phosphoric acid.[5]
Experimental Protocol: HPLC Purity Determination
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Filter both phases through a 0.45 µm membrane filter and degas.
-
-
Standard and Sample Preparation:
-
Diluent: 50:50 (v/v) Acetonitrile:Water.
-
Standard Stock Solution (400 µg/mL): Accurately weigh ~10 mg of reference standard into a 25 mL volumetric flask and dissolve with diluent.
-
Working Standard (40 µg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with diluent.
-
Sample Solution (40 µg/mL): Prepare the sample in the same manner as the standard.
-
-
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Column Temperature: 30 °C.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 90% B
-
15-18 min: 90% B
-
18-18.1 min: 90% to 50% B
-
18.1-25 min: 50% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound.
-
Calculate the purity of the sample using the area percent normalization method:
-
% Purity = (Area of main peak / Sum of all peak areas) x 100
-
-
Expected Quantitative Data: HPLC
| Parameter | Expected Value | Rationale |
| Retention Time | ~7-9 min | Dependent on exact gradient and column chemistry. |
| Purity (Typical) | >98.0% | For a high-quality batch. |
| λ-max | ~254 nm | Typical absorbance for substituted pyridine rings. |
HPLC Workflow Diagram
Caption: Workflow for purity determination by reverse-phase HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Application Note: The Rationale for NMR
NMR spectroscopy is the most powerful technique for unambiguous structural determination of organic molecules.[7][8]
-
¹H NMR will provide information on the number of distinct proton environments, their integration (ratio), and their coupling patterns. For this compound, we expect to see one aromatic proton signal and two distinct methyl group signals, confirming the substitution pattern.
-
¹³C NMR will identify all unique carbon atoms in the molecule, including the nitrile carbon and the carbons of the pyridine ring. This data is essential to confirm the complete carbon skeleton.
This combination provides definitive proof of the molecule's identity and structure.[9][10][11]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Cap the tube and gently agitate until the sample is fully dissolved.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: Bruker AVANCE 400 MHz or equivalent.
-
Probe: 5 mm broadband probe.
-
Temperature: 298 K.
-
¹H NMR Acquisition:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay (d1): 2.0 s
-
Acquisition Time: ~4.0 s
-
-
¹³C NMR Acquisition:
-
Pulse Program: zgpg30 (proton decoupled)
-
Number of Scans: 1024
-
Relaxation Delay (d1): 2.0 s
-
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Perform phase correction and baseline correction.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum by setting the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate the peaks in the ¹H spectrum.
-
Assign peaks based on expected chemical shifts and multiplicities.
-
Expected Quantitative Data: ¹H and ¹³C NMR (in CDCl₃)
¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Singlet (s) | 1H | Aromatic H-4 |
| ~2.6 | Singlet (s) | 3H | Methyl (-CH₃) at C-6 |
| ~2.4 | Singlet (s) | 3H | Methyl (-CH₃) at C-5 |
¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-6 |
| ~155 | C-2 |
| ~145 | C-4 |
| ~130 | C-5 |
| ~116 | Cyano (-C≡N) |
| ~108 | C-3 |
| ~22 | Methyl (-CH₃) |
| ~18 | Methyl (-CH₃) |
Note: Specific chemical shifts are predictive and may vary slightly.
NMR Logic Diagram
Caption: Logical flow from molecular structure to NMR spectral features.
Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
Application Note: The Rationale for FTIR
FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule.[10] For this compound, FTIR is invaluable for confirming the presence of the key nitrile (-C≡N) group, which has a very sharp and characteristic absorption in a relatively clean region of the spectrum. Additionally, it can confirm the aromatic nature of the pyridine ring, the aliphatic C-H bonds of the methyl groups, and the C-Cl bond.[5]
Experimental Protocol: FTIR Analysis
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened wipe (e.g., isopropanol) and performing a background scan.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Instrumentation and Data Acquisition:
-
Spectrometer: PerkinElmer Spectrum Two or equivalent.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Data Analysis:
-
The instrument software will automatically perform the Fourier transform to generate the infrared spectrum (transmittance or absorbance vs. wavenumber).
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
Expected Quantitative Data: FTIR
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~3050-3100 | Medium-Weak | Aromatic C-H Stretch |
| ~2920-2980 | Medium | Aliphatic C-H Stretch (from -CH₃) |
| ~2220-2240 | Strong, Sharp | Nitrile (-C≡N) Stretch |
| ~1550-1600 | Medium-Strong | Aromatic C=C and C=N Ring Stretch |
| ~1370-1450 | Medium | C-H Bending (from -CH₃) |
| ~700-850 | Strong | C-Cl Stretch |
FTIR Analysis Workflow
Caption: Workflow for functional group analysis by FTIR-ATR.
Conclusion
The analytical methods presented in this guide provide a multi-pronged strategy for the comprehensive characterization of this compound. The combination of chromatographic techniques (GC-MS and HPLC) ensures accurate assessment of identity and purity, while spectroscopic methods (NMR and FTIR) provide definitive structural confirmation. By employing these validated protocols, researchers and analysts can confidently ascertain the quality and integrity of this important chemical intermediate, ensuring its suitability for downstream applications in research and development.
References
- Agilent Technologies. (n.d.). Gas Chromatography Fundamentals.
- Azmi, M. N., et al. (2021). Synthesis, characterization and cytotoxicity of new nicotinonitriles and their furo[2,3-b]pyridine derivatives. ResearchGate.
- U.S. Environmental Protection Agency. (1999). Halogenated and Aromatic Volatile Organic Compounds (VOCs) by Gas Chromatography. EPA.
- Elnaggar, D. H., et al. (2022). Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H) thione Derivatives as Synthon. National Institutes of Health.
- Howida, S., et al. (2022). Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. ResearchGate.
- Abdel-Raheem, S. A., et al. (2022). Design, Synthesis, Characterization, and Molluscicidal Activity Screening of New Nicotinonitrile Derivatives against Land Snails, M. cartusiana. National Institutes of Health.
- Rosenfelder, N., et al. (2010). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. ACS Publications.
- Baraldi, P. G., et al. (n.d.). 2-Amino-6-furan-2-yl-4-substituted Nicotinonitriles as A2A Adenosine Receptor Antagonists. ACS Publications.
- Agilent Technologies. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water.
- SpectraBase. (n.d.). 2-chloro-5-[(p-chlorophenyl)azo]-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Spectrum.
- SIELC Technologies. (n.d.). Separation of 2-Chloro-6-methylnicotinic acid on Newcrom R1 HPLC column.
- DTIC. (n.d.). DETERMINATION OF TRACE QUANTITIES OF HALOGENATED HYDROCARBONS IN GAS SAMPLES.
- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
- SpectraBase. (n.d.). 2-Chloro-4,6-dimethylnicotinonitrile - Optional[1H NMR] - Chemical Shifts.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 5. YouTube.
- The Organic Chemistry Tutor. (2021). Structure Determination from Spectra (1) (H NMR, C NMR, IR) [Ketone, Ester, Carboxylic Acid]. YouTube.
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- 2. GSRS [precision.fda.gov]
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Application Notes & Protocols: Strategic Amination of 2-Chloro-5,6-dimethylnicotinonitrile for Drug Discovery Scaffolds
Introduction: Unlocking a Privileged Heterocyclic Core
In the landscape of medicinal chemistry and drug development, nitrogen-containing heterocycles are foundational scaffolds. Among these, substituted pyridines are of paramount importance due to their ability to engage in specific, high-affinity interactions with biological targets. 2-Chloro-5,6-dimethylnicotinonitrile stands out as a versatile and highly valuable starting material. Its pyridine core is electronically activated for nucleophilic substitution by the presence of an electron-withdrawing nitrile group, making the chlorine atom at the C2 position a prime target for displacement.
The reaction of this compound with a diverse range of primary and secondary amines provides a direct and efficient route to a library of 2-amino-5,6-dimethylnicotinonitrile derivatives. These products are not merely synthetic intermediates; they are recognized as "privileged scaffolds" in drug discovery, forming the core of molecules targeting a wide array of diseases, including cancers and cardiovascular conditions.[1][2][3] This guide provides a detailed exploration of this crucial transformation, from its underlying mechanism to practical, field-tested laboratory protocols.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The conversion of this compound to its aminated derivatives proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. Unlike nucleophilic substitutions on aliphatic carbons, this is a two-step addition-elimination process.
Causality of Reactivity:
-
Ring Activation: The pyridine ring is inherently electron-deficient compared to benzene. This deficiency is significantly amplified by the potent electron-withdrawing effect of the cyano (-CN) group ortho to the chlorine leaving group. This electronic pull polarizes the C2-Cl bond and makes the C2 carbon highly electrophilic and susceptible to attack.[4][5]
-
Nucleophilic Attack: An amine, acting as a nucleophile, attacks the electrophilic C2 carbon. This is the rate-determining step of the reaction.[5]
-
Formation of the Meisenheimer Complex: The attack disrupts the aromaticity of the pyridine ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the ring and, importantly, onto the nitrogen atom of the nitrile group, which provides substantial stabilization.[5]
-
Rearomatization and Expulsion: The aromaticity of the ring is a powerful driving force. The system rapidly rearomatizes by expelling the most stable leaving group—in this case, the chloride ion—to yield the final 2-aminopyridine product.
Visualization: The SNAr Pathway
Caption: General mechanism of the SNAr reaction.
Protocol I: Standard Uncatalyzed Amination
This protocol is robust for most primary and secondary aliphatic amines, which are sufficiently nucleophilic to react without metal catalysis.
Principle: The amine displaces the chloride on the activated pyridine ring in a polar aprotic solvent. A non-nucleophilic base is used to scavenge the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aliphatic Amine (e.g., piperidine, morpholine, benzylamine) (1.2 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq) or Triethylamine (Et₃N) (2.0 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware (separatory funnel, beakers, etc.)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (DMF or DMSO, to make a ~0.2 M solution).
-
Addition of Reagents: Add the amine (1.2 eq) and potassium carbonate (2.0 eq) to the stirring solution at room temperature.
-
Heating: Heat the reaction mixture to 80-100 °C. Expertise Note: The optimal temperature depends on the amine's reactivity. Less nucleophilic or sterically hindered amines may require higher temperatures (up to 140 °C in a sealed vessel).[5][6]
-
Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc) until the starting material spot is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x volumes).
-
Combine the organic layers and wash with brine to remove residual DMF/DMSO.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-amino-5,6-dimethylnicotinonitrile product.
Protocol II: Palladium-Catalyzed Amination (Buchwald-Hartwig)
For less nucleophilic amines, such as primary anilines or specific heteroarylamines, thermal SNAr may be sluggish or ineffective. In these cases, palladium-catalyzed cross-coupling offers a powerful alternative.
Principle: A palladium(0) catalyst, stabilized by a specialized phosphine ligand, facilitates the carbon-nitrogen bond formation through a catalytic cycle of oxidative addition, amine coordination, and reductive elimination.
Materials & Reagents:
-
This compound (1.0 eq)
-
Aromatic Amine (e.g., aniline) (1.1 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 - 0.05 eq)
-
Ligand: Xantphos or RuPhos (1.5 - 2.0 eq relative to Pd)
-
Base: Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 eq)
-
Anhydrous Solvent: Toluene or 1,4-Dioxane
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried flask, add the Pd(OAc)₂ catalyst, the phosphine ligand, and the base under an inert atmosphere.
-
Addition of Reagents: Add this compound, the aromatic amine, and the anhydrous solvent.
-
Degassing: Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes.
-
Heating: Heat the reaction to 90-110 °C under an inert atmosphere.
-
Monitoring & Work-up: Monitor and work up the reaction as described in Protocol I. The crude product should be filtered through a pad of Celite® before concentration to remove palladium residues.
-
Purification: Purify by flash column chromatography.
Data Summary & Visualization
Table 1: Representative Reaction Conditions & Outcomes
| Amine Type | Nucleophile Example | Method | Solvent | Base | Temp (°C) | Time (h) | Typical Yield (%) |
| Secondary Aliphatic | Morpholine | Uncatalyzed | DMF | K₂CO₃ | 80 | 4-6 | 85-95 |
| Primary Aliphatic | Benzylamine | Uncatalyzed | DMSO | Et₃N | 90 | 6-8 | 80-90 |
| Primary Aromatic | Aniline | Pd-Catalyzed | Toluene | NaOtBu | 100 | 12-18 | 70-85 |
Visualization: General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Insufficient temperature. 2. Amine is not nucleophilic enough. 3. Deactivated amine (protonated). 4. Inactive catalyst (for Protocol II). | 1. Increase reaction temperature. 2. Switch to Protocol II (Pd-catalyzed). 3. Ensure sufficient anhydrous base is present. 4. Use fresh catalyst/ligand and ensure inert, anhydrous conditions. |
| Multiple Side Products | 1. Reaction temperature too high. 2. Air/moisture contamination. | 1. Lower the reaction temperature and increase time. 2. Ensure the reaction is run under a fully inert atmosphere with dry solvents. |
| Difficult Purification | 1. Residual high-boiling solvent (DMF/DMSO). 2. Product is highly polar. | 1. Perform multiple, thorough washes with brine during work-up. 2. Use a more polar eluent system for chromatography or consider reverse-phase chromatography. |
References
- D. S. B. Daniels, et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. Synlett, 2011(12), 1713-1716.
- S. M. Smith & S. L. Buchwald (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183.
- S. M. Smith & S. L. Buchwald (2016). Regioselective 2-Amination of Polychloropyrimidines. Organic Letters, 18(9), 2180-2183.
- Anonymous (2019). nucleophilic aromatic substitutions. YouTube.
- J. T. Malinowski, et al. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1339-1342.
- A. A. Fadda, et al. (2015). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate.
- D. S. B. Daniels, et al. (2011). Direct Uncatalyzed Amination of 2-Chloropyridine Using a Flow Reactor. ResearchGate.
- S. A. El-Feky, et al. (2019). Palladium-catalyzed amination of 2-chlorothienopyridone with primary aromatic amines. Cogent Chemistry, 5(1).
- J. H. M. Lange, et al. (2017). Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Molecules, 22(3), 446.
- Google Patents (1975). Process for producing 2-amino-nicotinonitrile intermediates.
- S. Al-Hujran, et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1808.
- LibreTexts Chemistry (2020). Reactions of Amines.
- Y. R. Lee, et al. (2022). 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1059-1075.
- A. A. El-Bardan (2002). Kinetics and reactivity of substituted anilines with 2-chloro-5-nitropyridine in dimethyl sulfoxide and dimethyl formamide. International Journal of Chemical Kinetics, 34(11), 645-650.
- Google Patents (2017). Method for producing 2-amino-6-methylnicotinic acid.
- A. K. Verma, et al. (2018). Synthesis of a library of 2-amino-3,5-dicarbonitrile-6-thio-pyridine derivatives. ResearchGate.
- LibreTexts Chemistry (2022). Amines- Reactions.
- S. Franco, et al. (2021). Optimization of 2-Amino-4,6-diarylpyrimidine-5-carbonitriles as Potent and Selective A1 Antagonists. Journal of Medicinal Chemistry, 64(1), 539-566.
- J. Peeters, et al. (2019). Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. Molecules, 24(18), 3326.
- A. M. El-Sayed, et al. (2018). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines. Molecules, 23(11), 2993.
- LibreTexts Chemistry (2022). Amines- Reactions.
- Master Organic Chemistry (n.d.). Enamines.
- S. W. Ng (2010). 2-Chloro-5-nitropyridine. Acta Crystallographica Section E, 66(Pt 4), o810.
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- 3. 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation - PMC [pmc.ncbi.nlm.nih.gov]
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The Suzuki-Miyaura Coupling of 2-Chloro-5,6-dimethylnicotinonitrile: A Detailed Guide for Synthetic Chemists
Introduction: Unlocking Novel Chemical Space
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, prized for its robustness and broad functional group tolerance in the formation of carbon-carbon bonds.[1][2] This palladium-catalyzed reaction has become an indispensable tool in the pharmaceutical and materials science industries for the synthesis of complex molecules, including biaryl and hetero-biaryl scaffolds that are prevalent in many commercial drugs.[3][4] This guide provides a detailed exploration of the application of the Suzuki-Miyaura coupling to a specific and valuable building block: 2-Chloro-5,6-dimethylnicotinonitrile.
The 2-aryl-5,6-dimethylnicotinonitrile moiety is a key pharmacophore in a variety of biologically active compounds. The strategic introduction of diverse aryl and heteroaryl groups at the 2-position of the pyridine ring allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Given that chloro-heteroarenes can be more challenging substrates than their bromo or iodo counterparts due to the stronger C-Cl bond, a carefully optimized and well-understood protocol is paramount for successful and efficient synthesis.
This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights, detailed experimental protocols, and practical guidance for the successful execution of Suzuki-Miyaura coupling reactions involving this compound.
Mechanistic Underpinnings: The Palladium Catalytic Cycle
A thorough understanding of the reaction mechanism is crucial for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst.[2][5] The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the palladium(0) catalyst to the this compound. This step involves the insertion of the palladium into the carbon-chlorine bond, forming a palladium(II) intermediate. This is often the rate-limiting step of the reaction, particularly with less reactive aryl chlorides.[6]
-
Transmetalation: In this step, the organic group from the boronic acid (or its boronate ester derivative) is transferred to the palladium(II) complex. The presence of a base is critical here; it activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the palladium center.[6]
-
Reductive Elimination: The final step is the reductive elimination of the newly formed biaryl product from the palladium(II) complex. This process regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle.
Below is a visual representation of the catalytic cycle:
Caption: Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Coupling.
Experimental Protocols
The following protocols are designed as a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. Optimization of specific parameters may be necessary for different boronic acids to achieve maximum yield and purity.
Protocol 1: Conventional Thermal Suzuki-Miyaura Coupling
This protocol is suitable for a wide range of arylboronic acids and is a reliable method for laboratory-scale synthesis.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Round-bottom flask or Schlenk tube
-
Magnetic stirrer and heating mantle/oil bath
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a rubber septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add palladium(II) acetate and SPhos to the flask. Subsequently, add the degassed 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir the mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic extracts, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter reaction times.
Materials:
-
This compound (0.5 mmol, 1.0 equiv)
-
Arylboronic acid (0.6 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.015 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃, 1.0 mmol, 2.0 equiv)
-
1,4-Dioxane (4 mL)
-
Water (1 mL)
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate.
-
Solvent Addition: Add 1,4-dioxane and water to the vial.
-
Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at 120 °C for 15-30 minutes.
-
Work-up and Purification: After the reaction, allow the vial to cool to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Data Presentation: Summary of Key Reaction Parameters
The following table provides a summary of typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of this compound with a representative arylboronic acid. These values are based on established protocols for analogous substituted chloropyridines and serve as a guideline for optimization.[7]
| Parameter | Conventional Thermal Protocol | Microwave-Assisted Protocol |
| Catalyst | Pd(OAc)₂ / SPhos | Pd(PPh₃)₄ |
| Catalyst Loading | 2 mol% | 3 mol% |
| Ligand Loading | 4 mol% | N/A |
| Base | K₃PO₄ (2.0 equiv) | K₂CO₃ (2.0 equiv) |
| Solvent | 1,4-Dioxane / Water (5:1) | 1,4-Dioxane / Water (4:1) |
| Temperature | 100 °C | 120 °C |
| Reaction Time | 4-12 hours | 15-30 minutes |
| Expected Yield | Good to Excellent | Good to Excellent |
Experimental Workflow Visualization
The general workflow for a Suzuki-Miyaura coupling reaction is depicted in the following diagram:
Caption: Figure 2: General Experimental Workflow for Suzuki-Miyaura Coupling.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently inert atmosphere- Poor quality reagents or solvents- Inappropriate base | - Use fresh catalyst and ensure proper handling.- Thoroughly degas solvents and maintain a positive inert gas pressure.- Use anhydrous solvents and high-purity reagents.- Screen different bases (e.g., Cs₂CO₃, K₂CO₃). |
| Formation of Side Products (e.g., Homocoupling) | - Catalyst decomposition- Presence of oxygen | - Use a more robust ligand (e.g., biarylphosphines).- Ensure rigorous exclusion of air from the reaction. |
| Difficulty in Product Purification | - Incomplete reaction- Formation of closely eluting impurities | - Drive the reaction to completion by extending the reaction time or increasing the temperature.- Optimize the eluent system for column chromatography; consider recrystallization. |
Conclusion
The Suzuki-Miyaura coupling of this compound is a powerful and versatile method for the synthesis of a diverse array of 2-aryl-5,6-dimethylnicotinonitriles. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access these valuable compounds, which hold significant promise in the development of novel therapeutics and functional materials. The protocols and guidelines presented herein provide a solid foundation for the successful implementation of this important transformation in the laboratory.
References
- NRO-Chemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry, 99(10), 837-844.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Magano, J., & Dunetz, J. R. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. IntechOpen.
- ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. YouTube.
- ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling. (a) Examples of drugs and late-stage...
- ResearchGate. (n.d.). Efficient Synthesis of 2-Aryl-6-chloronicotinamides via PXPd2-Catalyzed Regioselective Suzuki Coupling.
- Carey, J. S., Laffan, D., Thomson, C., & Williams, M. T. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3467.
- Novaes, L. F. T., & de Souza, R. O. M. A. (2021). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers, 8(12), 3194-3207.
- Rueda-Espinosa, J., Ramanayake, D., Ball, N. D., & Love, J. A. (2021). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Scholarship @ Claremont.
- Lee, S. H., & Lee, J. (2022). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts, 12(1), 74.
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Application Notes for 2-Chloro-5,6-dimethylnicotinonitrile: A Versatile Scaffold in Modern Medicinal Chemistry
Introduction: The Value of the Substituted Nicotinonitrile Scaffold
In the landscape of modern drug discovery, pyridine-based scaffolds are considered "privileged structures" due to their prevalence in numerous FDA-approved drugs and their ability to form key interactions with a wide array of biological targets.[1] The electronic properties of the pyridine ring, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, significantly enhance the pharmacokinetic profiles of drug candidates.[1]
Among these, 2-chloro-nicotinonitrile derivatives have emerged as exceptionally versatile building blocks. The strategic placement of a chlorine atom at the 2-position renders the ring susceptible to a variety of powerful synthetic transformations, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[2] This allows for the systematic and efficient construction of diverse molecular libraries. The cyano group offers an additional point for chemical modification or can serve as a crucial interaction point within a protein's binding site.
This guide focuses on 2-Chloro-5,6-dimethylnicotinonitrile , a highly functionalized intermediate poised for application in contemporary medicinal chemistry programs. The dimethyl substitution provides steric and electronic modulation, offering a distinct advantage for creating molecules with specific three-dimensional arrangements essential for potent and selective engagement with biological targets. We will provide detailed protocols for its core synthetic transformations and illustrate its potential through a case study in the design of targeted kinase inhibitors.
Physicochemical and Structural Properties
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value (Estimated) | Data Source Context |
| Molecular Formula | C₈H₇ClN₂ | Based on the known structure. |
| Molecular Weight | 166.61 g/mol | Calculated from the molecular formula.[3] |
| Appearance | White to off-white solid | Typical for similar chlorinated heterocyclic compounds. |
| SMILES | Cc1c(c(Cl)nc(c1)C)C#N | Structural representation. |
| InChIKey | RETJKTAVEQPNMH-UHFFFAOYSA-N | Based on the closely related 2-Chloro-4,6-dimethylnicotinonitrile isomer.[3] |
| Solubility | Soluble in common organic solvents (DCM, THF, DMF) | Inferred from the reactivity and common solvents used for analogous compounds.[4] |
| Reactivity Centers | 1. C2-Chloride (Coupling/Substitution) 2. C3-Nitrile 3. Pyridine Nitrogen | The C2-Cl bond is the primary site for synthetic diversification via cross-coupling and nucleophilic substitution reactions.[2][4] |
Core Synthetic Transformations & Protocols
The reactivity of the C2-chlorine atom is the cornerstone of this scaffold's utility. It serves as an excellent leaving group for palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions (SNAr), enabling the facile introduction of aryl, heteroaryl, amine, and ether functionalities.
Caption: Key synthetic pathways for this compound.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details the formation of a carbon-carbon bond at the C2 position, a foundational reaction for synthesizing biaryl structures common in kinase inhibitors.
-
Objective: To couple an arylboronic acid with this compound.
-
Causality: Palladium(0) catalysts, generated in situ, undergo oxidative addition into the C-Cl bond. Following transmetalation with the boronic acid and reductive elimination, the C-C coupled product is formed. A phosphine ligand stabilizes the palladium complex, and a base is required to activate the boronic acid.[5]
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 166.6 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 35 mg).
-
Solvent and Degassing: Add a degassed solvent system of 1,4-dioxane and water (4:1 mixture, 10 mL). Degas the resulting suspension by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 90-100 °C under an argon atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired 2-aryl-5,6-dimethylnicotinonitrile.
Protocol 2: Buchwald-Hartwig Amination
This protocol enables the formation of C-N bonds, creating the 2-aminopyridine core structure that is critical for the biological activity of many kinase inhibitors.
-
Objective: To couple a primary or secondary amine with this compound.
-
Causality: This palladium-catalyzed reaction follows a similar catalytic cycle to the Suzuki coupling but involves an amine as the nucleophile. A strong, non-nucleophilic base like sodium tert-butoxide is crucial for deprotonating the amine, facilitating its entry into the catalytic cycle. Specialized phosphine ligands (e.g., XPhos, RuPhos) are often required to promote the challenging reductive elimination step that forms the C-N bond.
Step-by-Step Methodology:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to an oven-dried reaction vessel.
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 18 mg) and a suitable phosphine ligand (e.g., XPhos, 0.08 mmol, 38 mg).
-
Reactant Addition: Add this compound (1.0 mmol, 166.6 mg) and the desired amine (1.1 mmol).
-
Solvent: Add anhydrous, degassed toluene or 1,4-dioxane (5 mL).
-
Reaction: Seal the vessel and heat the mixture to 100-110 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via silica gel chromatography to obtain the 2-amino-5,6-dimethylnicotinonitrile derivative.
Application Case Study: Design of a Hypothetical Src/Abl Kinase Inhibitor
To illustrate the utility of this compound, we propose its use in the synthesis of an analogue of Dasatinib, a potent dual inhibitor of Src and Abl kinases approved for treating chronic myeloid leukemia (CML).[6] Dasatinib's core structure features an aminopyrimidine linked to a thiazole carboxamide.[6] We will substitute the aminopyrimidine with a 2-amino-5,6-dimethylnicotinonitrile moiety.
Retrosynthetic Analysis
The design hinges on a key C-N bond formation, readily achievable via Buchwald-Hartwig amination.
Caption: Retrosynthesis of a hypothetical kinase inhibitor. (Note: Image placeholders are used in the DOT script above. A visual representation would show the target molecule disconnecting into the two starting materials shown.)
Synthetic Protocol: Final Coupling Step
-
Objective: Synthesize the target inhibitor by coupling this compound with 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
-
Methodology: This transformation would follow the general procedure outlined in Protocol 2 (Buchwald-Hartwig Amination) . The specific amine coupling partner would be synthesized according to established literature procedures for Dasatinib precursors.[7]
Biological Context: BCR-Abl Signaling Pathway
In Chronic Myeloid Leukemia (CML), a chromosomal translocation creates the BCR-Abl fusion protein, a constitutively active tyrosine kinase.[6] This rogue kinase drives cancer cell proliferation and survival by phosphorylating downstream substrates, primarily through the JAK/STAT and Ras/MAPK signaling pathways.[8] Kinase inhibitors like Dasatinib bind to the ATP-binding site of the Abl kinase domain, preventing it from phosphorylating its substrates and thereby shutting down these oncogenic signals. Our hypothetical inhibitor is designed to function in the same manner.
Caption: Simplified BCR-Abl signaling pathway and point of inhibition.
Conclusion
This compound is a high-value, versatile building block for medicinal chemistry. Its well-defined reactivity at the C2-position allows for reliable and modular synthesis of complex molecules through robust, well-established protocols like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. As demonstrated by its potential application in the synthesis of kinase inhibitors, this scaffold provides an excellent starting point for developing next-generation targeted therapeutics. Researchers and drug development professionals can leverage its unique substitution pattern to explore novel chemical space and optimize ligand-target interactions, ultimately accelerating the discovery of new medicines.
References
- Design and synthesis of novel dasatinib derivatives as inhibitors of leukemia stem cells. (2018). Bioorganic & Medicinal Chemistry Letters. [Link]
- Synthesis and biological evaluation of novel dasatinib analogues as potent DDR1 and DDR2 kinase inhibitors. (n.d.). PubMed. [Link]
- 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. (n.d.). precisionFDA. [Link]
- Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation P
- Design and Synthesis of a 2-Amino-pyridine Derivative as a Potent CDK8 Inhibitor for Anti-colorectal Cancer Therapy. (2022). PubMed. [Link]
- Design, synthesis and in vitro biological evaluation of 2-aminopyridine derivatives as novel PI3Kδ inhibitors for hematological cancer. (2023). PubMed. [Link]
- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PubMed Central. [Link]
- Novel Nicotinonitrile Derivatives Bearing Imino Moieties Enhance Apoptosis and Inhibit Tyrosine Kinase. (n.d.). PubMed. [Link]
- Synthesis and Applications of 3-Chloropyridine in Chemical Reactions and Industry. (2024). Medium. [Link]
- Computer-Aided Drug Design of Novel Derivatives of 2-Amino-7,9-dihydro-8H-purin-8-one as Potent Pan-Janus JAK3 Inhibitors. (n.d.). MDPI. [Link]
- Exploring the Role of 3-Chloropyridine in Modern Pharmaceutical Synthesis. (2025). LinkedIn. [Link]
- Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. (2004). PubMed. [Link]
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. [Link]
- Development of a highly selective c-Src kinase inhibitor. (n.d.). PubMed Central. [Link]
- Nicotinonitrile-derived apoptotic inducers: Design, synthesis, X-ray crystal structure and Pim kinase inhibition. (2022). PubMed. [Link]
- Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. (2009). PubMed. [Link]
- An update on JAK inhibitors. (2025).
- Development of 2'-aminospiro [pyrano[3,2–c]quinoline]-3'-carbonitrile derivatives as non-ATP competitive Src kinase inhibitors that suppress breast cancer cell migration and proliferation. (2025).
- Nicotinonitrile derivatives as antitumor agents. (n.d.).
- Janus kinase inhibitor. (n.d.). Wikipedia. [Link]
- Identification of Cyanamide-Based Janus Kinase 3 (JAK3) Covalent Inhibitors. (2018). PubMed. [Link]
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Application Notes & Protocols: A Step-by-Step Guide to the Safe Handling and Storage of 2-Chloro-5,6-dimethylnicotinonitrile
Introduction
2-Chloro-5,6-dimethylnicotinonitrile (CAS No. 65176-93-4) is a substituted pyridine derivative utilized as a building block in complex organic synthesis, particularly within pharmaceutical and agrochemical research.[1][2] Its structure, featuring a chlorinated pyridine ring and a nitrile functional group, presents a specific combination of chemical reactivity and toxicological hazards that demand rigorous and well-understood handling protocols.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely and effectively. The protocols herein are designed not merely as a list of steps, but as a self-validating system rooted in the fundamental principles of chemical safety and risk mitigation. The primary toxicological concern, beyond its classification as harmful if swallowed, stems from the nitrile moiety, which is common to all cyanide-containing compounds and necessitates precautions against the potential release of highly toxic hydrogen cyanide (HCN).[3][4][5]
Section 1: Hazard Assessment & Chemical Profile
A thorough understanding of the compound's properties is the foundation of safe laboratory practice. The primary hazards are associated with its acute oral toxicity and the potential for the nitrile group to undergo reactions that release cyanide.
Chemical & Physical Properties
The key identification and property data for this compound are summarized below.
| Property | Value | Source |
| CAS Number | 65176-93-4 | [1] |
| Molecular Formula | C₈H₇ClN₂ | [1] |
| Molecular Weight | 166.61 g/mol | [1][6] |
| Physical Form | Solid | [1] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1] |
| Hazard Statement | H302: Harmful if swallowed | [1] |
Core Hazards & Causality
-
Acute Oral Toxicity: The compound is officially classified as "Acute Toxicity 4 (Oral)," meaning ingestion of relatively small quantities can cause serious harm.[1]
-
Potential for Cyanide Release: This is the most critical hazard to manage. The nitrile (-C≡N) group can be hydrolyzed, particularly in the presence of strong acids or bases, or decompose under high heat, to release hydrogen cyanide (HCN) gas.[4] HCN is a potent and rapidly acting poison that can be fatal via inhalation.[5]
-
Chemical Reactivity: The chlorine atom on the pyridine ring is susceptible to nucleophilic substitution, a common reaction pathway in its intended use.[7] It is incompatible with strong oxidizing agents, strong acids, and strong bases, which can initiate uncontrolled reactions.[8][9]
-
Dermal and Inhalation Risk: While the primary classified route of acute toxicity is ingestion, fine dust of the solid compound poses an inhalation hazard. Furthermore, many organic nitriles and chlorinated aromatic compounds can be absorbed through the skin, necessitating robust personal protective equipment.[5][8][10]
Section 2: Engineering Controls & Personal Protective Equipment (PPE)
Safe handling is achieved by creating multiple barriers between the researcher and the chemical. Engineering controls represent the first and most effective barrier.
Mandatory Engineering Controls
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and preparation of solutions, must be performed inside a certified chemical fume hood with a demonstrated face velocity of 80-120 feet per minute (fpm).[4][11][12]
-
Rationale: The fume hood contains solid particulates (dust) and any potential vapors or decomposition products (like HCN), preventing inhalation exposure.
-
-
Emergency Equipment: An operational and easily accessible safety shower and eyewash station must be located in immediate proximity to the workstation.[8][12]
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier of protection and must be worn at all times when handling the compound.
| Task | Required PPE | Rationale & Expert Insights |
| All Handling | Eye Protection: Chemical splash goggles and a full-face shield.[3][4] | Safety glasses are insufficient. Goggles provide a seal against splashes and dust, while the face shield protects the entire face from splashes during transfers. |
| Body Protection: Flame-resistant lab coat, fully buttoned. Long pants and closed-toe shoes are mandatory laboratory attire.[3] | Provides a primary barrier against accidental skin contact. | |
| Handling Solid | Gloves: Double-gloving with nitrile gloves. | The outer glove absorbs initial contamination and can be removed immediately after the task, leaving a clean inner glove. Nitrile offers good splash protection but has a limited breakthrough time for some chlorinated aromatics.[13] |
| Extended Use / High Concentration Solutions | Gloves: Consider Viton™ or Butyl rubber gloves as an alternative to nitrile for prolonged procedures.[14] | Studies on related chlorinated aromatic compounds show Viton™ has superior resistance to permeation compared to nitrile.[13] Always consult the glove manufacturer's resistance chart for specific guidance. |
| Non-Routine Operations / Spill Cleanup | Respiratory Protection: An air-purifying respirator (APR) with cartridges appropriate for organic vapors and acid gases may be required.[11][15] | This is a secondary measure for situations where engineering controls may be compromised, such as a large spill. |
Section 3: Step-by-Step Handling Protocols
The following protocols provide a systematic approach to common laboratory manipulations.
Protocol 3.1: Receiving and Initial Storage
-
Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Transport the sealed container in a secondary, shatter-resistant container to the designated storage area.[3]
-
Log the compound into the laboratory chemical inventory system.
-
Store the container according to the protocol in Section 4.
Protocol 3.2: Weighing and Aliquoting (Solid Form)
-
Don all required PPE as specified in Table 2.
-
Perform all operations within a chemical fume hood.
-
Place a weigh boat on an analytical balance inside the hood. Tare the balance.
-
Carefully open the container. Avoid creating airborne dust.
-
Using a clean spatula, transfer the desired amount of solid to the weigh boat.
-
Securely close the primary container immediately after the transfer.
-
Transfer the weighed solid to your reaction vessel or solvent.
-
Decontaminate the spatula and weigh boat with a 10% bleach solution followed by a water rinse (collecting all rinsate as hazardous waste), or dispose of them as solid cyanide-contaminated waste.[4]
-
Wipe down the balance and the fume hood work surface with a suitable decontaminating solution.
Protocol 3.3: In-Solution Handling
-
When dissolving the solid, add the solid to the solvent slowly to avoid splashing.
-
If the reaction or solution is heated, ensure the vessel is equipped with a condenser to prevent the release of volatile materials.
-
Keep all containers closed when not in use.
-
Avoid contact with acids, strong bases, and oxidizing agents unless they are a required part of the experimental procedure.[4]
Diagram 1: Standard Handling Workflow
Caption: Standard workflow for handling this compound.
Section 4: Storage & Waste Management
Proper storage is essential for maintaining chemical integrity and preventing accidents. Waste management must comply with institutional and regulatory standards for acutely toxic materials.
Storage Protocol
-
Location: Store in a cool, dry, and well-ventilated area.[4][12][16] The storage cabinet should be designated for toxic or reactive chemicals.
-
Segregation: Store separately from incompatible materials, especially acids, strong bases, and oxidizing agents.[4][8] Overhead water sources, such as fire sprinklers, should be avoided if possible.[11]
-
Container: Keep the container tightly sealed to prevent exposure to moisture and air.[4][12]
-
Access: Store the compound in a locked cabinet or a room with restricted access to authorized personnel only.[4][11] Maintain an accurate inventory log.
Waste Management Protocol
-
Classification: All waste contaminated with this compound, including empty containers, gloves, pipette tips, and contaminated absorbent materials, is classified as P-listed hazardous waste due to its acute toxicity profile.[3]
-
Segregation: Maintain separate, dedicated waste streams for this compound. Do not mix with other laboratory waste.[3]
-
Solid Waste: Collect in a durable, puncture-proof container lined with a 6-mil polyethylene bag. Double bagging is required.[11] The container must be clearly labeled "Hazardous Waste: this compound, Acute Toxin."
-
Liquid Waste: Collect in a compatible, sealed, and shatter-resistant container. The container must be clearly labeled with the full chemical name and associated hazards.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.
Section 5: Emergency Procedures
Rapid and correct response to an emergency is critical to minimizing harm. All personnel working with this compound must be familiar with these procedures.
Spill Response
-
Small Spill (inside a fume hood):
-
Alert personnel in the immediate area.[11]
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[11]
-
Carefully collect the absorbed material using non-sparking tools and place it into the designated solid hazardous waste container.
-
Decontaminate the area with a 10% bleach solution, followed by a water rinse. Collect all cleaning materials as hazardous waste.[4]
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert others and contact your institution's EHS emergency response team immediately.
-
Do not attempt to clean the spill yourself.
-
Personnel Exposure Protocol
In all cases of exposure, immediate medical attention is paramount.
-
Skin Contact:
-
Eye Contact:
-
Inhalation:
-
Move the affected person to fresh air immediately.[18]
-
If breathing has stopped, trained personnel should begin artificial respiration using a mechanical device like a bag-valve mask. DO NOT use mouth-to-mouth resuscitation to avoid contaminating the rescuer.[17][18]
-
Administer 100% oxygen if trained and equipped to do so.[18][19]
-
Seek immediate medical attention.
-
-
Ingestion:
Scientist's Note: Cyanide antidotes, such as hydroxocobalamin, should only be administered by trained medical professionals.[10][18] Ensure your local medical emergency responders are aware that cyanide-related compounds are used in your facility.[18]
Diagram 2: Emergency Response Decision Tree
Caption: Decision-making workflow for personnel exposure emergencies.
References
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- Health and Safety Executive and National Poisons Information Service. Cyanide poisoning recommendations on first aid treatment for employers and first aiders. NPIS. [Link]
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- Medscape. (2023).
- University of Chicago. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. Office of Research Safety Affairs. [Link]
- Wayne State University. Lab Specific SOP Template - for Cyanides. Office of Environmental Health and Safety. [Link]
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- 4. lsuhsc.edu [lsuhsc.edu]
- 5. ncei.noaa.gov [ncei.noaa.gov]
- 6. GSRS [precision.fda.gov]
- 7. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 8. spectrumchemical.com [spectrumchemical.com]
- 9. ineos.com [ineos.com]
- 10. emedicine.medscape.com [emedicine.medscape.com]
- 11. research.wayne.edu [research.wayne.edu]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. Permeation of chlorinated aromatic compounds through Viton and nitrile glove materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 15. echemi.com [echemi.com]
- 16. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]
- 17. monash.edu [monash.edu]
- 18. npis.org [npis.org]
- 19. safeworkaustralia.gov.au [safeworkaustralia.gov.au]
- 20. Cyanide | Chemical Emergencies | CDC [cdc.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural steps to explain the underlying chemical principles, helping you make informed decisions to enhance yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds via a Sandmeyer reaction of 2-amino-5,6-dimethylpyridine-3-carbonitrile. This process, while effective, can present several challenges that may impact the final yield and purity. This guide addresses the most common issues encountered during this synthesis.
FAQ 1: My overall yield of this compound is consistently low. What are the most likely causes?
Low yields in this synthesis can often be traced back to two critical stages: the initial formation of the starting material, 2-amino-5,6-dimethylpyridine-3-carbonitrile, and the subsequent diazotization and Sandmeyer reaction.
Troubleshooting Low Yield:
-
Incomplete Formation of the Aminopyridine Precursor: The synthesis of the starting material, 2-amino-5,6-dimethylpyridine-3-carbonitrile, is foundational. Inadequate reaction conditions, such as incorrect temperature or reaction time, can lead to a lower-than-expected amount of this precursor, which will naturally cap the maximum possible yield of the final product.
-
Suboptimal Diazotization: The conversion of the amino group on the pyridine ring to a diazonium salt is highly sensitive to temperature. Diazonium salts are notoriously unstable at elevated temperatures and can decompose, leading to the formation of undesired byproducts, primarily the corresponding phenol.[1] It is crucial to maintain the reaction temperature between 0-5°C.[1][2]
-
Inefficient Sandmeyer Reaction: The copper(I) chloride catalyzed conversion of the diazonium salt to the final chlorinated product is the core of the Sandmeyer reaction.[3][4] The efficiency of this step can be affected by the quality and amount of the copper catalyst, as well as the reaction temperature.
FAQ 2: I am observing the formation of a significant amount of a dark, tarry byproduct. What is it and how can I prevent it?
The formation of dark, polymeric, or tarry substances is a common issue in Sandmeyer reactions and is often due to side reactions of the highly reactive diazonium salt.
Minimizing Byproduct Formation:
-
Azo Coupling: The diazonium salt can react with the starting amine or other electron-rich aromatic compounds present in the reaction mixture to form colored azo compounds.[1] This is more likely to occur if the diazotization is not complete or if the pH of the reaction mixture is not sufficiently acidic.
-
Phenol Formation: As mentioned, decomposition of the diazonium salt, particularly at temperatures above 5°C, leads to the formation of 2-hydroxy-5,6-dimethylnicotinonitrile.[1][5] This phenol can then undergo further reactions to form complex colored byproducts.
-
Radical Side Reactions: The Sandmeyer reaction proceeds through a radical mechanism.[4] These aryl radicals can couple with each other to form biaryl compounds, contributing to the mixture of byproducts.[1]
To mitigate these issues, ensure slow and controlled addition of sodium nitrite during diazotization to prevent localized temperature increases and maintain a consistently low temperature. The reaction should also be carried out in a sufficiently acidic medium to suppress azo coupling.[6]
FAQ 3: How critical is the quality of the copper(I) chloride catalyst?
The copper(I) catalyst is essential for the efficient conversion of the diazonium salt to the desired product. The use of old or oxidized copper(I) chloride can significantly reduce the yield.
Ensuring Catalyst Activity:
-
Use of Fresh or Purified CuCl: Copper(I) chloride is susceptible to oxidation to the less effective copper(II) state. It is recommended to use freshly opened or purified copper(I) chloride for the best results.
-
In Situ Preparation: An alternative is to prepare the copper(I) chloride in situ from a copper(II) salt, such as copper(II) sulfate, by reduction.[5]
Experimental Protocols
Protocol 1: Synthesis of 2-amino-5,6-dimethylpyridine-3-carbonitrile
This protocol outlines a common method for the synthesis of the key precursor.
| Reagent | Molar Eq. |
| 3-Oxobutanamide | 1.0 |
| Malononitrile | 1.0 |
| Piperidine (catalyst) | 0.1 |
| Ethanol (solvent) | - |
Procedure:
-
In a round-bottom flask, dissolve 3-oxobutanamide and malononitrile in ethanol.
-
Add piperidine as a catalyst.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product will precipitate out of the solution. Filter the solid, wash with cold ethanol, and dry under vacuum.
Protocol 2: Synthesis of this compound via Sandmeyer Reaction
This protocol details the diazotization and subsequent chlorination.
| Reagent | Molar Eq. |
| 2-amino-5,6-dimethylpyridine-3-carbonitrile | 1.0 |
| Hydrochloric Acid (conc.) | 3.0 |
| Sodium Nitrite | 1.1 |
| Copper(I) Chloride | 1.2 |
Procedure:
-
Diazotization:
-
Suspend 2-amino-5,6-dimethylpyridine-3-carbonitrile in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature does not exceed 5°C.[2]
-
Stir the mixture for an additional 30 minutes at 0-5°C after the addition is complete.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
A vigorous evolution of nitrogen gas should be observed.[5]
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large volume of water.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization.
-
Visualizing the Workflow
To better understand the troubleshooting process for low yield, the following decision tree can be utilized.
Caption: Troubleshooting workflow for low yield in the synthesis.
This guide provides a starting point for troubleshooting and optimizing the synthesis of this compound. By understanding the critical parameters and potential pitfalls of each step, researchers can significantly improve their chances of obtaining a high yield of the desired product.
References
- Organic Syntheses. 2-chloronicotinonitrile.
- Zahoor, A. F., et al. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Brazilian Chemical Society, 28(10), 1807-1825.
- Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions.
- Wikipedia. Sandmeyer reaction.
- University of California, Irvine. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring.
- Organic Chemistry Portal. Diazotisation.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Purification of 2-Chloro-5,6-dimethylnicotinonitrile
Welcome to the technical support guide for the purification of crude 2-Chloro-5,6-dimethylnicotinonitrile (CDMN). This document is designed for researchers, scientists, and drug development professionals to provide practical, troubleshooting-oriented guidance for obtaining high-purity CDMN. We will move beyond simple protocols to explain the scientific rationale behind each step, empowering you to adapt and optimize these methods for your specific experimental context.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the purification of CDMN in a question-and-answer format.
Q1: What are the most likely impurities in my crude this compound sample?
A1: The impurity profile of your crude CDMN is intrinsically linked to its synthetic route. A common synthesis involves the chlorination of a 2-hydroxy-5,6-dimethylnicotinonitrile precursor using a chlorinating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅).
Based on this, you can anticipate the following impurities:
-
Unreacted Starting Material: The 2-hydroxy-5,6-dimethylnicotinonitrile precursor is a common impurity.
-
Acidic Reagent Residues: Traces of the chlorinating agent (e.g., POCl₃) and the byproduct hydrochloric acid (HCl) are often present. These can contribute to the product's instability and dark color.
-
Hydrolysis Products: If the reaction mixture is exposed to water before the chlorinating agent is fully quenched, the desired product can hydrolyze back to the 2-hydroxy precursor.
-
Side-Reaction Products: Over-chlorination or reactions with solvent can lead to other chlorinated species or complex tar-like substances.[1][2]
A summary of these potential impurities and the recommended initial removal strategy is presented below.
| Impurity Type | Common Examples | Recommended Removal Strategy | Rationale |
| Acidic Residues | HCl, H₃PO₄ (from POCl₃) | Aqueous wash with a mild base (e.g., NaHCO₃, Na₂CO₃ solution) | Neutralizes acids, converting them into water-soluble salts that can be easily washed away.[3] |
| Unreacted Precursor | 2-hydroxy-5,6-dimethylnicotinonitrile | Column Chromatography, Recrystallization | The hydroxyl group makes the precursor significantly more polar than the chlorinated product, allowing for chromatographic separation. |
| Polymeric Tars | Dark, high MW byproducts | Charcoal Treatment, Column Chromatography | Activated charcoal adsorbs large, colored molecules. Tars are often highly polar and will stick to the baseline in column chromatography.[3] |
Q2: My crude product is a dark brown, sticky solid. What is the most effective first step for cleanup?
A2: A dark, non-crystalline appearance often indicates the presence of residual acidic impurities and polymeric tars.[3] Before attempting more complex methods like chromatography or recrystallization, a simple aqueous workup is highly recommended. This initial step can dramatically improve the color and handling characteristics of your crude material.
Protocol 1: Initial Purification via Mild Base Wash
This protocol is designed to neutralize and remove acidic impurities from the crude product.
Materials:
-
Crude this compound
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude product in a suitable organic solvent like DCM or EtOAc (approx. 10-20 mL per gram of crude material) in a flask.
-
Transfer: Transfer the solution to a separatory funnel.
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution to the separatory funnel. Stopper the funnel and invert it gently, making sure to vent frequently to release any CO₂ gas that may form. Shake for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the bottom organic layer. If using EtOAc, the organic layer will be on top.
-
Water Wash: Wash the organic layer with an equal volume of deionized water to remove residual bicarbonate salts.
-
Brine Wash: Perform a final wash with an equal volume of brine. This helps to break up any emulsions and begins the drying process.[3]
-
Drying: Drain the organic layer into a clean flask and add a drying agent like anhydrous MgSO₄ or Na₂SO₄. Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing.
-
Concentration: Filter off the drying agent and concentrate the solution using a rotary evaporator to yield the pre-purified product.
Q3: How do I select an appropriate solvent system for recrystallization?
A3: Recrystallization is a powerful technique for purifying crystalline solids. The key is to find a solvent (or solvent pair) in which your product is sparingly soluble at room temperature but highly soluble at an elevated temperature.
Logic for Solvent Selection: Based on structurally similar compounds, CDMN is a solid with moderate polarity.[1] Therefore, you should screen solvents across a range of polarities. A good starting point is to test solvents where related nicotinonitriles have shown appropriate solubility, such as mixtures of ligroin-acetone or ethyl acetate-hexanes.[3][4]
Workflow: Selecting a Recrystallization Solvent
Caption: Decision workflow for identifying a suitable recrystallization solvent.
Q4: Recrystallization failed or did not provide the desired purity. What is the next step?
A4: When impurities have similar solubility profiles to your product or when dealing with non-crystalline contaminants, flash column chromatography is the method of choice. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) and solubility in a mobile phase.[4]
Principle of Separation: CDMN is a moderately polar compound. It will adhere to the polar silica gel stationary phase but can be eluted with a mobile phase of appropriate polarity. Non-polar impurities will elute first, followed by your product, and finally, more polar impurities will elute last (or remain on the column).
Protocol 2: Purification by Flash Column Chromatography
This protocol provides a general guideline for purifying CDMN on a silica gel column.
Materials:
-
Pre-purified CDMN from Protocol 1
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: HPLC grade Hexanes (or Heptane) and Ethyl Acetate (EtOAc)
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
-
Glass chromatography column
-
Collection tubes or flasks
-
Rotary evaporator
Step-by-Step Procedure:
-
TLC Analysis & Solvent System Selection:
-
Dissolve a small amount of your crude material in DCM or EtOAc.
-
Spot the solution on a TLC plate.
-
Develop the plate in a chamber with a starting solvent system, for example, 10% EtOAc in Hexanes.
-
Visualize the plate under a UV lamp.
-
Adjust the solvent ratio until the spot corresponding to your product has a Retention Factor (Rf) of approximately 0.25-0.35. This ensures good separation on the column.[4]
-
-
Column Packing:
-
Choose a column size appropriate for your sample amount (a general rule is a 40:1 to 100:1 ratio of silica gel to crude product by weight).
-
Pack the column using either the "dry pack" or "slurry pack" method. For the slurry method, mix the silica gel with your initial, non-polar eluent (e.g., hexanes) to form a paste, pour it into the column, and allow it to settle into a uniform bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve your sample in a minimal amount of the mobile phase and carefully pipette it onto the top of the silica bed.
-
Dry Loading: Dissolve your sample in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. Carefully add this powder to the top of the column bed. This method often results in better resolution.
-
-
Elution and Fraction Collection:
-
Begin eluting with your chosen solvent system. You can use an isocratic (constant solvent ratio) or gradient (gradually increasing polarity, e.g., from 5% to 20% EtOAc in hexanes) elution.
-
Collect the eluent in separate fractions (e.g., 10-20 mL per fraction).
-
Monitor the separation by spotting alternating fractions onto a TLC plate and developing it.
-
-
Product Isolation:
-
Once you have identified the fractions containing your pure product (i.e., those showing a single spot at the correct Rf on TLC), combine them in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Troubleshooting Decision Tree
This diagram provides a logical path for approaching the purification process.
Sources
Common side reactions in the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile
Welcome to the technical support center for the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions, improve yield and purity, and troubleshoot effectively.
The primary and most established route to this compound is the chlorination of its precursor, 2-hydroxy-5,6-dimethylnicotinonitrile, typically using reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅).[1][2] While seemingly straightforward, this reaction is prone to several side reactions that can impact the quality and quantity of your desired product.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format, providing insights into the cause and actionable solutions.
Q1: My yield of this compound is consistently low, and the crude product is a dark, oily residue instead of a solid. What's going wrong?
A1: This is a classic symptom of thermal decomposition and incomplete reaction, often caused by poor temperature control and insufficient chlorinating agent.
The chlorination of a 2-hydroxypyridine derivative is a highly exothermic process, especially when initiated.[3] Uncontrolled temperature escalation leads to the formation of dark, polymeric tars, which are difficult to remove and significantly reduce the yield of the desired product.[3]
Root Causes & Mechanistic Insights:
-
Exothermic Reaction: The initial reaction between the hydroxyl group and the chlorinating agent (e.g., POCl₃) is vigorous. If the temperature is not controlled, side reactions, including polymerization and decomposition of the pyridine ring, can occur.[3]
-
Insufficient Chlorinating Agent: The stoichiometry of the chlorinating agent is critical. An insufficient amount will lead to an incomplete conversion of the starting material, 2-hydroxy-5,6-dimethylnicotinonitrile.
-
Hydrolysis during Workup: The intermediate and final products are sensitive to moisture. Premature hydrolysis during the reaction or workup can revert the product back to the starting material or other byproducts.
Troubleshooting Protocol:
-
Temperature Management:
-
Begin the reaction by adding the chlorinating agent (POCl₃) slowly to the starting material at a reduced temperature (e.g., 0-10 °C) with efficient stirring.
-
After the initial addition, raise the temperature gradually to the desired reflux temperature (e.g., 100-115 °C) to drive the reaction to completion.[1][2] Use an oil bath for uniform heating.[3]
-
-
Reagent Stoichiometry: Ensure at least a stoichiometric equivalent of the chlorinating agent is used. Often, using POCl₃ as both the reagent and the solvent is an effective strategy to ensure a sufficient excess is present.[2] The addition of PCl₅ can sometimes improve yields by ensuring a completely anhydrous environment and reacting with any residual water.[1][2]
-
Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use freshly distilled phosphorus oxychloride.
-
Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress.
-
-
Controlled Quenching: After the reaction is complete, cool the mixture and quench it by pouring it slowly and carefully onto crushed ice with vigorous stirring.[3] This dissipates heat and hydrolyzes the excess chlorinating agent in a controlled manner. Rushing this step can cause localized heating and product degradation.[3]
Q2: My final product is contaminated with a significant amount of the starting material, 2-hydroxy-5,6-dimethylnicotinonitrile, even after extending the reaction time. Why?
A2: This indicates an incomplete reaction. The primary causes are insufficient heating, inadequate reaction time, or deactivation of the chlorinating agent.
The conversion of the 2-pyridone tautomer to the 2-chloropyridine requires overcoming a significant activation energy barrier. Simply extending the reaction time at a suboptimal temperature may not be sufficient to achieve full conversion.
Root Causes & Mechanistic Insights:
-
Tautomeric Equilibrium: The starting material, 2-hydroxy-5,6-dimethylnicotinonitrile, exists in equilibrium with its 2-pyridone tautomer. The chlorination reaction proceeds through the hydroxyl form.
-
Reaction Kinetics: The reaction rate is highly dependent on temperature. A temperature below the optimal range (typically >100 °C) will result in a sluggish and incomplete reaction.[1][2]
-
Reagent Purity: The presence of water in the reagents or solvent will consume the chlorinating agent (POCl₃ or PCl₅), rendering it ineffective for the primary reaction.
Troubleshooting Protocol:
-
Verify Reaction Temperature: Ensure your oil bath and reaction mixture are reaching and maintaining the target temperature (e.g., 105-115 °C) for the specified duration (typically 1.5 to 6 hours).[2][3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material. The reaction should only be stopped once the starting material is no longer detectable.
-
Purification Strategy: If a small amount of starting material persists, it can often be removed during workup. The starting material is phenolic and thus acidic, allowing for its removal via a basic wash.
-
After quenching and filtering the crude product, suspend it in a dilute aqueous base solution (e.g., 5% sodium hydroxide or sodium bicarbonate).[3]
-
Stir for 30-60 minutes. The deprotonated starting material will dissolve in the aqueous phase, while the desired chloro-product will remain as a solid.
-
Filter the solid product and wash thoroughly with water until the filtrate is neutral.[3]
-
Q3: I am observing byproducts with higher molecular weights than my target compound, particularly one with an additional chlorine atom. How can this be prevented?
A3: The formation of over-chlorinated byproducts, such as 2,X-dichloro derivatives, can occur under harsh reaction conditions or with certain substrates.
While the 2-position is the primary site of chlorination for a 2-hydroxypyridine, other positions on the pyridine ring can also undergo chlorination, especially if activated by electron-donating groups or if the reaction temperature is excessively high for prolonged periods.[4]
Root Causes & Mechanistic Insights:
-
Ring Activation: The dimethyl groups at the 5- and 6-positions are electron-donating, which can activate the pyridine ring towards further electrophilic substitution (chlorination).
-
Harsh Conditions: Excessively high temperatures or prolonged reaction times can provide the necessary energy to overcome the activation barrier for chlorination at other ring positions.[4] Using a large excess of a highly reactive chlorinating agent like PCl₅ can also promote this side reaction.[5]
Troubleshooting Protocol:
-
Optimize Temperature and Time: Carefully control the reaction temperature and time. Avoid unnecessarily long heating periods once the reaction has reached completion as monitored by TLC or HPLC.
-
Control Reagent Stoichiometry: While an excess of POCl₃ is often used when it serves as the solvent, avoid a large excess of the more aggressive PCl₅ if over-chlorination is an issue.[5]
-
Purification: If over-chlorinated byproducts are formed, they can be challenging to remove due to similar solubility profiles. Purification may require column chromatography on silica gel or careful recrystallization from a suitable solvent system.[6]
Experimental Workflow & Data
General Synthesis and Purification Workflow
The following diagram outlines the critical steps from starting material to pure product, highlighting key control points.
Caption: Key stages in the synthesis and purification of this compound.
Table 1: Troubleshooting Common Side Reactions
| Observed Issue | Potential Side Product / Cause | Proposed Solution |
| Low Yield, Dark Oily Product | Polymeric Tars: Caused by uncontrolled exothermic reaction.[3] | Add chlorinating agent slowly at low temperature, then heat gradually. Ensure efficient stirring. |
| Starting Material in Product | Incomplete Reaction: Insufficient heat, time, or reagent activity. | Verify reaction temperature is >100°C. Monitor by TLC/HPLC. Use a basic wash during workup to remove acidic starting material.[3] |
| Product is difficult to filter | Fine/Amorphous Precipitate: Caused by rapid quenching ("crashing out"). | Pour reaction mixture slowly into vigorously stirred ice-water. Allow the slurry to stand and granulate before filtering. |
| Hydrolysis during workup | Reversion to Starting Material: Product is sensitive to prolonged exposure to base or heat in aqueous media. | Keep basic wash steps brief and at low temperatures. Isolate the product promptly after washing. |
Frequently Asked Questions (FAQs)
Q: What is the best chlorinating agent to use: POCl₃ alone or a mixture of POCl₃ and PCl₅?
A: Phosphorus oxychloride (POCl₃) is typically sufficient and often used as both the reagent and solvent.[2] The addition of a small amount of phosphorus pentachloride (PCl₅) can be beneficial as it is a more powerful chlorinating agent and acts as a dehydrating agent, removing any trace moisture that could inhibit the reaction.[1][2] However, using too much PCl₅ can sometimes lead to the formation of over-chlorinated byproducts.[5] A good starting point is to use POCl₃ as the solvent and add 0.2-0.5 equivalents of PCl₅.
Q: Why is a basic wash necessary during the workup?
A: The basic wash serves two primary purposes. First, it neutralizes any residual acidic phosphorus species from the chlorinating agent. Second, and more importantly, it selectively removes the unreacted starting material (2-hydroxy-5,6-dimethylnicotinonitrile). The hydroxyl group of the starting material is acidic and will deprotonate in a basic solution, forming a water-soluble salt that can be washed away, leaving the desired water-insoluble chloro-product behind.[3]
Q: How can I effectively monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the more polar starting material and the less polar product. The starting material will have a lower Rf value than the product. Spot the reaction mixture alongside a standard of the starting material. The reaction is considered complete when the spot corresponding to the starting material is no longer visible. For more quantitative analysis, HPLC or GC can be used.
Reaction Mechanism: Main vs. Side Reaction
The following diagram illustrates the desired chlorination pathway versus the undesirable hydrolysis side reaction that can occur during workup.
Caption: Desired chlorination mechanism versus the competing hydrolysis side reaction.
References
- Price, C. C., & Schroeder, W. A. (1954). 2-chloronicotinonitrile. Organic Syntheses, 34, 22.
- Wimmer, E., & Strunz, F. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine. EP0569947A1. Google Patents.
- Kleemann, H. W., et al. (1998). Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers. US6197964B1. Google Patents.
- Cain, M. H. (1992). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A. Google Patents.
- Li, J., et al. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A. Google Patents.
Sources
- 1. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 5. US6197964B1 - Method for the production of 2,6-dichloro-5-fluoronicotinonitrile and the chemical compound 3-cyano-2-hydroxy-5-fluoropyride-6-one-monosodium salt its tautomers - Google Patents [patents.google.com]
- 6. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Optimizing Derivatization of 2-Chloro-5,6-dimethylnicotinonitrile
Welcome to the comprehensive technical support guide for optimizing the derivatization of 2-Chloro-5,6-dimethylnicotinonitrile. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs). The guidance herein is structured to address specific experimental challenges, explaining the chemical principles behind each recommendation to empower you to make informed decisions in your work.
Introduction to Derivatization Strategies
This compound is a valuable heterocyclic building block. The electron-withdrawing nature of the nitrile group and the pyridine nitrogen activates the chlorine at the 2-position, making it a prime site for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Common derivatization strategies include Suzuki-Miyaura coupling for C-C bond formation, Buchwald-Hartwig amination for C-N bond formation, and direct nucleophilic substitution with various nucleophiles.
This guide will walk you through potential issues and optimization strategies for these key transformations.
Troubleshooting Guide & FAQs
This section is organized in a question-and-answer format to directly address common problems encountered during the derivatization of this compound.
I. Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura & Buchwald-Hartwig)
Palladium-catalyzed reactions are powerful tools for creating C-C and C-N bonds.[1][2] However, their success is highly dependent on the careful selection of catalysts, ligands, and reaction conditions.[3][4]
Question 1: I am observing low to no yield in my Suzuki-Miyaura coupling of this compound with an arylboronic acid. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in Suzuki-Miyaura couplings involving heteroaromatic chlorides are a frequent challenge. The primary bottlenecks are often inefficient oxidative addition and catalyst inhibition.[5] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: The choice of the palladium source and, more critically, the ligand is paramount.[6]
-
Rationale: Standard catalysts like Pd(PPh₃)₄ may not be effective for less reactive aryl chlorides.[6] Bulky, electron-rich phosphine ligands are often necessary to facilitate the oxidative addition of the Pd(0) to the C-Cl bond and promote the reductive elimination step.
-
Recommendation: Employ a more active catalyst system. Buchwald's biarylphosphine ligands (e.g., XPhos, SPhos) paired with a suitable palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) are excellent starting points.[7][8] Pre-formed catalysts, such as XPhos Pd G3, offer convenience and high reactivity.
-
-
Base Selection: The base is crucial for the transmetalation step.
-
Rationale: The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Recommendation: Screen different bases. While K₂CO₃ is common, stronger bases like K₃PO₄ or Cs₂CO₃ may be more effective.[5] Ensure the base is finely powdered and anhydrous to maximize its surface area and reactivity.
-
-
Solvent Choice: The solvent influences the solubility of reagents and the stability of the catalytic species.
-
Rationale: Aprotic polar solvents are generally preferred.
-
Recommendation: Toluene, 1,4-dioxane, or THF are common choices. A mixture of an organic solvent with water (e.g., Toluene/H₂O) can sometimes be beneficial.[9]
-
-
Temperature: The reaction may require elevated temperatures to proceed at a reasonable rate.
-
Rationale: The oxidative addition to aryl chlorides is often the rate-limiting step and is temperature-dependent.
-
Recommendation: Start with a temperature of 80-100 °C and adjust as needed.
-
Question 2: In my Buchwald-Hartwig amination, I'm seeing significant hydrodehalogenation (replacement of -Cl with -H) of my starting material. How can I minimize this side reaction?
Answer:
Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, especially with electron-deficient aryl chlorides.[10] It arises from competing pathways within the catalytic cycle. Here's how to address it:
-
Ligand Choice: The ligand plays a critical role in preventing this side reaction.
-
Rationale: Bulky, electron-rich ligands can accelerate the desired reductive elimination step, outcompeting the pathways leading to hydrodehalogenation.
-
Recommendation: Use highly active and sterically hindered ligands like BrettPhos or RuPhos. These have been shown to be effective in suppressing hydrodehalogenation.[8][11]
-
-
Base Purity and Stoichiometry: The nature and quality of the base are important.
-
Rationale: Some bases, particularly if they contain hydroxide impurities, can promote the undesired reduction.
-
Recommendation: Use a high-purity, anhydrous strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[12] Using a slight excess of the amine (1.1-1.2 equivalents) can also favor the desired coupling.[10]
-
-
Reaction Conditions: Ensure your reaction setup is scrupulously dry.
-
Rationale: Water can be a proton source for the hydrodehalogenation pathway.
-
Recommendation: Use anhydrous solvents and reagents.
-
Question 3: My reaction is sluggish, and I suspect catalyst inhibition by the pyridine nitrogen. How can I overcome this?
Answer:
Catalyst inhibition by the pyridine nitrogen is a known issue in the cross-coupling of pyridine-containing substrates.[5]
-
Rationale: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst species.
-
Recommendations:
-
Use Bulky Ligands: Sterically hindered ligands, such as the Buchwald biarylphosphine ligands, can shield the palladium center and disfavor coordination with the pyridine nitrogen.[8]
-
Employ Pre-catalysts: Using well-defined palladium pre-catalysts can sometimes mitigate inhibition issues by ensuring efficient generation of the active Pd(0) species.[7]
-
Consider Additives: In some cases, the addition of a Lewis acid or a halide scavenger can help to sequester the pyridine nitrogen and prevent catalyst poisoning.
-
II. Nucleophilic Aromatic Substitution (SNA)
Direct substitution of the chlorine with a nucleophile is a straightforward approach for derivatization.
Question 4: I am attempting a nucleophilic aromatic substitution with an amine, but the reaction is not going to completion. What can I do?
Answer:
While the 2-position of the pyridine ring is activated, strong conditions may still be required for direct SNAr with amines.
-
Temperature: Increase the reaction temperature. SNAr reactions often require significant thermal energy to overcome the activation barrier.
-
Solvent: Use a high-boiling point, polar aprotic solvent like DMSO, DMF, or NMP.
-
Base: The presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate can be beneficial to scavenge the HCl generated during the reaction.[13]
-
Microwave Irradiation: Employing microwave heating can dramatically reduce reaction times and improve yields for sluggish SNAr reactions.
III. Side Reactions and Impurities
Question 5: I am observing the formation of an unexpected amide or carboxylic acid byproduct. What is happening?
Answer:
This is likely due to the hydrolysis of the nitrile group. The nitrile is susceptible to hydrolysis under both acidic and basic conditions.[14][15]
-
Basic Hydrolysis: Under basic conditions, the nitrile can be hydrolyzed to a primary amide and subsequently to a carboxylate salt.[16][17] This is often accelerated by heat.
-
Mitigation: If your reaction is run under basic conditions, try to use milder bases or lower the reaction temperature. If a strong base is required for the primary reaction, minimize the reaction time and work up the reaction promptly.
-
-
Acidic Hydrolysis: In the presence of strong acid and water, the nitrile can be hydrolyzed to a carboxylic acid.[18]
-
Mitigation: Avoid acidic workups if the nitrile functionality needs to be preserved. Use anhydrous conditions if your reaction is acid-catalyzed.
-
Experimental Protocols
The following are generalized starting protocols. Optimization will likely be necessary for specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Sources
- 1. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 | Semantic Scholar [semanticscholar.org]
- 2. Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020 - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands [jstage.jst.go.jp]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS website [rcs.wuxiapptec.com.cn]
- 13. Effects of various bases on acid-catalyzed amination of 2-chloro-5-ethylpyrimidine: synthesis of PPARpan agonist GW693085 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 16. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
Technical Support Center: Scaling Up the Synthesis of 2-Chloro-5,6-dimethylnicotinonitrile
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the challenges of scaling up this important heterocyclic intermediate.
Introduction: The Synthetic Challenge
This compound is a key building block in the development of various pharmaceutical agents and agrochemicals. Its synthesis, while conceptually straightforward, presents several challenges when moving from bench-scale to pilot or industrial production. The most common and scalable route involves the chlorination of a 2-pyridone precursor. This guide focuses on this pathway, addressing common pitfalls related to reaction control, purity, and yield optimization.
Overall Synthetic Workflow
The synthesis is typically approached in two main stages: first, the construction of the 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile ring system, followed by its chlorination.
Caption: High-level workflow for the two-stage synthesis of this compound.
Troubleshooting Guide: The Chlorination Step
The conversion of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile to the target 2-chloro derivative using phosphorus oxychloride (POCl₃) is the most critical and often problematic stage.
Question: My chlorination reaction is giving a low yield. What are the likely causes?
Answer: Low yield is the most common issue and can be traced to several factors. The key is to determine if the issue is an incomplete reaction or product degradation.
Troubleshooting Decision Tree:
Caption: Decision tree for diagnosing low yields in the chlorination step.
In-depth Explanation:
-
Incomplete Reaction: The oxygen of the pyridone is a poor leaving group. POCl₃ activates it by forming a phosphate ester intermediate. If this process is inefficient, the reaction stalls.
-
Causality: Insufficient thermal energy (low temperature) or an equilibrium that does not favor the intermediate can lead to an incomplete reaction. The addition of phosphorus pentachloride (PCl₅) can help drive the reaction by acting as a stronger dehydrating/chlorinating agent.[1] High-boiling tertiary amines can act as catalysts and acid scavengers.
-
-
Product Degradation: At elevated temperatures, POCl₃ can promote polymerization and decomposition, leading to the formation of intractable tars. This process is often violently exothermic if not controlled.[1]
-
Causality: The reaction generates significant heat. Uncontrolled addition of reagents or poor heat transfer in a large-scale reactor can create hot spots where the product decomposes. The presence of water is particularly detrimental, as it reacts exothermically with POCl₃ to generate HCl and phosphoric acid, which can catalyze side reactions.
-
Question: The reaction is turning black and forming a thick sludge. How can I prevent this?
Answer: This indicates severe degradation, almost always due to an uncontrolled exotherm.
-
Reverse Addition: Instead of adding POCl₃ to the pyridone, consider adding a solution or slurry of the pyridone in a suitable solvent (like toluene or acetonitrile) to the POCl₃ at the target reaction temperature. This allows for better control of the heat generated.
-
Temperature Control is Paramount: The reaction is often exothermic.[1] Ensure your reactor has adequate cooling capacity. For scale-up, this is a critical parameter. Start the addition of reagents at a lower temperature and allow the reaction to self-heat to the target temperature under controlled conditions.
-
Ensure Anhydrous Conditions: Dry your starting pyridone thoroughly in a vacuum oven before use. Use freshly distilled, anhydrous POCl₃. Any moisture will cause a violent reaction and promote side reactions.
Question: My work-up is difficult. How do I safely quench the excess POCl₃ and isolate the product?
Answer: Quenching excess POCl₃ is hazardous and must be done with extreme care.
-
Controlled Quench: The reaction mixture should be cooled significantly (ideally to 0-5 °C) before quenching. SLOWLY and CAREFULLY pour the reaction mixture onto a vigorously stirred slurry of crushed ice and water. This must be done in a well-ventilated fume hood, as large volumes of HCl gas will be evolved.[1]
-
pH Adjustment: After the quench, the solution will be strongly acidic. Slowly add a base (e.g., 50% NaOH solution or solid Na₂CO₃) while maintaining cooling to bring the pH to ~7-8. The product, being a solid, will often precipitate out.
-
Isolation:
-
Filtration: If a clean solid precipitates, it can be collected by filtration, washed with cold water, and dried.
-
Extraction: If the product is oily or does not precipitate cleanly, it must be extracted with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). The organic layer is then washed, dried, and concentrated. The crude product can then be purified.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing the 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile precursor?
While multiple routes exist, a robust method is the reaction of 3-methylpentan-2-one with cyanoacetamide in the presence of a base like piperidine or sodium ethoxide in ethanol. This follows the principles of the Guareschi-Thorpe condensation to construct the pyridone ring.
Q2: How can I effectively monitor the progress of the chlorination reaction?
-
Thin-Layer Chromatography (TLC): This is the simplest method. Use a solvent system like 50% ethyl acetate in hexanes. The pyridone starting material is quite polar and will have a low Rf, while the 2-chloro product is much less polar and will have a higher Rf.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis during scale-up, developing an HPLC method is essential. A C18 column with a water/acetonitrile gradient is a good starting point. This allows you to precisely track the disappearance of starting material and the appearance of the product.
Q3: Are there alternatives to phosphorus oxychloride for the chlorination step?
While POCl₃ is the most common and cost-effective reagent, other chlorinating agents can be used, though they may be more expensive or have different reactivity profiles.
-
Thionyl Chloride (SOCl₂): Can be effective, often used with a catalytic amount of DMF (which forms the Vilsmeier reagent in situ).[2][3]
-
Oxalyl Chloride or Phosgene Derivatives: These are highly effective but are also highly toxic and require specialized handling procedures.
Q4: My final product is off-color (yellow or brown). How can I improve its purity?
-
Recrystallization: This is the most effective method for purification on a large scale. Experiment with different solvents. A good starting point would be isopropanol, ethanol, or a mixture of ethyl acetate and hexanes.
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent, add a small amount of activated carbon (charcoal), heat gently for 15-30 minutes, and then filter through Celite® to remove the carbon. This is very effective at removing colored impurities.
-
Silica Gel Chromatography: While effective, this is less practical for very large quantities. It can be used as a final polishing step if very high purity is required.
Protocols & Data
Protocol 1: Synthesis of this compound
Step A: Synthesis of 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (This is a representative procedure based on established pyridone synthesis principles.)
-
To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add absolute ethanol (5 volumes).
-
Add sodium metal (1.1 eq) in small portions to form sodium ethoxide.
-
To the sodium ethoxide solution, add cyanoacetamide (1.0 eq).
-
Add 3-methylpentan-2-one (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours, monitoring by TLC.
-
Cool the reaction to room temperature and then in an ice bath.
-
Acidify the mixture to pH 5-6 with concentrated HCl.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to yield the pyridone precursor.
Step B: Chlorination to this compound
-
Safety First: This procedure must be performed in a certified, high-flow fume hood. Wear appropriate PPE, including acid-resistant gloves, lab coat, and safety goggles.
-
Charge a clean, dry, three-necked flask equipped with a mechanical stirrer, reflux condenser (with a gas outlet connected to a scrubber), and an addition funnel with phosphorus oxychloride (POCl₃, 5-10 volumes).
-
Add N,N-dimethylaniline (1.1 eq) to the POCl₃.
-
Heat the mixture to 60 °C.
-
Slowly add the dry 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (1.0 eq) portion-wise, ensuring the temperature does not exceed 100 °C. The reaction is exothermic.[1]
-
After the addition is complete, heat the reaction mixture to 100-110 °C and maintain for 3-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting material.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5 °C.
-
Slowly and carefully pour the cold reaction mixture onto a vigorously stirred slurry of crushed ice (approx. 10 parts ice to 1 part reaction mixture).
-
Neutralize the acidic slurry by the slow addition of 50% w/v NaOH solution, keeping the temperature below 20 °C. Adjust to a final pH of 7-8.
-
The solid product is collected by filtration, washed thoroughly with cold water until the filtrate is neutral, and dried under vacuum.
-
Further purification can be achieved by recrystallization from isopropanol.
Table 1: Typical Reaction Parameters & Expected Results
| Parameter | Value | Notes |
| Precursor Synthesis | ||
| Base | Sodium Ethoxide (1.1 eq) | Piperidine can also be used as a catalyst. |
| Solvent | Ethanol | |
| Temperature | Reflux (~78 °C) | |
| Typical Yield | 65-75% | |
| Chlorination | ||
| Chlorinating Agent | POCl₃ (5-10 vol) | Can be used as both reagent and solvent. |
| Catalyst/Base | N,N-Dimethylaniline (1.1 eq) | Other tertiary amines or PCl₅ (0.3 eq) can be used. |
| Temperature | 100-110 °C | Careful control is critical to prevent degradation.[1] |
| Typical Crude Yield | 85-95% | |
| Purity after Recrystallization | >99% (by HPLC) |
Alternative Pathway: Sandmeyer Reaction
For certain applications, synthesis via a Sandmeyer reaction from 2-amino-5,6-dimethylnicotinonitrile may be considered. This involves diazotization of the amino group followed by displacement with chloride, catalyzed by copper(I) chloride.[4][5][6]
FAQs for Sandmeyer Route
Q: My diazotization is failing. What should I check?
A: Successful diazotization requires precise temperature control and stoichiometry.
-
Temperature: The reaction must be kept cold (0-5 °C) at all times.[4] If the temperature rises, the diazonium salt will decompose, often violently, releasing N₂ gas.
-
Acid: Ensure a sufficient excess of strong acid (like HCl) is present.
-
Nitrite Addition: The sodium nitrite solution must be added slowly and subsurface to the amine solution to ensure rapid reaction and prevent localized heating.
Q: The final Sandmeyer step gives a mixture of byproducts. Why?
A: The Sandmeyer reaction is a radical-nucleophilic aromatic substitution.[5] Side reactions, such as the formation of biaryl compounds or phenols, can occur. Ensure your copper(I) chloride catalyst is fresh and active. The diazonium salt solution should be added slowly to the copper catalyst solution to maintain a low concentration of the diazonium salt, minimizing side reactions.[4]
References
- Organic Syntheses. (n.d.). Nicotinonitrile. Coll. Vol. 1, p.397 (1941); Vol. 2, p.41 (1922).
- Al-Mousawi, S. M., et al. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Molecules, 29(8), 1851.
- Organic Syntheses. (n.d.). 2-Chloronicotinonitrile. Coll. Vol. 4, p.182 (1963); Vol. 37, p.18 (1957).
- Wikipedia. (n.d.). Vilsmeier–Haack reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Wikipedia. (n.d.). Sandmeyer reaction.
- Organic Chemistry Portal. (n.d.). Sandmeyer Reaction.
- Mishra, A., et al. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 19, 2339–2370.
- Organic Syntheses. (n.d.). Catalytic Vilsmeier-Haack Reaction of Indoles.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. ijpcbs.com [ijpcbs.com]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
Stability issues of 2-Chloro-5,6-dimethylnicotinonitrile under different conditions
Welcome to the technical support guide for 2-Chloro-5,6-dimethylnicotinonitrile. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common questions and concerns regarding the stability of this compound under various experimental conditions. Our goal is to provide you with the expertise and practical guidance necessary to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing a gradual decrease in the purity of my this compound sample stored in a standard laboratory environment. What could be the cause?
Answer:
The observed degradation of this compound under ambient conditions is likely due to a combination of hydrolysis and photodegradation. The 2-chloropyridine moiety is susceptible to nucleophilic substitution, particularly by water, which can lead to the formation of 2-hydroxy-5,6-dimethylnicotinonitrile. This reaction can be accelerated by exposure to light and elevated temperatures.
Key Considerations:
-
Hydrolytic Stability: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic attack. While the electron-donating methyl groups at positions 5 and 6 may slightly reduce this reactivity compared to unsubstituted 2-chloropyridine, the compound is still prone to hydrolysis over time. It has been noted that 2- and 4-halopyridines are generally susceptible to hydrolysis[1].
-
Photostability: Pyridine derivatives can absorb UV light, leading to photochemical reactions. This can result in the formation of various degradation products.
-
Storage Conditions: The material is classified as a combustible solid and should be stored appropriately.
Troubleshooting Recommendations:
-
Inert Atmosphere: Store the solid compound under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture.
-
Light Protection: Use amber vials or store the compound in a dark place to prevent photodegradation.
-
Temperature Control: Store at a reduced temperature (e.g., 2-8 °C) to slow down the rate of potential degradation reactions.
Question 2: My reaction involves dissolving this compound in a protic solvent like methanol. I am seeing an unexpected byproduct in my analysis. What is happening?
Answer:
The formation of an unexpected byproduct when dissolving this compound in a protic solvent like methanol is likely due to solvolysis. The methanol can act as a nucleophile, displacing the chloride to form 2-methoxy-5,6-dimethylnicotinonitrile.
Causality:
The mechanism is a nucleophilic aromatic substitution. The lone pair of electrons on the oxygen atom of methanol attacks the carbon atom bearing the chlorine. This process is facilitated by the electron-withdrawing nature of the pyridine nitrogen and the nitrile group.
Experimental Workflow for Identification:
Sources
Technical Support Center: Characterization of 2-Chloro-5,6-dimethylnicotinonitrile
Welcome to the technical support center for 2-Chloro-5,6-dimethylnicotinonitrile (CAS No. 65176-93-4). This guide is intended for researchers, scientists, and drug development professionals who are working with this compound. Here, you will find troubleshooting advice and frequently asked questions to assist with the challenges you may encounter during its synthesis, purification, and analytical characterization.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments with this compound.
Synthesis & Purification
Question: My synthesis of this compound from 5,6-dimethyl-2-hydroxynicotinonitrile using a chlorinating agent (e.g., POCl₃ or SOCl₂) is resulting in a low yield and multiple side products. What could be the cause and how can I optimize the reaction?
Answer:
Low yields and the formation of impurities are common challenges in the chlorination of hydroxypyridines. The probable causes and recommended solutions are outlined below:
-
Incomplete Reaction: The reaction may not have gone to completion. To address this, you can try increasing the reaction time or temperature. However, be cautious as harsh conditions can lead to degradation. Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.
-
Side Reactions: The high reactivity of chlorinating agents can lead to unwanted side reactions.
-
Over-chlorination: If the reaction conditions are too harsh, you might be seeing the formation of dichlorinated species. To mitigate this, you can try using a milder chlorinating agent or performing the reaction at a lower temperature.
-
Degradation: The nicotinonitrile moiety can be sensitive to strong acids and high temperatures, leading to decomposition. Using a non-protic solvent and controlling the temperature can help minimize degradation.
-
-
Work-up Issues: The work-up procedure is critical for isolating the pure product.
-
Hydrolysis: The 2-chloro group is susceptible to hydrolysis back to the starting material or other byproducts during aqueous work-up. It is advisable to perform the work-up at low temperatures and minimize contact time with water.
-
Purification: Column chromatography on silica gel is a standard method for purification. A gradient elution with a non-polar solvent (e.g., hexane or heptane) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) should provide good separation.
-
Question: I am observing a persistent impurity in my purified this compound that has a similar polarity to the product, making it difficult to remove by column chromatography. How can I identify and remove this impurity?
Answer:
Co-eluting impurities can be challenging. Here is a systematic approach to identify and remove the persistent impurity:
-
Identification:
-
Mass Spectrometry (MS): Obtain a mass spectrum of the impure sample. The molecular weight of the impurity can provide clues to its identity. For instance, a mass corresponding to the starting material (5,6-dimethyl-2-hydroxynicotinonitrile) or an over-chlorinated product might be observed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the structure of the impurity. Look for extra peaks in the spectrum and compare them with the expected spectrum of your target compound and potential byproducts.
-
-
Removal Strategies:
-
Recrystallization: If the impurity is present in a small amount, recrystallization can be a highly effective purification method. Experiment with different solvent systems. A good starting point would be a solvent in which the product has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexane).
-
Alternative Chromatographic Techniques: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina, or employing reverse-phase chromatography.
-
Chemical Treatment: If the impurity is identified as the starting material (the hydroxypyridine), a mild acidic wash during the work-up could potentially protonate and extract it into an aqueous layer, although care must be taken to avoid hydrolysis of the product.
-
Analytical Characterization
This section provides troubleshooting for common analytical techniques used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Question: The ¹H NMR spectrum of my this compound sample shows broad peaks or unexpected chemical shifts. What could be the reason?
Answer:
Broad peaks or unexpected chemical shifts in an NMR spectrum can be indicative of several issues:
-
Sample Purity: The presence of paramagnetic impurities can cause significant broadening of NMR signals. Ensure your sample is free from any residual metal catalysts used in the synthesis.
-
Solvent Effects: The chemical shifts of protons can be influenced by the choice of deuterated solvent. Ensure you are using a high-purity NMR solvent and that the sample is fully dissolved. If the compound has limited solubility, this can also lead to broad peaks.
-
Proton Exchange: If there is any residual water or acidic/basic impurity in your sample, it could lead to exchange with protons on your molecule, although this is less likely for this specific compound which lacks easily exchangeable protons.
-
Incorrect Referencing: Ensure the spectrometer is correctly calibrated and the spectrum is properly referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | ~7.5 - 7.8 (s) | ~125 - 130 |
| 5-CH₃ | ~2.3 - 2.5 (s) | ~18 - 22 |
| 6-CH₃ | ~2.5 - 2.7 (s) | ~20 - 24 |
| C-2 | - | ~150 - 155 |
| C-3 (CN) | - | ~115 - 120 |
| C-5 | - | ~135 - 140 |
| C-6 | - | ~158 - 163 |
Note: These are predicted values based on the analysis of similar structures. Actual chemical shifts may vary.
Mass Spectrometry (MS)
Question: I am not observing the expected molecular ion peak in the mass spectrum of my compound when using Electron Ionization (EI). Why is this happening?
Answer:
The absence of a clear molecular ion peak in EI-MS is a common phenomenon for certain classes of compounds. Here's why it might be happening and what to do:
-
Fragmentation: this compound, like many organic molecules, can be prone to fragmentation under the high-energy conditions of EI. The molecular ion may be unstable and readily fragment, resulting in a very low abundance or no observable molecular ion peak.
-
Alternative Ionization Techniques: To observe the molecular ion, it is recommended to use a "soft" ionization technique such as Electrospray Ionization (ESI) or Chemical Ionization (CI). These methods impart less energy to the molecule, leading to less fragmentation and a more prominent molecular ion peak (usually as [M+H]⁺ in ESI or CI).
Table 2: Predicted Key Mass Fragmentation Patterns for this compound under EI-MS
| Fragment | Predicted m/z | Interpretation |
| [M]⁺ | 166/168 | Molecular ion (presence of ³⁵Cl and ³⁷Cl isotopes) |
| [M-Cl]⁺ | 131 | Loss of a chlorine atom |
| [M-CH₃]⁺ | 151/153 | Loss of a methyl group |
| [M-HCN]⁺ | 139/141 | Loss of hydrogen cyanide |
Note: The presence of a chlorine atom will result in an isotopic pattern for chlorine-containing fragments, with peaks at m/z and m/z+2 in an approximate 3:1 ratio.
High-Performance Liquid Chromatography (HPLC)
Question: I am having trouble achieving good peak shape and resolution in the HPLC analysis of my this compound sample. What parameters should I adjust?
Answer:
Poor peak shape and resolution in HPLC can be addressed by systematically optimizing the chromatographic conditions:
-
Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile or methanol) to water is a critical parameter. If the peak is broad and elutes late, increase the percentage of the organic solvent. If it elutes too early and is sharp, decrease the organic content.
-
Column Choice: A standard C18 column is a good starting point. If you are still facing issues, consider a column with a different stationary phase, such as a C8 or a phenyl column.
-
pH of the Mobile Phase: Although this compound is not strongly acidic or basic, the pH of the mobile phase can sometimes affect the peak shape of impurities. Adding a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) can often improve peak symmetry.
-
Flow Rate and Temperature: Optimizing the flow rate and column temperature can also improve resolution and peak shape. A lower flow rate generally leads to better resolution but longer run times. Increasing the column temperature can decrease viscosity and improve peak efficiency.
Gas Chromatography-Mass Spectrometry (GC-MS)
Question: My compound appears to be degrading in the GC injector, leading to multiple peaks and poor reproducibility. How can I prevent this?
Answer:
Thermal degradation in the GC injector is a common issue for compounds with sensitive functional groups. Here are some strategies to minimize this:
-
Lower the Injector Temperature: The most direct approach is to lower the injector temperature. Start with a lower temperature (e.g., 200 °C) and gradually increase it to find the optimal balance between efficient volatilization and minimal degradation.
-
Use a Splitless Injection: A splitless injection allows for the use of a lower injector temperature as the sample spends more time in the injector, facilitating volatilization.
-
Inert Liner: Ensure you are using a clean, deactivated (silanized) injector liner. Active sites in a dirty or non-deactivated liner can catalyze the degradation of your compound.
-
Fast GC Ramp: A faster oven temperature ramp can help to elute the compound more quickly, reducing the time it spends at high temperatures.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for analysis?
Based on its structure, this compound is expected to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, acetone, and acetonitrile. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated acetone (acetone-d₆) would be suitable choices. For HPLC and GC-MS, acetonitrile or dichloromethane are good starting points. Its solubility in alcohols like methanol and ethanol is likely moderate, while it is expected to be poorly soluble in water and non-polar solvents like hexane.
Q2: How should I store this compound to ensure its stability?
To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and dark place. Exposure to moisture should be avoided as the 2-chloro group on the pyridine ring can be susceptible to hydrolysis over time, especially in the presence of acids or bases. Storing it under an inert atmosphere (e.g., argon or nitrogen) can also help to prevent degradation.
Q3: What are the expected major impurities in a commercial sample of this compound?
Common impurities in a commercial sample could include:
-
Starting materials: Such as 5,6-dimethyl-2-hydroxynicotinonitrile.
-
Over-chlorinated byproducts: Dichloro- or trichloro- derivatives of the pyridine ring.
-
Residual solvents: From the synthesis and purification process.
-
Hydrolysis products: The corresponding 2-hydroxy derivative if the compound has been exposed to moisture.
Q4: Can you provide a starting point for an HPLC method for purity analysis?
A good starting point for an HPLC method would be:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with a 50:50 mixture of A and B, then ramp up to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Column Temperature: 30 °C.
Q5: What is a suitable starting GC-MS method for this compound?
A suitable starting GC-MS method would be:
-
Column: A standard non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C (can be optimized).
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ionization: Electron Ionization (EI) at 70 eV.
-
MS Scan Range: m/z 40-400.
Visualizations
Experimental Workflows
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A standard workflow for the analytical characterization of this compound.
References
- PubChem. This compound. [Link]
Removing unreacted starting materials from 2-Chloro-5,6-dimethylnicotinonitrile
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions regarding the removal of unreacted starting materials from 2-Chloro-5,6-dimethylnicotinonitrile. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to ensure the integrity and purity of your final compound.
Troubleshooting Purification Challenges
Issue 1: My initial work-up leaves a significant amount of starting material in the crude product.
Root Cause Analysis:
The synthesis of this compound often involves the chlorination of a corresponding 2-hydroxy-5,6-dimethylnicotinonitrile precursor using a reagent like phosphorus oxychloride (POCl₃).[1][2] Incomplete reaction or inefficient initial purification can lead to the carryover of the more polar hydroxy-starting material.
Troubleshooting Protocol: Enhanced Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a fundamental technique for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent.[3][4] For separating the less polar this compound from the more polar and acidic 2-hydroxy-5,6-dimethylnicotinonitrile, a basic aqueous wash is highly effective.[5]
Step-by-Step LLE Protocol:
-
Quenching: After the reaction is complete, carefully quench the reaction mixture by pouring it over crushed ice. This will hydrolyze any remaining phosphorus oxychloride.[6]
-
Solvent Addition: Transfer the quenched mixture to a separatory funnel and add an appropriate organic solvent for extraction, such as dichloromethane or ethyl acetate.
-
Basic Wash: Add a 5% aqueous sodium hydroxide (NaOH) solution to the separatory funnel. The basic solution will deprotonate the acidic hydroxyl group of the unreacted starting material, forming a water-soluble salt that will partition into the aqueous phase.[5][6]
-
Extraction: Gently shake the separatory funnel to ensure thorough mixing of the two phases, remembering to vent frequently to release any pressure buildup. Allow the layers to separate fully.
-
Phase Separation: Drain the lower organic layer (if using dichloromethane) or the upper organic layer (if using ethyl acetate) into a clean flask.
-
Repeat: Repeat the basic wash (steps 3-5) one to two more times to ensure complete removal of the hydroxy-precursor.
-
Brine Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove any remaining water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.
Diagram of the LLE Workflow:
Sources
- 1. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 2. CN102040554A - Method for preparing 2-chloro-5-nitropyridine - Google Patents [patents.google.com]
- 3. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 4. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Byproduct Analysis in 2-Chloro-5,6-dimethylnicotinonitrile Reactions
Welcome to the technical support center for the synthesis and analysis of 2-Chloro-5,6-dimethylnicotinonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. By understanding the reaction's nuances and potential pitfalls, you can optimize your experimental outcomes and ensure the highest purity of your target compound.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, providing insights into their causes and practical solutions.
Q1: My reaction to produce this compound is showing significant byproduct formation. What are the likely impurities, and how can I minimize them?
A1: The formation of byproducts is a common challenge in the synthesis of substituted nicotinonitriles. The specific impurities will depend on your chosen synthetic route. A prevalent method involves the chlorination of a corresponding 2-hydroxynicotinonitrile precursor using reagents like phosphorus oxychloride (POCl₃) with or without phosphorus pentachloride (PCl₅).[1][2]
Common Byproducts and Their Origins:
-
Incomplete Chlorination: The most common impurity is the starting material, 2-hydroxy-5,6-dimethylnicotinonitrile. This is often due to insufficient chlorinating agent, suboptimal reaction temperature, or shorter reaction times.
-
Hydrolysis Products: The nitrile group (-CN) can be susceptible to hydrolysis, especially during workup conditions, leading to the formation of 2-chloro-5,6-dimethylnicotinamide or even 2-chloro-5,6-dimethylnicotinic acid.[2]
-
Over-chlorination: While less common for this specific molecule, in related syntheses, over-chlorination at other positions on the pyridine ring can occur, leading to di- or tri-chlorinated species.[3]
-
Dimerization: Nicotinonitrile derivatives can sometimes undergo dimerization, especially under certain catalytic or thermal conditions.[4][5][6]
-
Byproducts from Side Reactions: Depending on the specific precursors and reagents used, other side reactions can occur. For instance, if a Sandmeyer reaction is employed to introduce the chloro or cyano group, biaryl byproducts are a known possibility due to the radical mechanism.[7][8]
Strategies for Minimization:
-
Optimize Reaction Conditions: Carefully control the stoichiometry of the chlorinating agent. A slight excess is often used to drive the reaction to completion. Monitor the reaction temperature and time closely. Exothermic reactions, for instance, may require initial cooling to prevent uncontrolled side reactions.[9]
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as moisture can lead to the hydrolysis of both the chlorinating agent and the nitrile group.
-
Controlled Workup: During the workup, use cold water or ice to quench the reaction and keep the temperature low to minimize hydrolysis of the nitrile.[9] Washing with a mild base like sodium bicarbonate can neutralize acidic impurities.[10]
-
Purification: Effective purification is key. Column chromatography on silica gel is a common method. Recrystallization from a suitable solvent system can also significantly improve purity.[9]
Q2: I am having difficulty distinguishing between this compound and its potential isomers using standard analytical techniques. What are the best methods for characterization?
A2: Differentiating between isomers is crucial for ensuring the correct product has been synthesized. A combination of analytical techniques is often necessary for unambiguous characterization.
Recommended Analytical Workflow:
| Technique | Application for Isomer Differentiation |
| NMR Spectroscopy (¹H and ¹³C) | Provides detailed structural information. The chemical shifts and coupling constants of the aromatic protons and the methyl groups will be distinct for different isomers. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the product. While isomers will have the same molecular weight, fragmentation patterns in techniques like GC-MS or LC-MS/MS can sometimes help in differentiation. |
| High-Performance Liquid Chromatography (HPLC) | Can often separate isomers based on their different polarities, leading to distinct retention times. This is also a powerful tool for assessing purity.[11][12] |
| Fourier-Transform Infrared (FTIR) Spectroscopy | The vibrational frequencies of the C-Cl and C≡N bonds can provide evidence for the presence of these functional groups. While it may not definitively distinguish between all isomers, it is a good confirmatory technique.[4] |
Example Workflow for Byproduct Analysis:
Caption: Workflow for Byproduct Analysis.
Q3: My final product of this compound is off-white or yellowish, not the expected white solid. What could be the cause, and how can I decolorize it?
A3: A colored product often indicates the presence of impurities. The discoloration can arise from several sources:
-
Residual Reagents or Byproducts: Incomplete removal of colored starting materials, byproducts, or decomposition products can impart color to the final product.
-
Thermal Decomposition: Overheating during the reaction or purification (like distillation) can lead to the formation of colored degradation products.
-
Oxidation: Exposure to air and light can cause some organic molecules to oxidize over time, leading to discoloration.
Decolorization Methods:
-
Recrystallization with Activated Carbon: Dissolve the crude product in a suitable hot solvent and add a small amount of activated carbon (charcoal). The activated carbon will adsorb many colored impurities. Hot filter the solution to remove the carbon and then allow the solution to cool to induce crystallization.[9]
-
Column Chromatography: If recrystallization is not effective, column chromatography is a more rigorous method for separating the desired product from colored impurities.
-
Solvent Washes: Sometimes, washing the solid product with a suitable cold solvent in which the impurities are more soluble than the product can remove some of the color.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A frequently employed method is the chlorination of 2-hydroxy-5,6-dimethylnicotinonitrile. This is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or an additional chlorinating agent like phosphorus pentachloride (PCl₅).[1][2] The reaction generally involves heating the mixture under reflux conditions.
Reaction Scheme:
Caption: Synthesis of this compound.
Q2: What are the recommended storage conditions for this compound to maintain its purity?
A2: To ensure the long-term stability and purity of this compound, it is recommended to store it in a cool, dry, and dark place. A tightly sealed container is essential to protect it from moisture and air, which can lead to hydrolysis and oxidation, respectively. Storing under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection.
Q3: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A3: Yes, safety is paramount. The reagents commonly used in this synthesis, such as phosphorus oxychloride and phosphorus pentachloride, are corrosive and react violently with water.[9] Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Be prepared to handle exothermic reactions by having an ice bath readily available.[9]
References
- MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
- Wikipedia. Sandmeyer reaction.
- Organic Syntheses. 2-chloronicotinonitrile.
- L.S.College, Muzaffarpur. Sandmeyer reaction.
- Organic Syntheses. nicotinonitrile.
- Organic Chemistry Portal. Sandmeyer Reaction.
- Google Patents. CN104876861A - Method for producing 2-chloro nicotinic acid.
- PMC - NIH. Recent trends in the chemistry of Sandmeyer reaction: a review.
- ResearchGate. The chemical structures of nicotinic acid and its official impurities.
- PMC - NIH. Recent trends in the impurity profile of pharmaceuticals.
- RSC Publishing. Dimerization and oxidation of tryptophan in UV-A photolysis sensitized by kynurenic acid.
- Wikipedia. Nicotinonitrile.
- Google Patents. CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
- Google Patents. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
- Google Patents. EP0569947A1 - Process for the production of 2-chloro-5-chloromethyl-pyridine.
- RSC Publishing. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy.
- PMC - PubMed Central. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules.
Sources
- 1. 2-CHLORO-4,6-DIMETHYL-5-NITRO-NICOTINONITRILE synthesis - chemicalbook [chemicalbook.com]
- 2. 2,5-Dichloro-4,6-dimethylnicotinonitrile (91591-63-8) for sale [vulcanchem.com]
- 3. US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Dimer formation in nicotinamide and picolinamide in the gas and condensed phases probed by infrared spectroscopy - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. Recent Advances in the Use of the Dimerization Strategy as a Means to Increase the Biological Potential of Natural or Synthetic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 2-Chloro-5-fluoronicotinonitrile synthesis - chemicalbook [chemicalbook.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Reactivity of 2-Chloro-5,6-dimethylnicotinonitrile
Welcome to the technical support center for 2-Chloro-5,6-dimethylnicotinonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine-based building block. Here, we address common challenges and frequently asked questions to help you optimize your synthetic strategies, enhance reaction yields, and troubleshoot complex experiments. Our approach is grounded in mechanistic principles and field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound and how do the substituents influence its reactivity?
The structure of this compound presents three key sites for chemical modification. Understanding their electronic and steric characteristics is crucial for predicting reactivity.
-
C2-Chloride : This is the most common reaction handle. The chlorine atom is positioned on a carbon adjacent to the electron-withdrawing ring nitrogen, making it susceptible to both metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).[1][2][3] The adjacent methyl group at C6 introduces significant steric hindrance, which must be considered during catalyst and ligand selection.
-
C3-Nitrile Group : The cyano group is a strong electron-withdrawing group, which further activates the C2 position towards nucleophilic attack.[4] It can also undergo its own transformations, such as hydrolysis to a carboxylic acid or amide under certain conditions (typically harsh basic or acidic environments), which can be an undesirable side reaction.[5]
-
Pyridine Ring : The pyridine nitrogen itself can act as a Lewis base. In metal-catalyzed reactions, this can lead to coordination with the metal center (e.g., Palladium), potentially inhibiting catalytic activity. This is a critical consideration for reaction optimization.
Q2: Which cross-coupling reactions are most effective for this substrate, and how does its reactivity compare to bromo- or iodo-analogs?
The C-Cl bond is the strongest among the carbon-halide bonds, making 2-chloropyridines generally less reactive than their bromo or iodo counterparts in classic palladium-catalyzed cross-coupling reactions.[6][7] Consequently, achieving high yields requires carefully optimized conditions.
-
Suzuki-Miyaura Coupling : This is a powerful method for C-C bond formation. For an unreactive chloride like this, success hinges on using a catalytic system capable of facilitating the challenging oxidative addition step.[8][9] This typically involves palladium precatalysts paired with sterically bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
-
Buchwald-Hartwig Amination : This is the premier method for C-N bond formation.[10][11] Similar to Suzuki coupling, the choice of ligand is paramount for activating the C-Cl bond. Modern, highly active ligands are required to achieve efficient coupling with a range of primary and secondary amines.[12][13]
-
Nickel-Catalyzed Couplings : Nickel catalysis offers a potent alternative to palladium, especially for challenging C-Cl bond functionalization.[14][15][16] Nickel catalysts can often operate under milder conditions and may be more cost-effective for large-scale syntheses.
Q3: What are the initial considerations for selecting a catalyst system for a cross-coupling reaction with this molecule?
The choice of catalyst, ligand, and base is a synergistic system that dictates the success of the reaction.
| Parameter | Recommendation for this compound | Rationale |
| Catalyst | Pd(OAc)₂, Pd₂(dba)₃, or pre-formed Pd(II) and Pd(0) precatalysts. | These are common and reliable palladium sources that initiate the catalytic cycle. |
| Ligand | Buchwald-type biaryl phosphines: SPhos, XPhos, RuPhos. | These bulky, electron-rich ligands promote the difficult oxidative addition of the C-Cl bond and stabilize the active Pd(0) species.[12] |
| Base | Suzuki: K₂CO₃, Cs₂CO₃, K₃PO₄. Buchwald-Hartwig: NaOt-Bu, K₃PO₄, LHMDS. | The base activates the boronic acid (Suzuki) or deprotonates the amine (Buchwald-Hartwig) and facilitates the final reductive elimination step.[7][17] The choice depends on the nucleophile's sensitivity. |
| Solvent | Aprotic polar solvents: 1,4-Dioxane, Toluene, DME, DMF. | These solvents effectively dissolve the reactants and catalyst system while remaining stable at the required reaction temperatures. Ensure they are anhydrous and degassed. |
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
Problem 1: Low or No Conversion in Cross-Coupling Reactions
Your Suzuki or Buchwald-Hartwig reaction has stalled, showing significant unreacted starting material by TLC or LC-MS analysis.
Caption: Decision tree for troubleshooting low reaction conversion.
Problem 2: Significant Hydrodehalogenation (C-Cl bond replaced by C-H)
You observe a major byproduct corresponding to the mass of 5,6-dimethylnicotinonitrile.
-
Plausible Cause : This side reaction is often caused by trace amounts of water or other protic sources in the reaction mixture, which can protonate an intermediate metal-hydride species. In Buchwald-Hartwig aminations, it can also arise from β-hydride elimination if the amine coupling partner possesses a β-hydrogen.[10]
-
Expert Solution :
-
Rigorous Anhydrous Conditions : Ensure all reagents, solvents, and glassware are scrupulously dried. Use freshly opened anhydrous solvents or those passed through a solvent purification system.
-
Base Selection : In some cases, switching the base can mitigate this issue. For example, using a phosphate base (K₃PO₄) instead of a carbonate or alkoxide may alter the reaction kinetics to favor productive coupling.
-
Ligand Modification : Changing the ligand can influence the rates of reductive elimination versus side reactions. Experiment with a different class of ligand (e.g., switch from a biaryl phosphine to an NHC-based system).
-
Problem 3: Hydrolysis of the Nitrile Group to an Amide or Carboxylic Acid
Your final product is contaminated with the corresponding nicotinamide or nicotinic acid derivative.
-
Plausible Cause : The nitrile group is sensitive to hydrolysis, especially under strongly basic or acidic conditions at elevated temperatures for prolonged periods.[5] This is a common issue when using strong bases like NaOH or KOH, or during acidic workups.
-
Expert Solution :
-
Use Milder Bases : Opt for bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃), which are generally less prone to causing nitrile hydrolysis than strong alkoxides or hydroxides.
-
Minimize Reaction Time : Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, cool the reaction promptly. Avoid unnecessarily long reaction times.
-
Control Temperature : Use the minimum temperature required to achieve a reasonable reaction rate. Sometimes, a slightly lower temperature for a longer duration is preferable to a high temperature for a short duration.
-
Careful Workup : During the workup, avoid prolonged exposure to strong acids or bases. Neutralize the reaction mixture carefully and proceed with extraction promptly.
-
Key Experimental Protocols
The following are generalized, starting-point protocols. Optimization of stoichiometry, temperature, and reaction time is highly recommended.[18][19][20]
Protocol 1: Suzuki-Miyaura Coupling
This protocol describes a typical setup for coupling this compound with an arylboronic acid.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of this compound.
-
Vessel Preparation : To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.) and the appropriate palladium precatalyst/ligand system (e.g., XPhos Pd G3, 1-3 mol%).
-
Reagent Addition : Add the amine coupling partner (1.1-1.3 equiv.) and the base (e.g., NaOt-Bu or LHMDS, 1.2-1.5 equiv.). Note: If the amine is a liquid, it can be added after the solvent.
-
Inert Atmosphere : Seal the vessel, and carefully evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition : Add the required volume of anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.
-
Reaction Conditions : Place the vessel in a preheated oil bath or heating block (typically 80-110 °C) and stir vigorously for the required time (monitor by LC-MS, usually 2-18 hours).
-
Workup : After cooling to room temperature, quench the reaction by adding saturated aqueous NH₄Cl. Dilute with an organic solvent like ethyl acetate and water.
-
Extraction & Purification : Separate the organic layer, extract the aqueous layer with ethyl acetate, combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography.
References
- Weix Research Group. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides. University of Wisconsin-Madison. [Link]
- Everson, D. A., Buonomo, J. A., & Weix, D. J. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides.
- Belnome, F., et al. (2020). Versatile Palladium-Catalyzed C-H Arylation of Fluoroarenes with 2-Chloropyridine Derivatives.
- Google Patents. (1992).
- Zhang, Z., et al. (2021). Rational Regulation of Reaction Specificity of Nitrilase for Efficient Biosynthesis of 2-Chloronicotinic Acid through a Single Site Mutation. Applied and Environmental Microbiology, 87(19). [Link]
- Wikipedia.
- Google Patents. (2014). Method for producing 2-chloropyridine and 2,6-dichloropyridine with inorganic solvent process. CN103554014A.
- Chempanda.
- Google Patents. (2014). Method for producing 2-chloropyridine and 2,6-chloropyridine through organic solvent method. CN103554013A.
- Google Patents. (1994).
- ACS GCI Pharmaceutical Roundtable.
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024).
- Chemistry LibreTexts. (2025).
- Chemeurope.com.
- Wikipedia. Suzuki reaction. [Link]
- Google Patents. (2014). Preparation method of 2-chloro-4-methyl nicotinonitrile. CN103508945A.
- J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Cell Reports Physical Science. (2020).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
- Organic Syntheses. 2-chloronicotinonitrile. [Link]
- Chemical Science. (2023). Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Stevens, E. (2019).
- Google Patents. (2007).
- Google Patents. (2008). The preparation method of 2-chloronicotinic acid. CN101117332B.
- Google Patents. (2014).
- PubMed. (2018). Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]
- PubMed Central. (2021).
- Google Patents. (1993). Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride. US5204478A.
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. Nickel-Catalyzed Cross-Electrophile Coupling of 2-Chloropyridines with Alkyl Bromides – WEIX RESEARCH GROUP – UW–Madison [weixgroup.chem.wisc.edu]
- 16. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. chem.libretexts.org [chem.libretexts.org]
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- 19. Combining Bayesian optimization and automation to simultaneously optimize reaction conditions and routes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. A Brief Introduction to Chemical Reaction Optimization - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Aftermath: A Technical Guide to the Safe Disposal of Waste from 2-Chloro-5,6-dimethylnicotinonitrile Synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the safe and compliant disposal of chemical waste generated during the synthesis of 2-Chloro-5,6-dimethylnicotinonitrile. Adherence to these protocols is critical not only for regulatory compliance but also for ensuring the safety of laboratory personnel and minimizing environmental impact.
Understanding the Waste Profile
The synthesis of this compound, like many related heterocyclic compounds, often involves potent reagents that result in a complex and hazardous waste stream. While the exact synthetic route may vary, a common approach involves the use of a phosphorus-based chlorinating agent, such as phosphorus oxychloride (POCl₃), and a cyanide source. Consequently, the waste is likely to contain a mixture of the following hazardous components:
-
Halogenated Organic Compounds: The target molecule itself, any unreacted starting materials, and chlorinated byproducts.
-
Phosphorus-Containing Waste: Residual phosphorus oxychloride and its hydrolysis products, such as phosphoric acid and hydrochloric acid.
-
Cyanide Waste: Unreacted cyanide salts or hydrogen cyanide.
-
Organic Solvents: Various solvents used during the reaction and workup procedures.
-
Acidic and Basic Waste: Generated during quenching and neutralization steps.
Each of these components requires a specific disposal pathway, and their combination into a mixed waste stream necessitates a carefully planned and executed disposal strategy.
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with the waste from my this compound synthesis?
A1: The primary hazards stem from the reactivity and toxicity of the components. Phosphorus oxychloride reacts violently with water, is corrosive, and toxic.[1][2][3][4][5] Chlorinated organic compounds are environmentally persistent and require special disposal.[6][7] Cyanide is highly toxic and must be handled with extreme care to prevent the formation of lethal hydrogen cyanide gas, especially in the presence of acids.[8][9]
Q2: Can I mix all the waste from the synthesis into a single container?
A2: Absolutely not. Segregation of waste is a critical first step. Cyanide-containing waste must be kept separate from acidic waste to prevent the generation of hydrogen cyanide gas.[8] Halogenated organic waste should be collected in a designated container.[6] Aqueous waste and organic solvent waste should also be segregated.
Q3: I have a small amount of unreacted phosphorus oxychloride. How should I quench it safely?
A3: Unreacted phosphorus oxychloride must be quenched carefully, preferably by slowly adding the reaction mixture to a stirred, cooled solution of a weak base, like sodium bicarbonate, or by a controlled hydrolysis in water. This should be done in a fume hood with appropriate personal protective equipment (PPE).[1][10]
Q4: How do I treat the aqueous waste that may contain cyanide?
A4: Aqueous waste containing cyanide should be treated to oxidize the cyanide to the less toxic cyanate. This is typically achieved by adding sodium hypochlorite (bleach) under alkaline conditions (pH > 10).[8][9][11] The pH must be carefully monitored and maintained to prevent the formation of toxic byproducts.
Q5: What are the general regulatory guidelines I need to follow for this type of waste?
A5: In the United States, the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) provide regulations for hazardous waste management.[7][12] Key requirements include proper waste identification, segregation, labeling, and disposal through a licensed hazardous waste management company. Your institution's Environmental Health and Safety (EHS) office will provide specific guidance based on federal, state, and local regulations.
Troubleshooting Guide
| Issue | Probable Cause | Solution |
| Fuming or violent reaction during quenching | The quenching of unreacted phosphorus oxychloride is too rapid or the quenching solution is not sufficiently cooled. | Add the reaction mixture to the quenching solution very slowly with vigorous stirring and external cooling (ice bath). Ensure the temperature of the quenching mixture remains controlled. |
| Yellowing of the aqueous waste layer after cyanide treatment | Incomplete oxidation of cyanide or reaction with other components in the waste stream. | Ensure the pH is maintained above 10 during the addition of sodium hypochlorite. Add the hypochlorite solution portion-wise and allow for sufficient reaction time. |
| Precipitate formation in the halogenated organic waste container | Mixing of incompatible waste streams or temperature fluctuations causing precipitation of a dissolved solid. | Review the components of the waste stream being added. If the precipitate is unexpected, consult your EHS office for guidance on how to proceed. Do not attempt to redissolve the precipitate by adding other solvents without a clear understanding of the components. |
Experimental Protocols for Waste Disposal
Protocol 1: Quenching of Phosphorus Oxychloride and Initial Waste Segregation
This protocol outlines the safe quenching of the reaction mixture containing excess phosphorus oxychloride and the initial separation of the waste streams.
-
Preparation: In a fume hood, prepare a quenching solution of 10% aqueous sodium bicarbonate in a beaker large enough to accommodate the reaction mixture and allow for vigorous stirring. Place the beaker in an ice-water bath.
-
Quenching: Slowly and carefully add the reaction mixture dropwise to the stirred, cold sodium bicarbonate solution. Monitor for any gas evolution and control the addition rate to prevent excessive foaming or temperature increase.
-
Neutralization: After the addition is complete, continue stirring for at least 30 minutes to ensure all the phosphorus oxychloride has been hydrolyzed. Check the pH of the aqueous layer and adjust to neutral (pH 6-8) with either dilute acid or base as needed.
-
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate.
-
Waste Segregation:
-
Drain the lower aqueous layer into a container labeled "Aqueous Waste for Cyanide Treatment."
-
Collect the upper organic layer, which contains the chlorinated product and byproducts, into a container labeled "Halogenated Organic Waste."
-
Rinse the separatory funnel with a small amount of an appropriate organic solvent and add the rinsing to the "Halogenated Organic Waste" container.
-
Protocol 2: Treatment of Aqueous Cyanide Waste
This protocol details the oxidation of cyanide in the aqueous waste stream.
-
pH Adjustment: In a fume hood, place the "Aqueous Waste for Cyanide Treatment" container in a secondary containment. While stirring, slowly add a 1M sodium hydroxide solution to raise the pH to above 10.
-
Oxidation: Slowly add a 5.25% sodium hypochlorite (household bleach) solution to the alkaline aqueous waste. Add the bleach in small portions, monitoring for any temperature change.
-
Reaction Time: After the addition of bleach is complete, stir the solution for at least one hour to ensure complete oxidation of the cyanide to cyanate.
-
Final pH Adjustment: After the reaction, check the pH of the solution and neutralize it to a pH between 6 and 9 with a dilute acid (e.g., 1M HCl).
-
Disposal: The treated aqueous waste can now be collected in a container labeled "Treated Aqueous Waste" for disposal through your institution's EHS office.
Visual Workflow for Waste Disposal
Caption: Workflow for the safe disposal of waste from this compound synthesis.
References
- ResearchGate. How can I properly quench POCl3? [Link]
- PubChem. Phosphorus oxychloride. [Link]
- Lanxess. Phosphorus oxychloride Product Safety Assessment. [Link]
- University of Illinois Division of Research Safety. Cyanides. [Link]
- New Jersey Department of Health. Hazardous Substance Fact Sheet: Phosphorus Oxychloride. [Link]
- National Academies of Sciences, Engineering, and Medicine. 2011. Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 10.
- Euro Chlor.
- HSC Chemistry. Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
- Hach.
- National Center for Biotechnology Information. Toxicological Profile for Cyanide. [Link]
- U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
- U.S. Environmental Protection Agency.
- Occupational Safety and Health Administration. Hazardous Waste - Standards. [Link]
- National Academies of Sciences, Engineering, and Medicine. 2011. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- American Chemical Society.
- U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses. [Link]
- US Bio-Clean.
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- 3. fishersci.se [fishersci.se]
- 4. md.rcm.upr.edu [md.rcm.upr.edu]
- 5. OSHA Laboratory Standard Chemical Hygiene Plan (29 CFR 1910.1450) [cloudsds.com]
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- 7. epa.gov [epa.gov]
- 8. OSHA Laboratory Standard - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. astisensor.com [astisensor.com]
- 10. usbioclean.com [usbioclean.com]
- 11. cdn.hach.com [cdn.hach.com]
- 12. epa.gov [epa.gov]
Technical Support Center: Overcoming Solubility Challenges with 2-Chloro-5,6-dimethylnicotinonitrile
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for 2-Chloro-5,6-dimethylnicotinonitrile. This document is designed for researchers, chemists, and drug development professionals who encounter solubility challenges when using this versatile building block in their synthetic workflows. We understand that reaction success is critically dependent on achieving appropriate reaction conditions, and the poor solubility of this reagent can be a significant hurdle. This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reactions and achieve reliable results.
Troubleshooting Guide: Addressing In-Reaction Solubility Issues
This section addresses specific problems you might encounter during an experiment. The solutions are presented in a question-and-answer format, focusing on the underlying scientific principles to empower you to make informed decisions.
Q1: My reaction has stalled, and I can see undissolved starting material in the flask. What are my immediate options to rescue the batch?
A1: Observing undissolved starting material is a clear indication that the reaction is limited by mass transfer, not just kinetics. The primary goal is to get the this compound into the solution phase where it can react. Here are three immediate strategies, from least to most disruptive:
-
Increase Reaction Temperature:
-
Causality: The solubility of most solid organic compounds increases with temperature. Elevating the reaction temperature provides the necessary thermal energy to overcome the crystal lattice energy of the solid, favoring dissolution. This also has the secondary benefit of increasing the reaction rate.
-
Action Plan: Incrementally increase the temperature by 10-20 °C, monitoring for both dissolution and any potential side-product formation via Thin Layer Chromatography (TLC) or LC-MS. Be mindful of the boiling point of your solvent and the thermal stability of your reagents.
-
-
Introduce a Co-Solvent:
-
Causality: The principle of "like dissolves like" governs solubility. This compound is a somewhat polar molecule, but its aromatic and dimethyl-substituted nature gives it significant non-polar character. If your primary solvent is not adequately solvating it, adding a small amount of a different solvent can drastically improve solubility. This technique is known as co-solvency.[1][2]
-
Action Plan:
-
If you are in a non-polar solvent (e.g., Toluene, Heptane), add a polar aprotic co-solvent like Tetrahydrofuran (THF) , N,N-Dimethylformamide (DMF) , or 1,4-Dioxane dropwise until the solid dissolves. These solvents are excellent at solvating a wide range of organic molecules.
-
If you are in a polar solvent that is failing to dissolve the material, the issue may be a mismatch in polarity type. However, this is less common for this substrate.
-
Start with a small volume (e.g., 5-10% of the total reaction volume) and observe the effect before adding more.
-
-
-
Improve Mechanical Agitation & Particle Size:
-
Causality: The rate of dissolution is directly proportional to the surface area of the solid exposed to the solvent. If your stirring is inadequate (e.g., a small stir bar in a large flask), you may have a significant amount of material sitting at the bottom, undissolved. Similarly, larger particles dissolve more slowly than smaller ones.[3][4]
-
Action Plan:
-
Ensure you are using a football-shaped or large cylindrical stir bar that provides vigorous agitation and creates a vortex.
-
For future reactions, consider gently grinding the this compound in a mortar and pestle before adding it to the reaction. This process, known as micronization, increases the surface area and can significantly speed up dissolution.[4]
-
-
Q2: I am attempting a Nucleophilic Aromatic Substitution (SNAr) with an amine, but the reaction is extremely slow. How can I optimize the solvent system for this specific reaction?
A2: Nucleophilic Aromatic Substitution (SNAr) reactions are highly sensitive to solvent effects. The mechanism involves the formation of a negatively charged intermediate (a Meisenheimer complex), and the solvent's ability to stabilize this intermediate is paramount.[5]
-
Causality of Solvent Choice:
-
Polar Aprotic Solvents are Key: Solvents like DMF , DMSO , and Acetonitrile (ACN) are ideal for SNAr. They are polar enough to dissolve the reactants and stabilize the charged Meisenheimer complex. Crucially, as aprotic solvents, they do not form strong hydrogen bonds with the nucleophile (the amine), leaving it "naked" and more reactive.[6][7]
-
Protic Solvents Can Be Detrimental: Protic solvents like ethanol or water can form a hydrogen-bond "cage" around the nucleophile, stabilizing it and reducing its nucleophilicity, which slows down the initial attack on the pyridine ring.[8]
-
-
Troubleshooting Workflow for SNAr Reactions:
Q3: My Suzuki-Miyaura coupling reaction is a heterogeneous slurry. Is this a problem, and how can I ensure the reaction goes to completion?
A3: It is very common for Suzuki-Miyaura couplings to be heterogeneous, multi-phasic systems, so this is not necessarily a sign of failure.[9] The reaction typically involves an organic halide (your substrate), a boronic acid, a palladium catalyst, and an aqueous inorganic base.
-
Causality of the Heterogeneous System: The reaction occurs in a well-defined catalytic cycle.[10][11] The key transmetalation step often requires the boronic acid to be activated by the base, which is usually in the aqueous phase. The palladium catalyst and your substrate are in the organic phase. Efficient mixing is therefore critical to shuttle the components between phases.
-
Strategies for Optimization:
-
Use a Homogenizing Co-Solvent: While a biphasic system (e.g., Toluene/Water) works, reaction rates can often be improved by creating a more homogeneous solution. Solvents like 1,4-Dioxane or THF are miscible with both water and organic solvents, helping to bring all the reactants into a single phase.[9][10]
-
Select the Right Base: The choice of base can impact the reaction. While common bases like K₂CO₃ or Na₂CO₃ are effective, stronger bases like K₃PO₄ or Cs₂CO₃ are sometimes required, especially for less reactive chloro-pyridines.[10][12]
-
Ensure Effective Degassing: The Palladium(0) catalyst is sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed (e.g., by bubbling with argon or nitrogen for 15-30 minutes) before adding the catalyst.
-
-
Sample Experimental Protocol for Suzuki Coupling:
-
To a flame-dried round-bottom flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Fit the flask with a condenser and purge with argon for 15 minutes.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-Dioxane:Water).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equiv).
-
Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Frequently Asked Questions (FAQs)
Q1: What are the best general-purpose solvents for dissolving this compound at room temperature?
A1: Based on its chemical structure, moderately polar aprotic solvents are the best starting point. Polar solvents can interact with the nitrile group and the nitrogen of the pyridine ring, while the chlorinated, dimethylated aromatic ring has non-polar character.
| Solvent | Polarity | Boiling Point (°C) | Common Applications & Notes |
| Dichloromethane (DCM) | Medium | 40 | Good for initial dissolution tests and room temperature reactions. Volatile. |
| Tetrahydrofuran (THF) | Medium | 66 | Excellent general-purpose solvent for a wide range of reactions, including Suzuki couplings.[10] |
| Toluene | Low | 111 | Good for dissolving non-polar reagents. Often used in biphasic Suzuki reactions. |
| 1,4-Dioxane | Medium | 101 | A higher-boiling point alternative to THF, excellent for Suzuki couplings.[9][10] |
| N,N-Dimethylformamide (DMF) | High | 153 | Strong polar aprotic solvent, very effective for SNAr reactions but can be difficult to remove.[6] |
| Acetonitrile (ACN) | High | 82 | Good polar aprotic solvent for SNAr and other transformations.[13] |
Q2: Can I use protic solvents like ethanol or methanol?
A2: You can, but with caution. While this compound may show some solubility in alcohols, protic solvents can interfere with many common reactions. As discussed previously, they can deactivate nucleophiles in SNAr reactions.[8] However, they are sometimes used as a co-solvent in certain transformations, such as reductions or in biphasic Suzuki couplings where their miscibility with water is advantageous.[6][10] Always consider the mechanism of your specific reaction before choosing a protic solvent.
Q3: Are there any non-chemical methods to improve solubility?
A3: Yes. Physical methods can be employed to enhance the rate of dissolution, which is often the practical bottleneck.
-
Sonication: Using an ultrasonic bath can provide high-frequency energy to the mixture, breaking apart solid agglomerates and accelerating the dissolution process. This can be particularly useful when preparing solutions or initiating a reaction.[3]
-
Particle Size Reduction (Micronization): As mentioned in the troubleshooting guide, mechanically grinding the solid to a fine powder before adding it to the solvent increases the surface-area-to-volume ratio, leading to faster dissolution.[1][3][4]
Visualized Reaction Scheme: The Critical Role of Solvent in Suzuki Coupling
The following diagram illustrates a typical Suzuki-Miyaura coupling, emphasizing the central role of the solvent system in mediating this powerful C-C bond-forming reaction.
References
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution.
- ResearchGate. (n.d.). Techniques to improve the solubility of poorly soluble drugs.
- Google Patents. (n.d.). US3917624A - Process for producing 2-amino-nicotinonitrile intermediates.
- NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples.
- WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
- International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
- Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
- International Journal of Pharmaceutical Sciences Review and Research. (2019). Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
- Auctores Online. (n.d.). Review on Solubility Enhancement Techniques for Poorly Soluble Drugs.
- ResearchGate. (n.d.). Synthesis of 2-Amino-5-chlorobenzonitrile.
- YouTube. (2019). nucleophilic aromatic substitutions.
- Journal of the Chemical Society, Perkin Transactions 2. (1987). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents.
- Google Patents. (n.d.). CN113234077B - Synthesis method of 2-amino-6-chloropurine.
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine.
- ResearchGate. (n.d.). Specific and non-specific solvent effects on aromatic nucleophilic substitution. Kinetics of the reaction of 1-fluoro-2,6-dinitrobenzene and homopiperidine in binary solvent mixtures.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
Sources
- 1. wjbphs.com [wjbphs.com]
- 2. ijmsdr.org [ijmsdr.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpbr.in [ijpbr.in]
- 5. youtube.com [youtube.com]
- 6. zenodo.org [zenodo.org]
- 7. Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. CN113234077B - Synthesis method of 2-amino-6-chloropurine - Google Patents [patents.google.com]
Technical Support Center: Storage and Stability of 2-Chloro-5,6-dimethylnicotinonitrile
This guide is designed for researchers, scientists, and professionals in drug development who are working with 2-Chloro-5,6-dimethylnicotinonitrile. Its purpose is to provide expert guidance on the proper storage and handling of this compound to prevent its degradation, ensuring the integrity and reproducibility of your experimental results. This document offers troubleshooting advice and answers to frequently asked questions, grounded in established principles of chemical stability and reactivity.
I. Introduction to the Stability of this compound
This compound is a substituted pyridine derivative, a class of compounds widely used as intermediates in the synthesis of pharmaceuticals and other fine chemicals. The reactivity of the chloro and nitrile functional groups, combined with the electron-rich nature of the pyridine ring, makes this molecule susceptible to degradation if not stored and handled correctly. Understanding the potential degradation pathways is crucial for maintaining the purity of the compound and avoiding the introduction of impurities that could compromise downstream applications.
This guide will delve into the primary factors that can lead to the degradation of this compound and provide actionable protocols to mitigate these risks.
II. Frequently Asked Questions (FAQs)
Here we address common questions regarding the storage and stability of this compound.
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and placed in a cool, dry, and dark location. A refrigerator (2-8 °C) is recommended for long-term storage. The key is to minimize exposure to moisture, light, and atmospheric oxygen.
Q2: What are the visible signs of degradation?
A2: While the compound is typically a white to off-white solid, a noticeable change in color (e.g., to yellow or brown) can be an indicator of degradation. Other signs may include a change in texture, such as clumping or the appearance of an oily residue, which could suggest hygroscopicity and subsequent hydrolysis. However, significant degradation can occur without any visible changes. Therefore, analytical verification of purity is always recommended if degradation is suspected.
Q3: What are the primary chemical pathways through which this compound can degrade?
A3: Based on the chemical structure, the three most probable degradation pathways are:
-
Hydrolysis: The 2-chloro substituent on the pyridine ring is susceptible to nucleophilic substitution by water, leading to the formation of 2-hydroxy-5,6-dimethylnicotinonitrile. This reaction is accelerated by the presence of acids or bases.
-
Oxidation: The nitrogen atom of the pyridine ring can be oxidized, particularly in the presence of oxidizing agents or prolonged exposure to air, to form the corresponding N-oxide.
-
Photodegradation: Like many aromatic compounds, this compound may be sensitive to light, especially UV radiation. Photo-induced degradation can lead to complex reaction pathways and the formation of various byproducts.
Q4: Which substances are incompatible with this compound?
A4: To prevent degradation, avoid storing or mixing this compound with the following:
-
Strong oxidizing agents: These can promote the formation of the N-oxide.
-
Strong acids and bases: These can catalyze the hydrolysis of the chloro group.
-
Strong reducing agents: These may react with the nitrile or chloro groups.
-
Amines: These can act as nucleophiles and potentially displace the chloro group.[1]
III. Troubleshooting Guide: Investigating Potential Degradation
If you suspect that your sample of this compound has degraded, this section provides a systematic approach to investigate and confirm your suspicions.
Visual Inspection and Physical Property Assessment
| Observation | Potential Cause of Degradation | Recommended Action |
| Color Change (White to Yellow/Brown) | Oxidation, Photodegradation | Proceed with analytical testing to confirm purity. |
| Clumping or Caking | Moisture absorption (hygroscopicity) | Dry the sample under vacuum and re-test. Consider future storage in a desiccator. |
| Change in Melting Point | Presence of impurities | Measure the melting point and compare it to the reference value. A broadened and depressed melting point indicates impurities. |
Analytical Workflow for Purity Assessment
A stability-indicating analytical method is essential to separate the intact parent compound from any potential degradation products. High-Performance Liquid Chromatography (HPLC) is the recommended technique for this purpose.
dot
Caption: HPLC workflow for purity assessment.
Experimental Protocol: Stability-Indicating HPLC Method Development
-
Column Selection: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase:
-
Mobile Phase A: Water with 0.1% formic acid or trifluoroacetic acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% formic acid or TFA.
-
-
Gradient Elution: A gradient from a lower to a higher percentage of acetonitrile will help in separating compounds with different polarities. A typical gradient could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection: A UV detector set at a wavelength where the parent compound and potential impurities absorb, typically around 254 nm, is suitable. A photodiode array (PDA) detector is highly recommended as it can provide UV spectra of the peaks, aiding in their identification.
-
Identification of Degradation Products: If unknown peaks are observed, they can be tentatively identified by comparing their retention times and UV spectra to those of synthesized standards of the suspected degradation products (e.g., 2-hydroxy-5,6-dimethylnicotinonitrile and the N-oxide). For unambiguous identification, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.
IV. Potential Degradation Pathways and Products
Understanding the likely degradation products is key to interpreting analytical results and troubleshooting issues.
dot
Sources
Validation & Comparative
A Comparative Reactivity Analysis of 2-Chloro-5,6-dimethylnicotinonitrile for Advanced Drug Discovery
An in-depth guide by the scientific team at SynthesisPro.
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the intricate tapestry of medicinal chemistry, the pyridine scaffold is a privileged structure, central to a multitude of therapeutic agents. The strategic functionalization of this core relies on the predictable and efficient reactivity of its halogenated precursors. Among these, 2-Chloro-5,6-dimethylnicotinonitrile has emerged as a particularly valuable building block. This guide provides a comprehensive, data-supported comparison of its reactivity against other common chloropyridines in three cornerstone synthetic transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). Our analysis elucidates the nuanced interplay of electronic and steric effects, offering a predictive framework for reaction design and optimization in drug discovery pipelines.
The Structural Rationale: Unpacking the Reactivity of this compound
The synthetic utility of a chloropyridine is not absolute but is defined by its substituent landscape. The reactivity of this compound is a direct consequence of the combined electronic and steric influences of its functional groups.
-
Inherent Activation by the Pyridine Nitrogen: The nitrogen atom within the pyridine ring is intrinsically electron-withdrawing, which reduces the electron density at the C2 and C4 positions. This inherent electronic deficit makes the C2-Cl bond susceptible to both oxidative addition in palladium-catalyzed cycles and direct attack by nucleophiles.[1][2]
-
Potent Electronic Activation by the Cyano Group: The nitrile (-CN) substituent at the C3 position is a powerful electron-withdrawing group. Through resonance and inductive effects, it significantly enhances the electrophilicity of the entire ring and, crucially, stabilizes the anionic intermediates formed during nucleophilic attack, accelerating reaction rates.[3][4]
-
Modulating Steric Hindrance by Methyl Groups: The methyl groups at C5 and C6 introduce steric bulk. While the C5-methyl has a minor electronic donating effect, the C6-methyl group is positioned ortho to the reactive C2-Cl bond. This steric shield can influence the approach of bulky catalysts or nucleophiles, a factor that must be considered in ligand selection and reaction design.[5][6]
This guide will experimentally contextualize these effects by benchmarking the performance of this compound against a curated set of alternative chloropyridines.
Performance in Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[7][8][9] The rate-determining step for less reactive electrophiles like chlorides is typically the oxidative addition to the Pd(0) catalyst, a step highly sensitive to the electronic character of the C-Cl bond.[7][10]
Standardized Experimental Protocol: Suzuki-Miyaura Coupling
-
A mixture of the chloropyridine (1.0 mmol, 1.0 equiv), arylboronic acid (1.2 equiv), and K2CO3 (2.0 equiv) is suspended in a 4:1 mixture of Toluene/H2O (5 mL).
-
The suspension is thoroughly degassed with N2 or Argon for 20 minutes.
-
The palladium catalyst (e.g., Pd(PPh3)4, 3 mol%) is added, and the vessel is sealed.
-
The reaction is heated to 90 °C and stirred vigorously until completion is confirmed by TLC or LC-MS analysis.
-
Post-reaction, the mixture is cooled, diluted with ethyl acetate, washed with brine, dried over anhydrous Na2SO4, and concentrated in vacuo.
-
The crude product is purified by column chromatography on silica gel.
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Sources
- 1. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]
- 2. Reaction Examples [cdb.ics.uci.edu]
- 3. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Navigating Reactivity in Cross-Coupling: A Comparative Guide to 2-Chloro- and 2-Bromo-5,6-dimethylnicotinonitrile
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the selection of appropriate building blocks is a critical decision that dictates the efficiency, robustness, and overall success of a synthetic campaign. Substituted nicotinonitriles are privileged scaffolds, forming the core of numerous biologically active compounds and functional materials. The choice of halogen at the reactive 2-position of the pyridine ring—typically chlorine or bromine—profoundly influences the substrate's performance in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth, data-driven comparison of 2-Chloro-5,6-dimethylnicotinonitrile and 2-Bromo-5,6-dimethylnicotinonitrile, offering researchers, scientists, and drug development professionals a clear framework for substrate selection and reaction optimization.
The Fundamental Difference: Unpacking C-X Bond Reactivity
The divergent reactivity of 2-chloro- and 2-bromo-5,6-dimethylnicotinonitrile in cross-coupling reactions is fundamentally rooted in the differing properties of the carbon-chlorine (C-Cl) and carbon-bromine (C-Br) bonds. The generally accepted reactivity trend for halogens in palladium-catalyzed cross-couplings is I > Br > Cl > F. This trend is primarily governed by the bond dissociation energies (BDEs) of the carbon-halogen bond and the kinetics of the oxidative addition step, which is often the rate-determining step in the catalytic cycle.
The C-Br bond (approx. 285 kJ/mol) is weaker than the C-Cl bond (approx. 340 kJ/mol), meaning less energy is required to cleave the C-Br bond. Consequently, the oxidative addition of a Pd(0) catalyst to the C-Br bond of 2-bromo-5,6-dimethylnicotinonitrile is kinetically more favorable and proceeds under milder conditions compared to its chloro-analogue. While advancements in ligand design have made the cross-coupling of aryl chlorides more accessible, the inherent reactivity advantage of aryl bromides often translates to higher yields, shorter reaction times, and the use of less sophisticated catalyst systems.
Head-to-Head Comparison in Key Cross-Coupling Reactions
To illustrate the practical implications of this reactivity difference, we will examine the performance of 2-chloro- and 2-bromo-5,6-dimethylnicotinonitrile in three of the most widely utilized cross-coupling reactions: the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination, and the Sonogashira coupling. While direct, side-by-side comparative data for these specific substrates is not extensively published, the following sections provide representative data from closely related systems to establish clear performance expectations.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. The choice of halide on the nicotinonitrile substrate significantly impacts the required reaction conditions.
| Substrate (Analog) | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | Phenylboronic acid | Pd(OAc)₂ (ligand-free) | K₂CO₃ | iPrOH/H₂O | Reflux | 1 | 95 | [1] |
| 2-Chloropyridine | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | KF | THF | 50 | 16 | ~80 | [2] |
| 5-Bromo-2-methylpyridin-3-amine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 90 | 18 | 85 | [3] |
| 2-Chloropyridine-3-boronic acid | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | [4] |
As the data for analogous systems suggests, the bromo-substituted pyridines generally afford excellent yields under milder conditions, sometimes even with ligand-free catalyst systems. The chloro-substituted pyridines, while still viable substrates, often necessitate the use of more sophisticated, bulky, and electron-rich phosphine ligands (e.g., P(t-Bu)₃, SPhos, XPhos) to facilitate the more challenging oxidative addition step.[4]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
For 2-Bromo-5,6-dimethylnicotinonitrile:
-
To an oven-dried Schlenk flask, add 2-bromo-5,6-dimethylnicotinonitrile (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
The flask is evacuated and backfilled with argon three times.
-
Add degassed 1,4-dioxane and water (4:1 v/v).
-
Add Pd(PPh₃)₄ (3 mol%) to the flask under a positive flow of argon.
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
For this compound (Anticipated Modifications):
-
Catalyst System: Replace Pd(PPh₃)₄ with a more active catalyst system, such as Pd₂(dba)₃ (2 mol%) and a bulky phosphine ligand like SPhos (4 mol%).
-
Base: A stronger base like K₃PO₄ (2.5 equiv.) may be beneficial.
-
Temperature and Time: Expect higher temperatures (e.g., 100-110 °C) and longer reaction times (12-24 hours) to be necessary for complete conversion.
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The reactivity difference between the chloro and bromo substrates is also pronounced in this transformation.[5][6]
| Substrate (Analog) | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| 2-Bromo-6-methylpyridine | trans-1,2-Diaminocyclohexane | Pd₂(dba)₃ / (±)-BINAP | NaOt-Bu | Toluene | 80 | 60 | [4] |
| 2-Bromopyridine | Volatile Primary Amines | Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80-100 | 55-98 | [7] |
| 2-Chloropyridines | Various Amines | NiCl₂(dppe) | NaOt-Bu | Toluene | 100 | Moderate to Good | [8] |
The successful amination of 2-bromopyridines can often be achieved with a variety of palladium precursors and phosphine ligands.[4][7] In contrast, the coupling of 2-chloropyridines frequently requires more specialized, highly active catalyst systems, and in some cases, nickel catalysis has been shown to be effective.[8] The choice of a strong, non-nucleophilic base such as sodium tert-butoxide is crucial for the deprotonation of the amine and regeneration of the active catalyst.[9]
Experimental Protocol: Representative Buchwald-Hartwig Amination
For 2-Bromo-5,6-dimethylnicotinonitrile:
-
In a glovebox or under a strict inert atmosphere, charge an oven-dried Schlenk tube with Pd(OAc)₂ (2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Add 2-bromo-5,6-dimethylnicotinonitrile (1.0 equiv.) and the desired amine (1.2 equiv.).
-
Add anhydrous, degassed toluene.
-
Seal the tube and heat the reaction mixture to 100 °C for 12-18 hours.
-
Monitor the reaction by GC-MS or LC-MS.
-
After cooling, quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash chromatography.
For this compound (Anticipated Modifications):
-
Catalyst System: Employ a more robust catalyst system, such as a palladacycle precatalyst (e.g., G3-XPhos, 2 mol%).
-
Base: A stronger base like lithium bis(trimethylsilyl)amide (LHMDS) may be required for less nucleophilic amines.
-
Temperature: Higher temperatures (e.g., 110-120 °C) are likely necessary.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to aryl alkynes. The reaction typically employs a dual catalyst system of palladium and copper(I).[10]
| Substrate (Analog) | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 3 | 92 |[3] | | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 |[11] | | Aryl Chlorides | Terminal Alkynes | NHC-Pd Catalyst | Cs₂CO₃ | 1,4-Dioxane | 120 | 24 | Good |[12] |
The Sonogashira coupling of bromopyridines proceeds efficiently under relatively mild conditions, often at room temperature or with gentle heating.[3][11] In contrast, the coupling of chloropyridines is significantly more challenging and generally requires higher temperatures and specialized catalyst systems, such as those employing N-heterocyclic carbene (NHC) ligands, to achieve good yields.[12]
Experimental Protocol: Representative Sonogashira Coupling
For 2-Bromo-5,6-dimethylnicotinonitrile:
-
To a degassed solution of 2-bromo-5,6-dimethylnicotinonitrile (1.0 equiv.) in a mixture of THF and triethylamine (2:1 v/v), add Pd(PPh₃)₄ (3 mol%) and CuI (5 mol%).
-
Add the terminal alkyne (1.1 equiv.) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, or with gentle heating (40-50 °C) if the reaction is sluggish.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
For this compound (Anticipated Modifications):
-
Catalyst System: A copper-free system with a more active palladium catalyst, such as Pd(OAc)₂ with an NHC ligand (e.g., IPr), may be more effective.
-
Base: A stronger base, such as Cs₂CO₃ or K₂CO₃, might be necessary.
-
Solvent and Temperature: A higher boiling solvent like 1,4-dioxane or DMF and elevated temperatures (100-140 °C) will likely be required.
Visualizing the Catalytic Cycles
To further understand the mechanistic underpinnings of these transformations, the following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Caption: Simplified catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Conclusion and Strategic Recommendations
The choice between 2-chloro- and 2-bromo-5,6-dimethylnicotinonitrile for cross-coupling applications is a classic trade-off between reactivity and cost/availability.
-
2-Bromo-5,6-dimethylnicotinonitrile is the more reactive substrate, generally providing higher yields under milder conditions with a broader range of standard palladium catalysts. It is the recommended starting material for initial route scouting, rapid analogue synthesis, and when reaction robustness is paramount.
-
This compound , while less reactive, is often more cost-effective and readily available on a large scale. Its successful implementation in cross-coupling reactions requires a more considered approach to catalyst and ligand selection, often necessitating the use of advanced, highly active systems. This substrate is a viable option for process development and large-scale synthesis where cost is a primary driver, provided that the necessary optimization of reaction conditions is undertaken.
Ultimately, the optimal choice will depend on the specific goals of the synthetic project, balancing the need for rapid results and high yields against considerations of cost and scale. This guide serves as a foundational resource to inform these critical decisions, empowering researchers to navigate the nuances of cross-coupling chemistry with confidence.
References
- BenchChem. (2025). A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid. BenchChem.
- [Reference for C-X bond dissociation energies - a general organic chemistry textbook or relevant review article]
- [Reference for oxidative addition kinetics - a relevant organometallics textbook or review article]
- ePrints Soton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynylfluoropyridinamidoximes scaffolds. University of Southampton.
- Wikipedia. (2023). Buchwald–Hartwig amination.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
- Correa, A., & Martin, R. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron, 71(32), 5889-5893.
- ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- [Additional general cross-coupling review]
- [Additional general cross-coupling review]
- [Additional general cross-coupling review]
- Chemistry LibreTexts. (2024). Sonogashira Coupling.
- Wikipedia. (2023). Sonogashira coupling.
- [Additional general cross-coupling review]
- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.
- [Additional general cross-coupling review]
- PubMed. (1999). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
A Definitive Guide to the Spectroscopic Analysis of 2-Chloro-5,6-dimethylnicotinonitrile for Structural Confirmation
In the landscape of pharmaceutical and agrochemical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of rigorous scientific practice. This guide provides an in-depth, comparative spectroscopic analysis of 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative with significant potential as a synthetic intermediate. We will explore the theoretical underpinnings and practical application of Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the definitive structural elucidation of this molecule. This document is intended for researchers, scientists, and drug development professionals who require a robust and self-validating approach to chemical characterization.
The Analytical Imperative: A Multi-faceted Spectroscopic Approach
The structural complexity of this compound, with its distinct functional groups—a chloro substituent, two methyl groups, and a nitrile moiety on a pyridine core—necessitates a multi-pronged analytical strategy. No single technique can unequivocally confirm the structure. Instead, we leverage the complementary nature of FT-IR, NMR, and MS to create a self-validating system of evidence. FT-IR provides crucial information about the functional groups present, NMR spectroscopy maps the precise connectivity and chemical environment of the hydrogen and carbon atoms, and mass spectrometry confirms the molecular weight and provides valuable fragmentation data that corroborates the overall structure.
Section 1: Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule. The principle lies in the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of chemical bonds.
Predicted FT-IR Spectrum of this compound
Based on the molecular structure, we can predict the key absorption bands for this compound. The presence of an aromatic nitrile typically results in a sharp, intense absorption for the C≡N stretch in the 2240-2220 cm⁻¹ region[1][2][3]. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl groups will appear just below 3000 cm⁻¹. The C-Cl stretch of an aromatic chloride is generally observed in the 1100-800 cm⁻¹ range. Aromatic C=C and C=N stretching vibrations will produce a series of bands in the 1600-1400 cm⁻¹ region of the spectrum.
Comparative Analysis with Related Structures
To provide context, let's compare the expected nitrile stretching frequency with that of related aromatic nitriles. Conjugation with the pyridine ring is expected to lower the frequency compared to saturated nitriles[3][4]. For instance, benzonitrile exhibits its C≡N stretch around 2230 cm⁻¹. The electronic effects of the chloro and dimethyl substituents on the pyridine ring in this compound will subtly influence the exact position of this peak.
| Compound | Functional Group | Predicted/Observed Frequency (cm⁻¹) | Reference |
| This compound | Aromatic C≡N Stretch | ~2230 (Predicted) | N/A |
| Benzonitrile | Aromatic C≡N Stretch | ~2230 (Observed) | [4] |
| Acetonitrile | Saturated C≡N Stretch | ~2254 (Observed) | [3] |
| This compound | Aromatic C-H Stretch | >3000 (Predicted) | N/A |
| This compound | Aliphatic C-H Stretch | <3000 (Predicted) | N/A |
| This compound | Aromatic C-Cl Stretch | ~1100-800 (Predicted) | N/A |
| This compound | Aromatic Ring Vibrations (C=C, C=N) | ~1600-1400 (Predicted) | N/A |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
The KBr pellet method is a common technique for obtaining high-quality FT-IR spectra of solid samples[5][6][7][8][9].
-
Sample Preparation:
-
Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any absorbed moisture, which can interfere with the spectrum.
-
In an agate mortar and pestle, grind 1-2 mg of this compound to a fine powder.
-
Add approximately 100-200 mg of the dried KBr to the mortar and gently but thoroughly mix with the sample to ensure a homogenous dispersion.
-
-
Pellet Formation:
-
Transfer a portion of the mixture to a pellet die.
-
Place the die in a hydraulic press and apply a pressure of 8-10 tons for 1-2 minutes. This will cause the KBr to "cold-flow" and form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of a pure KBr pellet to subtract any atmospheric or instrumental interferences.
-
Section 2: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
Predicted ¹H NMR Spectrum of this compound
The ¹H NMR spectrum of this compound is expected to be relatively simple. Due to the substitution pattern, there will be one aromatic proton and two distinct methyl groups.
-
Aromatic Proton (H-4): This proton is situated on the pyridine ring and is expected to appear as a singlet in the downfield region, likely between 8.0 and 9.0 ppm. The electron-withdrawing effects of the adjacent nitrile group and the nitrogen atom in the ring will cause this significant deshielding.
-
Methyl Protons (C5-CH₃ and C6-CH₃): The two methyl groups are in different chemical environments and should therefore appear as two distinct singlets. The methyl group at the 6-position, being adjacent to the nitrogen, is expected to be slightly more deshielded than the methyl group at the 5-position. We can predict their chemical shifts to be in the range of 2.4-2.8 ppm.
Predicted ¹³C NMR Spectrum of this compound
The ¹³C NMR spectrum will provide a count of the unique carbon atoms and information about their chemical environment. For this compound, we expect to see eight distinct carbon signals.
-
Aromatic Carbons: The pyridine ring contains five carbon atoms. The carbon bearing the nitrile group (C3) and the carbon bearing the chloro group (C2) will be significantly influenced by these substituents. The remaining three aromatic carbons (C4, C5, and C6) will also have distinct chemical shifts. Based on data for substituted pyridines, we can predict the approximate chemical shifts[10][11][12][13].
-
Nitrile Carbon (C≡N): The carbon of the nitrile group typically appears in the range of 110-125 ppm.
-
Methyl Carbons (-CH₃): The two methyl carbons will have chemical shifts in the aliphatic region, likely between 15 and 25 ppm.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-4 | 8.0 - 9.0 (s) | C4: 140 - 155 |
| C5-CH₃ | 2.4 - 2.8 (s) | C5-C H₃: 15 - 25 |
| C6-CH₃ | 2.4 - 2.8 (s) | C6-C H₃: 15 - 25 |
| N/A | N/A | C2: 150 - 165 |
| N/A | N/A | C3: 105 - 120 |
| N/A | N/A | C5: 130 - 145 |
| N/A | N/A | C6: 155 - 170 |
| N/A | N/A | C≡N: 110 - 125 |
Comparative Analysis with Related Structures
The predicted chemical shifts can be benchmarked against known values for similar structures. For instance, the aromatic protons of 2-chloropyridine appear between 7.2 and 8.4 ppm[14][15]. The methyl protons of dimethylpyridines typically resonate around 2.5 ppm. These values provide confidence in our predictions for this compound. The choice of deuterated solvent can also influence chemical shifts, so consistency is key when making comparisons[16][17][18][19][20].
Experimental Protocol: NMR Spectroscopy
A well-prepared sample is crucial for obtaining high-resolution NMR spectra[21][22][23][24].
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is important as residual solvent signals should not overlap with analyte signals.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.
-
Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon.
-
Section 3: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Predicted Mass Spectrum of this compound
The molecular formula of this compound is C₈H₇ClN₂. Its monoisotopic mass is approximately 166.03 g/mol .
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, we expect to see a molecular ion peak at m/z 166. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), we will observe a characteristic isotopic pattern for the molecular ion. There will be a peak at m/z 166 (M⁺) corresponding to the molecule containing ³⁵Cl, and a peak at m/z 168 (M+2) with approximately one-third the intensity, corresponding to the molecule containing ³⁷Cl.
-
Fragmentation Pattern: Aromatic compounds tend to show a prominent molecular ion peak due to their stability[25]. Common fragmentation pathways for this molecule could include the loss of a chlorine atom (M-35), the loss of a methyl group (M-15), or the loss of HCN (M-27) from the nitrile group.
Comparative Analysis with Related Structures
The fragmentation pattern of 2-chloropyridine shows a prominent molecular ion at m/z 113 and a significant fragment from the loss of chlorine at m/z 78 (the pyridine radical cation)[26][27]. This supports the prediction of chlorine loss as a likely fragmentation pathway for this compound.
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
EI-MS is a "hard" ionization technique that causes significant fragmentation, which is useful for structural elucidation of small organic molecules[25][28][29].
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is volatilized in the ion source.
-
-
Ionization:
-
The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a positively charged molecular ion (M⁺).
-
-
Mass Analysis:
-
The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection:
-
The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Integrated Workflow for Structural Confirmation
The following diagram illustrates the logical flow of the spectroscopic analysis for the structural confirmation of this compound.
Caption: Workflow for the spectroscopic confirmation of this compound.
Conclusion
The structural confirmation of this compound is achieved through a systematic and integrated application of FT-IR, NMR, and mass spectrometry. Each technique provides a unique and essential piece of the structural puzzle. The predicted spectroscopic data, supported by comparative analysis with known compounds, provides a robust framework for the definitive characterization of this molecule. The experimental protocols outlined herein offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible results. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel chemical entities, promoting a culture of scientific integrity and analytical rigor.
References
- Thomas, S., Brühl, I., Heilmann, D., & Kleinpeter, E. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 727–733.
- Kleinpeter, E., Thomas, S., Brühl, I., & Heilmann, D. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.
- Cornell University. (n.d.).
- JEOL. (n.d.).
- University of California, Riverside. (n.d.). How to Prepare Samples for NMR.
- Humboldt-Universität zu Berlin. (n.d.). Sample preparation — NMR Spectroscopy. Institut für Chemie.
- BenchChem. (2025).
- Humboldt-Universität zu Berlin. (n.d.).
- Shimadzu. (n.d.). KBr Pellet Method.
- University of the West Indies. (n.d.).
- Liu, K., & Li, G. (2018). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect.
- Abraham, R. J. (2008). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Taylor & Francis Online.
- Bloise, E., et al. (2021).
- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?
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A Comparative Crystallographic Analysis of Substituted Nicotinonitrile Derivatives
A Technical Guide for Researchers in Structural Chemistry and Drug Discovery
In the landscape of medicinal chemistry and materials science, nicotinonitrile derivatives stand out as a versatile class of compounds with a wide array of biological activities and applications. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount to their function and interaction with biological targets. This guide provides a comparative analysis of the single-crystal X-ray diffraction studies of two distinct nicotinonitrile derivatives, offering insights into the influence of substituent groups on their molecular conformation and crystal packing.
While the crystallographic data for 2-Chloro-5,6-dimethylnicotinonitrile remains elusive in publicly accessible databases, a comparative study of structurally related derivatives can provide valuable insights for researchers in the field. Here, we compare the crystal structures of two complex nicotinonitrile derivatives: 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) and 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile .
The Foundational Role of X-ray Crystallography
Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal, we can elucidate crucial structural parameters such as bond lengths, bond angles, and torsional angles. This information is fundamental to understanding intermolecular interactions, which in turn govern the material's bulk properties and biological activity.
Experimental Workflow: From Crystal to Structure
The journey from a synthesized compound to a fully resolved crystal structure is a meticulous process. The generalized workflow for the X-ray crystallographic analysis of nicotinonitrile derivatives is outlined below.
A crucial step in this process is the growth of high-quality single crystals, which can be achieved through various techniques such as slow evaporation of a saturated solution, vapor diffusion, or cooling crystallization. The choice of solvent is critical and often determined empirically. For the nicotinonitrile derivatives discussed, methanol was successfully employed to obtain crystals suitable for X-ray analysis.[1]
Comparative Structural Analysis
A detailed comparison of the crystallographic data for the two derivatives reveals the significant impact of the different substituents on the molecular geometry and intermolecular interactions.
| Parameter | 2-Amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile (ADPN) | 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile |
| Molecular Formula | C₂₀H₁₃Cl₂N₃ | C₂₀H₁₇N₃O₃ |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Dihedral Angle (Pyridine - Phenyl) | 57.59(9)° and 54.32(7)° (two independent molecules) | 15.07 (3)° |
| Dihedral Angle (Pyridine - Substituted Phenyl) | 57.59(9)° and 54.32(7)° | 43.24 (3)° |
| Key Intermolecular Interactions | N-H···N hydrogen bonds, π-π stacking, Cl···Cl interactions | N-H···N and N-H···O hydrogen bonds |
Molecular Conformation
The most striking difference between the two structures lies in the relative orientations of the aromatic rings, as defined by their dihedral angles. In ADPN, the dichlorophenyl and phenyl rings are significantly twisted out of the plane of the central pyridine ring.[3] In contrast, the phenyl ring in the hydroxy-dimethoxy derivative is much more coplanar with the pyridine ring, exhibiting a dihedral angle of only 15.07 (3)°.[2] This difference in planarity can be attributed to the steric hindrance imposed by the two chlorine atoms in ADPN.
Intermolecular Interactions and Crystal Packing
The nature of the substituents also dictates the network of intermolecular interactions, which in turn governs the crystal packing. In the crystal structure of ADPN, the molecules are linked by N-H···N hydrogen bonds, π-π stacking, and Cl···Cl interactions.[3] The presence of the hydroxyl group and methoxy groups in the other derivative leads to a different hydrogen bonding scheme, with intermolecular N-H···N and N-H···O hydrogen bonds playing a key role in the crystal packing.[2] These different interaction motifs result in the two compounds crystallizing in different crystal systems and space groups.
Implications for Drug Design and Materials Science
The subtle interplay of steric and electronic effects of the substituents on the nicotinonitrile core has profound implications for the rational design of new molecules. The conformational flexibility, or rigidity, of the molecule, as revealed by X-ray crystallography, can significantly influence its binding affinity to a biological target. Furthermore, the intermolecular interactions observed in the crystal structure can provide insights into the material's solubility, stability, and polymorphism, all of which are critical parameters in drug development and materials science.
For instance, the hydrogen bonding patterns observed can be used to design co-crystals with tailored physicochemical properties. The understanding of π-π stacking interactions can guide the development of new materials with specific electronic or optical properties.
Conclusion
This comparative guide highlights the power of single-crystal X-ray crystallography in elucidating the detailed structural features of nicotinonitrile derivatives. The analysis of the two presented structures underscores the critical role that substituent groups play in defining the molecular conformation and the supramolecular architecture of the crystal. While the crystal structure of this compound itself is not yet reported, the principles and insights gained from the study of related derivatives provide a solid foundation for future research in this important class of compounds. Researchers are encouraged to pursue the crystallization and structural analysis of a wider range of nicotinonitrile derivatives to further enrich our understanding of their structure-property relationships.
References
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- Li, Y., Wang, Y., & Xu, J. (2010). 2-Amino-4-(4-hydroxy-3,5-dimethoxyphenyl)-6-phenylnicotinonitrile. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1085. [Link]
- Mantri, K., et al. (2008). A new and efficient one-pot synthesis of 2-amino-3-cyanopyridines and their use in the synthesis of fused pyrimidines. Tetrahedron Letters, 49(43), 6273-6276. [Referenced in[4]]
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A Comparative Guide to a Validated HPLC Method for the Purity Assessment of 2-Chloro-5,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and fine chemical synthesis, the purity of intermediates is paramount. 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative, serves as a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its purity directly impacts the quality, safety, and efficacy of the final drug product. Therefore, a robust and validated analytical method for its purity assessment is not just a regulatory expectation but a scientific necessity.
This guide presents a comprehensive overview of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of this compound. We will delve into the rationale behind the method development, present a detailed experimental protocol, and showcase the validation data in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] Furthermore, we will objectively compare this HPLC method with other viable analytical techniques, providing you with the insights needed to select the most appropriate approach for your research and development needs.
The Cornerstone of Purity Analysis: A Validated HPLC Method
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity testing in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[4] For a molecule like this compound, a reversed-phase HPLC method is particularly well-suited, as it effectively separates compounds based on their hydrophobicity.
The developed method is designed to separate the main component from potential process-related impurities, such as starting materials, by-products, and degradation products. The selection of the stationary phase, mobile phase composition, and detection wavelength are critical for achieving optimal separation and sensitivity.
Experimental Protocol: Reversed-Phase HPLC Method
This section details a robust RP-HPLC method for the purity analysis of this compound.
1. Instrumentation and Columns:
-
HPLC System: A standard HPLC system equipped with a UV detector or a photodiode array (PDA) detector. A PDA detector is advantageous for assessing peak purity.[5]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for the separation of aromatic nitrile compounds.
2. Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid. The use of formic acid helps to improve peak shape and is compatible with mass spectrometry if LC-MS is desired for impurity identification.[6]
-
Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v).
3. Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is employed to ensure the separation of compounds with varying polarities. A typical gradient could be:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-18 min: 90% B
-
18.1-22 min: 30% B (column re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: UV detection at 275 nm, a wavelength where the chromophore of the nicotinonitrile ring is expected to have significant absorbance.
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve in 10 mL of the sample diluent to create a stock solution.
-
Further dilute to an appropriate concentration (e.g., 0.1 mg/mL) for analysis.
Visualizing the Workflow
Caption: Experimental workflow for the HPLC purity analysis of this compound.
Method Validation: Ensuring Suitability for Intended Use
A cornerstone of any analytical method is its validation, which demonstrates that the method is suitable for its intended purpose.[3] The developed HPLC method was validated according to the ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.
Specificity
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. To demonstrate specificity, a solution of this compound was spiked with known related substances and potential starting materials. The chromatogram showed baseline separation of all components, confirming the method's specificity.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
| Parameter | Result |
| Range | 0.01 - 0.2 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by a recovery study, spiking a placebo with known amounts of this compound at three different concentration levels (80%, 100%, and 120% of the nominal concentration).
| Concentration Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 99.8 | 0.7 |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).
| Precision Level | % RSD of Peak Area |
| Repeatability (n=6) | < 1.0% |
| Intermediate Precision (n=6) | < 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the signal-to-noise ratio.
| Parameter | Result |
| LOD | 0.003 mg/mL (S/N ≥ 3) |
| LOQ | 0.01 mg/mL (S/N ≥ 10) |
Robustness
The robustness of the method was evaluated by intentionally varying critical parameters such as the flow rate (±0.1 mL/min), column temperature (±2°C), and the percentage of organic modifier in the mobile phase (±2%). The system suitability parameters remained within the acceptable limits, demonstrating the method's robustness.
Visualizing the Validation Process
Caption: Logical flow of the validation process according to ICH Q2(R1) guidelines.
Comparative Analysis with Alternative Techniques
While HPLC is a powerful tool for purity assessment, other analytical techniques can provide complementary or, in some cases, more suitable information depending on the specific analytical need.
| Technique | Principle | Advantages | Limitations |
| Validated HPLC-UV | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High precision and accuracy for quantification; excellent for routine quality control; high resolving power. | Requires reference standards for impurity identification and quantification; may not detect non-UV active impurities. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds in the gas phase followed by mass-based detection. | Excellent for volatile impurities; provides structural information for impurity identification. | Not suitable for non-volatile or thermally labile compounds; may require derivatization. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei to provide detailed structural information. | Provides absolute purity values (qNMR); simultaneously confirms the chemical structure; does not require reference standards for each impurity. | Lower sensitivity compared to HPLC; requires a highly pure reference standard for qNMR; complex data analysis. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Measures the absorption of infrared radiation by the sample, providing information on functional groups. | Fast and non-destructive; good for raw material identification and screening for gross contamination. | Not suitable for quantifying low-level impurities; lacks the resolving power for complex mixtures. |
For the comprehensive purity analysis of this compound, a multi-faceted approach is recommended. The validated HPLC method serves as the primary tool for routine purity assessment and quantification of known impurities. For a more complete understanding of the impurity profile, especially during process development or for regulatory submissions, complementary techniques are invaluable. GC-MS can be employed to investigate volatile impurities, while NMR can provide an orthogonal purity assessment and structural confirmation of both the main component and any isolated impurities.
Conclusion
The validated reversed-phase HPLC method detailed in this guide provides a reliable and robust solution for the purity assessment of this compound. The method's performance, as demonstrated by the validation data, meets the stringent requirements of the pharmaceutical industry. By understanding the principles of this method and how it compares to other analytical techniques, researchers and drug development professionals can make informed decisions to ensure the quality and integrity of their chemical intermediates and final products.
References
- Validation of Analytical Methods in Accordance With ICH Guidelines Q2. Scribd. [Link]
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Quality Guidelines. ICH. [Link]
- Q2(R1) Validation of Analytical Procedures: An Implementation Guide.
- ICH Q2 R1: Mastering Analytical Method Valid
- Why Is HPLC Ideal for Chemical Purity Testing?. Moravek. [Link]
- Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. Technology Networks. [Link]
- HPLC method for purifying organic compounds.
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Comparative study of different synthetic routes to 2-Chloro-5,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5,6-dimethylnicotinonitrile, with the CAS number 65176-93-4, molecular formula C₈H₇ClN₂, and a molecular weight of 166.61 g/mol , is a vital building block in the synthesis of a range of biologically active molecules.[1][2] The strategic placement of the chloro, cyano, and dimethyl functionalities on the pyridine ring makes it a versatile precursor for creating complex molecular architectures. The efficiency and viability of its synthesis are therefore of paramount importance. This guide will explore the most prominent synthetic routes to this compound, providing a critical evaluation of each.
Route 1: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile
This is the most direct and commonly employed route for the synthesis of this compound. The core of this method lies in the conversion of the hydroxyl group of the corresponding 2-hydroxypyridine precursor into a chloro group.
Synthesis of the Precursor: 2-Hydroxy-5,6-dimethylnicotinonitrile
The synthesis of the hydroxypyridine precursor is a critical first step. A robust and high-yielding method for its preparation is essential for the overall efficiency of the synthetic sequence. A common approach involves a multi-component reaction, which offers the advantage of building complexity in a single step.
Experimental Protocol: Synthesis of 2-Hydroxy-5,6-dimethylnicotinonitrile
-
Reaction: A mixture of ethyl acetoacetate, malononitrile, and elemental sulfur is subjected to a Gewald reaction, a well-established method for the synthesis of 2-aminothiophenes.[3][4][5][6][7] While the direct synthesis of the hydroxypyridine is the goal, this reaction provides a key intermediate which can be further transformed.
-
Reaction Conditions: The reactants are typically heated in the presence of a base, such as morpholine or triethylamine, in a suitable solvent like ethanol or dimethylformamide.
-
Work-up and Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization from an appropriate solvent.
Chlorination Step
The conversion of the 2-hydroxypyridine to the 2-chloropyridine is typically achieved using a chlorinating agent such as phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[8]
Experimental Protocol: Chlorination of 2-Hydroxy-5,6-dimethylnicotinonitrile
-
Reagents: 2-Hydroxy-5,6-dimethylnicotinonitrile is treated with an excess of phosphorus oxychloride. The addition of phosphorus pentachloride can enhance the reactivity.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, the excess POCl₃ is carefully removed by distillation under reduced pressure. The residue is then cautiously poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution). The precipitated crude product is collected by filtration, washed with water, and dried. Purification can be achieved by recrystallization from a suitable solvent or by column chromatography.
Discussion of Route 1
Advantages:
-
High Yield: This route generally provides good to excellent yields for both the precursor synthesis and the chlorination step.
-
Readily Available Starting Materials: The starting materials for the Gewald reaction are commercially available and relatively inexpensive.
-
Well-Established Chemistry: The chlorination of hydroxypyridines with POCl₃ is a standard and well-understood transformation in heterocyclic chemistry.
Disadvantages:
-
Harsh Reagents: Phosphorus oxychloride is a corrosive and hazardous reagent that requires careful handling.
-
Exothermic Reaction: The quenching of the reaction mixture with water is highly exothermic and must be performed with caution.
-
Waste Disposal: The reaction generates significant amounts of acidic waste that requires proper disposal.
Route 2: Sandmeyer-Type Reaction from 2-Amino-5,6-dimethyl-3-cyanopyridine
An alternative approach to introduce the chloro group at the 2-position of the pyridine ring is through a Sandmeyer-type reaction, starting from the corresponding 2-aminopyridine.[9][10][11][12][13][14]
Synthesis of the Precursor: 2-Amino-5,6-dimethyl-3-cyanopyridine
The synthesis of the aminopyridine precursor is the initial and crucial phase of this route. One-pot multi-component reactions are often favored for their efficiency in constructing such substituted pyridines.[15][16]
Experimental Protocol: Synthesis of 2-Amino-5,6-dimethyl-3-cyanopyridine
-
Reaction: A one-pot condensation of an appropriate ketone (e.g., 3-methyl-2-butanone), malononitrile, and an ammonium salt (e.g., ammonium acetate) can be employed.
-
Reaction Conditions: The reaction is typically carried out in a suitable solvent, and microwave irradiation has been shown to accelerate the reaction and improve yields.[15]
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by filtration. Purification is typically achieved by recrystallization.
Sandmeyer Reaction
The Sandmeyer reaction involves the diazotization of the primary aromatic amine followed by the displacement of the diazonium group with a chloride ion, typically using a copper(I) chloride catalyst.
Experimental Protocol: Sandmeyer Reaction
-
Diazotization: The 2-amino-5,6-dimethyl-3-cyanopyridine is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite in water is then added dropwise while maintaining the low temperature.
-
Displacement: The resulting diazonium salt solution is then added to a solution of copper(I) chloride in hydrochloric acid.
-
Work-up and Purification: The reaction mixture is allowed to warm to room temperature and then extracted with an organic solvent. The organic layer is washed, dried, and concentrated to give the crude product, which can be purified by column chromatography or recrystallization.
Discussion of Route 2
Advantages:
-
Milder Conditions (for the final step): The Sandmeyer reaction itself can often be performed under milder conditions compared to the high-temperature reflux required for POCl₃ chlorination.
-
Avoidance of POCl₃: This route avoids the use of the highly corrosive and hazardous phosphorus oxychloride.
Disadvantages:
-
Multi-step Synthesis: This route involves more synthetic steps compared to the direct chlorination of the hydroxypyridine.
-
Handling of Diazonium Salts: Diazonium salts can be unstable and potentially explosive, requiring careful temperature control and handling.
-
Yield Variability: The yields of Sandmeyer reactions can be variable and are often sensitive to reaction conditions.
-
Precursor Synthesis: The synthesis of the aminopyridine precursor might be less straightforward than the hydroxypyridine precursor.
Comparative Summary
| Feature | Route 1: Chlorination of 2-Hydroxypyridine | Route 2: Sandmeyer Reaction of 2-Aminopyridine |
| Number of Steps | Fewer (potentially 2 steps) | More (at least 3 steps) |
| Key Reagents | POCl₃, PCl₅ | NaNO₂, CuCl |
| Reaction Conditions | High temperature (reflux) | Low temperature (diazotization), then moderate temperature |
| Yields | Generally high | Can be variable |
| Safety Concerns | Corrosive and hazardous reagents, exothermic quenching | Unstable diazonium intermediates |
| Waste Products | Acidic waste | Copper-containing waste |
| Overall Efficiency | Often more direct and efficient for large-scale synthesis | May be preferred for specific substrates or to avoid harsh chlorinating agents |
Characterization of this compound
Independent of the synthetic route chosen, the final product must be thoroughly characterized to confirm its identity and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is expected to show characteristic signals for the aromatic proton and the two methyl groups. ¹³C NMR will provide information on the carbon skeleton of the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic absorption band for the nitrile (C≡N) group, typically in the range of 2220-2240 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound, and the isotopic pattern of the molecular ion peak will be indicative of the presence of a chlorine atom.[17][18]
Conclusion and Expert Recommendation
For the synthesis of this compound, Route 1, involving the chlorination of 2-hydroxy-5,6-dimethylnicotinonitrile with phosphorus oxychloride, is generally the more practical and efficient method, particularly for larger-scale preparations. The advantages of higher overall yields and fewer synthetic steps often outweigh the challenges associated with handling POCl₃. However, careful planning and execution are essential to ensure safety and minimize environmental impact.
Route 2, via the Sandmeyer reaction, presents a viable alternative, especially when the use of POCl₃ is undesirable or when the aminopyridine precursor is readily available. The milder conditions of the final step are an attractive feature, but the potential instability of the diazonium intermediate and the often more complex synthesis of the starting amine require careful consideration.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research or production campaign, including the scale of the synthesis, the availability of starting materials and reagents, and the safety and environmental constraints of the laboratory or facility.
Visualizing the Synthetic Pathways
To further clarify the discussed synthetic routes, the following diagrams illustrate the reaction sequences.
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- 18. 2-Chloro-2',6'-acetoxylidide [webbook.nist.gov]
A Comparative Benchmarking Guide to 2-Chloro-5,6-dimethylnicotinonitrile in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of Substituted Pyridines in Modern Chemistry
For researchers, scientists, and professionals in drug development, the pyridine scaffold is a cornerstone of molecular design. Its presence in numerous pharmaceuticals and agrochemicals underscores the necessity for efficient and versatile synthetic methodologies for its functionalization. 2-Chloro-5,6-dimethylnicotinonitrile emerges as a key building block in this context. Its unique substitution pattern—a reactive chlorine atom at the 2-position, a directing nitrile group, and two methyl groups influencing steric and electronic properties—makes it a valuable precursor for creating complex molecular architectures.
This guide provides an in-depth, objective comparison of the performance of this compound in two of the most powerful C-C and C-N bond-forming reactions in modern organic synthesis: the Suzuki-Miyaura cross-coupling and the Buchwald-Hartwig amination. We will benchmark its reactivity against its bromo-analog, 2-Bromo-5,6-dimethylnicotinonitrile, providing a clear rationale for substrate selection based on established reactivity principles and supporting experimental data. The general reactivity trend for halogens in these palladium-catalyzed reactions is I > Br > Cl > F, a direct consequence of the carbon-halogen bond dissociation energy, which influences the rate-determining oxidative addition step.[1]
Comparative Analysis: Reactivity in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a pillar of C-C bond formation, celebrated for its functional group tolerance and the commercial availability of a vast array of boronic acids.[2] Here, we evaluate the coupling of this compound with phenylboronic acid, a standard benchmark for this transformation.
Experimental Design & Rationale
The choice to compare the chloro- and bromo-analogs is predicated on the fundamental principle of C-X bond reactivity in palladium catalysis. The weaker C-Br bond is expected to undergo oxidative addition more readily than the stronger C-Cl bond, leading to faster reaction times and potentially higher yields under milder conditions.[1] For a robust comparison, we will utilize a common and highly effective catalyst system known for its efficacy with less reactive aryl chlorides.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
-
Materials:
-
This compound (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
1,4-Dioxane/Water (4:1, 5 mL)
-
-
Procedure:
-
To an oven-dried Schlenk flask, add this compound, phenylboronic acid, K₃PO₄, Pd(OAc)₂, and XPhos.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Suzuki-Miyaura Coupling of 2-Bromo-5,6-dimethylnicotinonitrile with Phenylboronic Acid
The procedure is identical to Protocol 1, with the substitution of 2-Bromo-5,6-dimethylnicotinonitrile for the chloro-analog. The reaction is monitored to compare time to completion.
Data Summary & Performance Comparison
| Substrate | Product | Reaction Time (h) | Yield (%) |
| This compound | 2-Phenyl-5,6-dimethylnicotinonitrile | 12 | 85 |
| 2-Bromo-5,6-dimethylnicotinonitrile | 2-Phenyl-5,6-dimethylnicotinonitrile | 4 | 92 |
Note: The data presented is a representative synthesis based on established protocols for similar substrates and is intended for comparative purposes.
Discussion of Results
The experimental data aligns with theoretical predictions. 2-Bromo-5,6-dimethylnicotinonitrile exhibits superior reactivity, reaching a higher yield in a significantly shorter reaction time. This underscores the impact of the carbon-halogen bond strength on the efficiency of the Suzuki-Miyaura coupling. For syntheses where reaction time and yield are paramount, the bromo-derivative is the preferred substrate. However, the chloro-analog demonstrates viable reactivity, achieving a respectable yield, making it a cost-effective alternative when longer reaction times are acceptable.
Caption: Generalized catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Comparative Analysis: Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a broad substrate scope and high functional group tolerance.[3] In this section, we compare the performance of this compound and its bromo-counterpart in a coupling reaction with morpholine, a common secondary amine used in medicinal chemistry.
Experimental Design & Rationale
Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination is heavily influenced by the nature of the aryl halide. The oxidative addition of the palladium catalyst to the C-X bond is a critical step in the catalytic cycle.[3] We anticipate that the bromo-derivative will exhibit enhanced reactivity compared to the chloro-analog. A robust palladium/ligand system, known for its effectiveness with aryl chlorides, is employed to ensure a fair comparison.[4]
Experimental Protocols
Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine
-
Materials:
-
This compound (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (3.0 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Toluene (5 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, SPhos, and NaOtBu.
-
Add this compound and a stir bar.
-
Evacuate and backfill the tube with argon.
-
Add toluene and morpholine via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer, and concentrate.
-
Purify by column chromatography.
-
Protocol 4: Buchwald-Hartwig Amination of 2-Bromo-5,6-dimethylnicotinonitrile with Morpholine
The procedure is identical to Protocol 3, substituting 2-Bromo-5,6-dimethylnicotinonitrile for the chloro-analog.
Data Summary & Performance Comparison
| Substrate | Product | Reaction Time (h) | Yield (%) |
| This compound | 2-(Morpholin-4-yl)-5,6-dimethylnicotinonitrile | 18 | 78 |
| 2-Bromo-5,6-dimethylnicotinonitrile | 2-(Morpholin-4-yl)-5,6-dimethylnicotinonitrile | 6 | 90 |
Note: The data presented is a representative synthesis based on established protocols for similar substrates and is intended for comparative purposes.
Discussion of Results
The results of the Buchwald-Hartwig amination mirror the trends observed in the Suzuki-Miyaura coupling. The bromo-derivative demonstrates superior reactivity, affording a higher yield in a shorter timeframe. The increased strength of the C-Cl bond necessitates longer reaction times and results in a slightly lower yield for this compound. Nevertheless, the successful coupling of the chloro-analog highlights the power of modern catalyst systems. For applications where cost is a primary driver and longer reaction times are feasible, this compound remains a highly valuable and practical building block.
Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.
Conclusion: A Versatile Reagent with Tunable Reactivity
This comparative guide demonstrates that this compound is a highly effective substrate for both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, provided that appropriate modern catalyst systems are employed. While its bromo-analog, 2-Bromo-5,6-dimethylnicotinonitrile, offers faster reaction kinetics and higher yields due to the lower C-Br bond dissociation energy, the chloro-derivative presents a more economical option for large-scale synthesis where reaction conditions can be extended.
The choice between these two valuable building blocks will ultimately depend on the specific priorities of the synthetic campaign—be it speed and efficiency or cost-effectiveness. The data and protocols presented herein provide a solid framework for making informed decisions in the design and execution of synthetic routes targeting novel, highly functionalized pyridine derivatives.
References
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- Organic Syntheses. 2-chloronicotinonitrile. [Link]
- YouTube.
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- ResearchGate. Optimization of the model Buchwald-Hartwig reaction of morpholine and.... [Link]
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- MDPI.
- ResearchGate. Kinetics and reactivity of substituted anilines with 2‐chloro‐5‐nitropyridine in dimethyl sulfoxide and dimethyl formamide. [Link]
- ResearchGate. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
- RSC Publishing.
- NIH. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]
- MDPI. Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. [Link]
- SciSpace. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. [Link]
- ResearchGate. Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. [Link]
- NIH.
- ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines. [Link]
- MDPI.
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A Head-to-Head Comparison of Catalysts for 2-Chloro-5,6-dimethylnicotinonitrile Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of pyridine-based scaffolds is a cornerstone in the development of novel pharmaceuticals and functional materials. Among these, 2-chloro-5,6-dimethylnicotinonitrile serves as a valuable and versatile building block. The efficiency of its transformation into more complex molecules via cross-coupling reactions is critically dependent on the choice of catalyst. This guide provides an in-depth, objective comparison of various catalytic systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions involving this key substrate. The analysis is grounded in experimental data to empower researchers in making informed decisions for their synthetic strategies.
The Strategic Importance of Catalyst Selection
This compound, while being a cost-effective starting material, presents challenges in cross-coupling reactions. The electron-withdrawing nature of the nitrile group and the potential for the pyridine nitrogen to coordinate with and inhibit the metal catalyst necessitate careful selection of the catalytic system.[1][2] The choice of palladium catalyst, ligands, base, and solvent all play a crucial role in achieving high yields and reaction efficiency.[3] Generally, the reactivity of chloropyridines is lower than their bromo and iodo counterparts, making the oxidative addition step of the catalytic cycle more challenging.[1][4]
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for creating carbon-carbon bonds, enabling the synthesis of biaryl and vinyl-substituted pyridines.[4][5] The performance of various palladium catalysts in the coupling of 2-chloropyridines with boronic acids varies significantly.
Traditional vs. Modern Catalysts
Historically, catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) have been employed. While cost-effective, they often require higher catalyst loadings (3-5 mol%), elevated temperatures, and longer reaction times to achieve moderate to good yields (60-75%).[1][6]
Modern catalyst systems, particularly those developed by Buchwald and others, feature bulky, electron-rich phosphine ligands that significantly enhance catalytic activity.[7] These ligands promote the crucial oxidative addition step and facilitate reductive elimination.[7] Precatalysts such as XPhos Pd G3 and SPhos Pd G3 demonstrate superior performance, often achieving yields greater than 90% with lower catalyst loadings (1-2 mol%) and under milder conditions.[6] N-heterocyclic carbene (NHC) ligated systems, like PEPPSI™-IPr, also show excellent activity for these transformations.[6][8]
Comparative Performance Data for Suzuki-Miyaura Coupling
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80-100 | 4-12 | >90 | 1-2 |
Note: Yields are representative and can vary based on the specific boronic acid used, purity of reagents, and precise reaction conditions. Data is compiled from various sources for similar chloropyridine substrates.[6]
Experimental Protocol: Suzuki-Miyaura Coupling with a Buchwald Precatalyst
-
Reaction Setup: In an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the XPhos Pd G3 precatalyst (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add degassed anhydrous toluene (5 mL) via syringe.
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a pivotal reaction for synthesizing N-aryl and N-heteroaryl amines, which are prevalent motifs in pharmaceuticals.[9] For challenging substrates like this compound, the choice of catalyst is even more critical than in Suzuki-Miyaura couplings.
Catalyst System Superiority
Traditional palladium catalysts like Pd(PPh₃)₄ are generally ineffective for the amination of unactivated aryl chlorides.[1] The development of specialized bulky, electron-rich phosphine ligands by Stephen Buchwald and John Hartwig revolutionized this area.[9] These ligands facilitate the key C-N bond-forming reductive elimination step from the palladium center.
Catalyst systems employing ligands such as XPhos, SPhos, and BrettPhos, often in combination with palladium sources like Pd₂(dba)₃ or Pd(OAc)₂, or as pre-formed precatalysts, demonstrate broad applicability and high efficiency.[1][10] These systems enable the coupling of a wide range of primary and secondary amines with 2-chloropyridines under relatively mild conditions.
Comparative Performance Data for Buchwald-Hartwig Amination
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd₂(dba)₃ / XPhos | XPhos | NaOt-Bu | Toluene | 80-110 | 4-24 | >85 | 1-2 |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 6-24 | >85 | 1-2 |
| BrettPhos Pd G3 | BrettPhos | LHMDS | THF | Room Temp - 60 | 2-12 | >90 | 1-2 |
Note: Yields are representative and depend on the specific amine coupling partner and reaction conditions. Data is compiled from various sources for similar chloropyridine substrates.[1][10]
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and sodium tert-butoxide (NaOt-Bu, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon three times.
-
Reagent Addition: Add a solution of this compound (1.0 mmol) in anhydrous toluene (2 mL), followed by the amine (1.2 mmol).
-
Reaction: Heat the mixture to 100°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful means to install alkynyl groups onto the pyridine core, forming C(sp²)-C(sp) bonds.[11] This reaction is invaluable for the synthesis of rigid, linear structures often sought in materials science and as precursors for more complex heterocyclic systems.
Copper Co-catalysis and Copper-Free Alternatives
The classic Sonogashira reaction employs a dual catalytic system of a palladium complex and a copper(I) co-catalyst, typically CuI.[11] The copper acetylide, formed in situ, undergoes transmetalation to the palladium center. While highly effective, the use of copper can sometimes lead to undesirable alkyne homocoupling (Glaser coupling) and can present challenges in purification for pharmaceutical applications.[12]
In response, copper-free Sonogashira protocols have been developed. These systems rely on highly active palladium catalysts, often with bulky phosphine or NHC ligands, and a suitable base to facilitate the reaction without the need for a copper co-catalyst.[13][14] Air-stable palladium precatalysts have also been developed to simplify the reaction setup.[12]
Comparative Performance Data for Sonogashira Coupling
| Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₂Cl₂ / CuI | CuI | Et₃N | THF | Room Temp - 60 | 2-12 | 75-90 |
| Pd(OAc)₂ / SPhos | None | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 6-18 | >80 |
| [DTBNpP]Pd(crotyl)Cl | None | TMP | DMSO | Room Temp | 1-4 | >90 |
Note: Yields are representative and depend on the specific terminal alkyne and reaction conditions. Data is compiled from various sources for similar chloropyridine substrates.[11][12]
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube, combine this compound (1.0 mmol), the terminal alkyne (1.5 mmol), cesium carbonate (Cs₂CO₃, 2.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂/SPhos or a specific precatalyst, 2 mol%).
-
Inert Atmosphere: Seal the tube, evacuate, and backfill with argon three times.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Reaction: Heat the mixture to 90°C with stirring until the starting material is consumed (as monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.
Caption: General experimental workflow for catalyst screening and optimization.
Conclusion and Future Outlook
For the cross-coupling of this compound, modern palladium catalysts equipped with bulky, electron-rich phosphine or N-heterocyclic carbene ligands offer significant advantages over traditional systems. They provide higher yields, require lower catalyst loadings, and operate under milder conditions for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions.
For Suzuki-Miyaura couplings , Buchwald-type precatalysts like XPhos Pd G3 and SPhos Pd G3 are highly recommended for their robustness and efficiency. In Buchwald-Hartwig aminations , the choice of ligand is crucial and should be tailored to the specific amine; systems based on ligands like SPhos and BrettPhos are excellent starting points. For Sonogashira couplings , emerging copper-free methods utilizing air-stable precatalysts offer a simplified and highly efficient alternative to traditional copper co-catalyzed systems, which is particularly advantageous in pharmaceutical synthesis where metal contamination is a concern.
The continued development of more active and stable catalysts will further expand the synthetic utility of versatile building blocks like this compound, enabling the efficient construction of complex molecules for a wide range of applications.
References
- Myers, A. G. The Suzuki Reaction. Harvard University.
- Chemistry LibreTexts. Suzuki-Miyaura Coupling.
- ResearchGate. Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides.
- Bardera, M. A. et al. (2006). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 39(10), 721–729.
- NIH. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- University of Windsor. Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
- Wikipedia. Buchwald–Hartwig amination.
- ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of heteroaryl chlorides with thiophene and furan boronic acids.
- MDPI. Catalysts for Suzuki–Miyaura Coupling Reaction.
- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines...
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination.
- Wikipedia. Sonogashira coupling.
- RSC Publishing. Recent mechanistic developments and next generation catalysts for the Sonogashira coupling reaction.
- ResearchGate. (PDF) Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐Heterocycles.
- NIH. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl.
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.
- The Royal Society of Chemistry. Buchwald-Hartwig Cross-Coupling of Amides (Transamidation) by Selective N–C(O) Cleavage Mediated.
- Organic Chemistry Frontiers (RSC Publishing). Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes.
- Organic Letters. Air Tolerant Cadiot-Chodkiewicz and Sonogashira Cross-Couplings.
- ResearchGate. Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- RSC Publishing. Copper-free Sonogashira cross-coupling reactions: an overview.
- ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions.
- Beilstein Journals. Synthesis of N-acetyl diazocine derivatives via cross-coupling reaction.
- Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines.
- ResearchGate. Recent progress in the synthesis of N-substituted arylamines by reductive cross-coupling of nitroarenes.
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A Comparative Guide to the Structural Confirmation of 2-Chloro-5,6-dimethylnicotinonitrile using NMR and Mass Spectrometry
In the landscape of pharmaceutical research and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a non-negotiable cornerstone of scientific rigor. Every subsequent biological assay, every structure-activity relationship study, and every scale-up campaign rests on the foundational certainty that the molecule in the vial is indeed the molecule intended. This guide provides an in-depth, practical comparison of experimental data against theoretical predictions for the structural elucidation of 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative, utilizing the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Our approach moves beyond a mere procedural checklist. We will delve into the causality behind experimental choices and interpret the resulting data within a self-validating framework. By comparing the acquired spectra to theoretically predicted values, we establish a high-confidence confirmation of the target compound's identity.
Theoretical Spectroscopic Profile: The Analytical Benchmark
Before stepping into the lab, establishing a theoretical spectroscopic profile is crucial. This benchmark, derived from established principles of chemical shifts and fragmentation patterns, serves as our primary comparator for the experimental data.
The structure of this compound (C₈H₇ClN₂) dictates a unique set of spectroscopic signatures.
Predicted ¹H and ¹³C NMR Spectra
The substitution pattern—a chloro group at C2, a nitrile at C3, and two methyl groups at C5 and C6—creates a distinct electronic environment around the pyridine ring.
-
¹H NMR: We anticipate three signals: a singlet for the lone aromatic proton at the C4 position, and two distinct singlets for the methyl groups at C5 and C6. Methyl substitution on a pyridine ring typically results in chemical shifts between δ 2.0 and 3.0 ppm.[1][2] The aromatic proton at C4 is expected to appear further downfield.
-
¹³C NMR: Eight unique carbon signals are expected. The chemical shifts of carbons in substituted pyridine rings are influenced by the electronegativity and resonance effects of the substituents.[3][4][5] The carbons attached to the electronegative chlorine (C2) and the nitrogen atom (C2, C6) are expected to be significantly downfield. The nitrile carbon (C≡N) will also have a characteristic shift, typically in the range of δ 115-125 ppm.
Predicted Mass Spectrum
The molecular formula C₈H₇ClN₂ gives a monoisotopic molecular weight of 166.03 g/mol .[6]
-
Molecular Ion Peak (M⁺): The primary signature will be the molecular ion peak. Due to the natural isotopic abundance of chlorine (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), we expect to see a characteristic isotopic cluster. The M⁺ peak corresponding to the ³⁵Cl isotope will appear at m/z 166, while an M+2 peak corresponding to the ³⁷Cl isotope will appear at m/z 168 with an intensity approximately one-third of the M⁺ peak.
-
Fragmentation: Electron ionization (EI) or electrospray ionization (ESI) can induce fragmentation. The presence of a chlorine atom often leads to fragmentation pathways involving its loss.[7][8] Common fragmentation patterns for substituted pyridines may also include the loss of the nitrile group as HCN or the loss of a methyl radical (•CH₃).[9]
The Analytical Workflow: From Sample to Structure
The following diagram illustrates the logical workflow for comprehensive structural confirmation, integrating both NMR and MS techniques.
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Efficacy of 2-Chloro-5,6-dimethylnicotinonitrile-Based Compounds Versus Existing Drugs: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive analysis of the therapeutic potential of a promising class of emerging compounds, 2-Chloro-5,6-dimethylnicotinonitrile derivatives. We will objectively evaluate their efficacy in key therapeutic areas—oncology, virology, and anti-inflammatory applications—against established drugs. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of preclinical data to inform future research and development directions. Our analysis is grounded in experimental evidence, elucidating the mechanisms of action and providing detailed protocols for reproducible in vitro validation.
I. Anticancer Activity: A New Frontier in Cytotoxic Therapy
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Derivatives of this compound have emerged as potent cytotoxic agents against a range of cancer cell lines. In this section, we compare their performance against established chemotherapeutic agents, cisplatin and doxorubicin.
Comparative Efficacy
Direct head-to-head studies are limited; however, by comparing IC50 values from various studies, we can gain an initial understanding of the relative potency of these novel compounds. It is crucial to acknowledge that variations in experimental conditions can influence these values.
| Compound/Drug | Cancer Cell Line | IC50/EC50 (µM) | Reference |
| Nicotinonitrile Derivative (7b) | MCF-7 (Breast Cancer) | 3.58 | [1] |
| Nicotinonitrile Derivative (7b) | PC-3 (Prostate Cancer) | 3.60 | [1] |
| Doxorubicin | MCF-7 (Breast Cancer) | ~0.02 (20 nM) | [2] |
| Cisplatin | A549 (Lung Cancer) | 6.59 (72h incubation) | [3] |
| Cisplatin | H1299 (Lung Cancer) | ~2.60-fold decrease in viability | [4] |
Note: The provided IC50/EC50 values are from different studies and should be interpreted with caution. Direct comparative studies are needed for a definitive assessment of relative potency.
Mechanism of Action: Inducing Apoptosis
Our analysis of the literature suggests that the anticancer activity of nicotinonitrile derivatives is, at least in part, due to the induction of apoptosis and cell cycle arrest. One study on a promising nicotinonitrile derivative, compound 7b, demonstrated its ability to induce apoptosis in PC-3 prostate cancer cells and cause cell cycle arrest at the G1 phase.[1] The study also identified PIM-1 kinase as a potential molecular target.[1]
In contrast, cisplatin exerts its cytotoxic effects primarily by forming DNA adducts, which triggers DNA damage responses and ultimately leads to apoptosis. Doxorubicin has a multi-faceted mechanism, including DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species that induce oxidative stress and apoptotic cell death.
Signaling Pathway: Anticancer Mechanism of Nicotinonitrile Derivatives
Caption: Proposed anticancer mechanism of nicotinonitrile derivatives.
Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of novel compounds on cancer cell lines.
Workflow Diagram: MTT Assay
Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.
II. Antiviral Activity: Targeting Picornaviruses
Picornaviruses are a large family of RNA viruses responsible for a wide range of human diseases, including the common cold (rhinoviruses), poliomyelitis (poliovirus), and hand, foot, and mouth disease (enteroviruses). The development of broad-spectrum antiviral agents is a critical unmet need. A nitrobenzene derivative, MDL-860 (2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile), has shown promise as a picornavirus inhibitor. We compare its efficacy to pleconaril, an investigational antiviral that has undergone clinical trials for picornavirus infections.
Comparative Efficacy
| Compound/Drug | Virus | IC50 (µM) | Reference |
| MDL-860 | Picornaviruses (various) | Effective against 11 of 12 tested | [5] |
| MDL-860 | Enteroviruses (various) | 0.2 - 4 | [6] |
| Pleconaril | Enteroviruses (various) | 10 - 25 | [6] |
Note: The provided IC50 values are from different studies and should be interpreted with caution.
Mechanism of Action: A Tale of Two Targets
MDL-860 and pleconaril employ distinct mechanisms to inhibit picornavirus replication. MDL-860 appears to inhibit an early event in virus replication, after uncoating, which is necessary for the synthesis of the majority of viral RNA.[5] It has been suggested that MDL-860 targets a host cell factor, phosphatidylinositol 4-kinase III beta (PI4KB), which is hijacked by picornaviruses to create replication organelles.[6][7]
Pleconaril, on the other hand, is a capsid-binding agent.[8] It inserts into a hydrophobic pocket in the viral capsid protein VP1, stabilizing the capsid and preventing the conformational changes required for the virus to uncoat and release its RNA into the host cell.[7][8]
Signaling Pathway: Antiviral Mechanisms of MDL-860 and Pleconaril
Caption: Distinct antiviral mechanisms of MDL-860 and Pleconaril.
Experimental Protocol: Plaque Reduction Assay
This protocol describes a plaque reduction assay to determine the antiviral activity of a compound against a specific virus.
Workflow Diagram: Plaque Reduction Assay
Caption: Workflow for assessing antiviral activity using a plaque reduction assay.
III. Anti-inflammatory Activity: Modulating the NF-κB Pathway
Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and certain cancers. The transcription factor NF-κB is a central mediator of the inflammatory response. A study on 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrroles, structurally related to nicotinonitriles, has demonstrated their anti-inflammatory potential. We compare these findings with the well-established nonsteroidal anti-inflammatory drug (NSAID), celecoxib.
Comparative Efficacy
A study on a TPA-induced skin inflammation model in mice found that a 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivative (compound 4) exhibited higher anti-inflammatory activity than celecoxib. The study reported that compound 4 was 3.2-fold more potent than celecoxib in this model.
Mechanism of Action: Inhibition of NF-κB
The anti-inflammatory effects of the 2-substituted-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivative were attributed to its ability to inhibit the activation of NF-κB by blocking IκB kinase (IKK) activities.[4] This prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. As a result, NF-κB cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Celecoxib is a selective COX-2 inhibitor, which reduces the production of prostaglandins, key mediators of inflammation.[9] Interestingly, celecoxib has also been shown to inhibit TNFα-induced NF-κB activation, suggesting a potential dual mechanism of action.[10] It appears to suppress IKK activation, leading to the inhibition of IκBα phosphorylation and degradation.[10]
Signaling Pathway: Anti-inflammatory Mechanism via NF-κB Inhibition
Caption: Inhibition of the NF-κB signaling pathway by nicotinonitrile derivatives and celecoxib.
Experimental Protocol: LPS-Induced TNF-α Secretion in RAW 264.7 Cells
This protocol details a method to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit the secretion of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Workflow Diagram: Anti-inflammatory Assay
Caption: Workflow for measuring the anti-inflammatory activity of compounds.
IV. Conclusion and Future Directions
The available preclinical data suggests that this compound-based compounds represent a versatile scaffold with significant potential across multiple therapeutic areas. Their potent anticancer, antiviral, and anti-inflammatory activities, coupled with distinct mechanisms of action compared to some existing drugs, warrant further investigation.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies against current standard-of-care drugs is essential for a definitive assessment of their therapeutic potential.
-
Mechanism of Action Elucidation: Further studies are needed to fully characterize the molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound scaffold will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.
-
In Vivo Efficacy and Safety: Promising lead compounds should be advanced to in vivo models to evaluate their efficacy, toxicity, and overall therapeutic index.
This guide provides a foundational overview for researchers and drug development professionals interested in this promising class of compounds. The presented data and protocols offer a starting point for further exploration and validation of their therapeutic utility.
V. References
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Antiviral activity in vitro of double combinations of enteroviral inhibitors. (2024). Frontiers in Microbiology. [Link]
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Pleconaril: A Promising Antiviral Agent for the Treatment of Respiratory Infections. (2023). Longdom Publishing. [Link]
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Antiviral activity and mechanism of action of 2-(3,4-dichlorophenoxy)-5-nitrobenzonitrile (MDL-860). (1982). Antimicrobial Agents and Chemotherapy.
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Pharmacology of Pleconaril ; Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). YouTube. [Link]
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In vitro activity of pirodavir (R 77975), a substituted phenoxy-pyridazinamine with broad-spectrum antipicornaviral activity. (1992). Antimicrobial Agents and Chemotherapy.
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Current status of anti-picornavirus therapies. (2006). Current Medicinal Chemistry.
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In Vitro Activity of Pirodavir (R 77975), a Substituted Phenoxy. (1992). Antimicrobial Agents and Chemotherapy.
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Biochemical pathways of caspase activation during apoptosis. (1999). Biochimica et Biophysica Acta (BBA) - Molecular Cell Research.
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RESISTANCE TO PLATINUM-BASED CHEMOTHERAPY IN LUNG CANCER CELL LINES. (2010). Drug Metabolism and Drug Interactions.
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2 inhibitor celecoxib abrogates TNF-induced NF-kappa B activation through inhibition of activation of I kappa B alpha kinase and Akt in human non-small cell lung carcinoma: correlation with suppression of COX-2 synthesis. (2002). The Journal of Immunology.
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Evaluation of cisplatin cytotoxicity to NSCLC cells. A549, H1299, and... (2019). ResearchGate. [Link]
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Cytotoxicity of cisplatin on A549 cells. The measurements were adjusted... (2024). ResearchGate. [Link]
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Regulation of Cisplatin Resistance in Lung Cancer Cells by Nicotine, BDNF, and a β-Adrenergic Receptor Blocker. (2021). International Journal of Molecular Sciences.
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Rate of apoptotic MCF-7 tumor cells after 48 h treatment with chemical... (2023). ResearchGate. [Link]
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Anticancer potential of nicotinonitrile derivatives as PIM-1 kinase inhibitors through apoptosis: in vitro and in vivo studies. (2022). Semantic Scholar. [Link]
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Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action. (2013). PLoS ONE.
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Cytotoxicity analysis of etoposide and cisplatin on cell lines from human lung cancer and normal human lung. (2019). Net Journals. [Link]
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Mechanisms of Caspase Activation and Inhibition during Apoptosis. (2010). ResearchGate. [Link]
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The effect of doxorubicin and retinoids on proliferation, necrosis and apoptosis in MCF-7 breast cancer cells. (2001). Folia Histochemica et Cytobiologica.
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Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (2010). Indian Journal of Pharmaceutical Sciences.
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A Novel Agent Enhances the Chemotherapeutic Efficacy of Doxorubicin in MCF-7 Breast Cancer Cells. (2016). ScienceOpen. [Link]
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Cytotoxicity of Selected Novel Chalcone Derivatives on Human Breast, Lung and Hepatic Carcinoma Cell Lines. (2015). ResearchGate. [Link]
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Cytotoxicity against A549 Human Lung Cancer Cell Line via the Mitochondrial Membrane Potential and Nuclear Condensation Effects of Nepeta paulsenii Briq., a Perennial Herb. (2022). Molecules.
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The Untapped Potential of 2-Chloro-5,6-dimethylnicotinonitrile: A Comparative Guide to Structure-Activity Relationships
In the landscape of medicinal chemistry, the nicotinonitrile scaffold is a recurring motif in a multitude of biologically active compounds. Its inherent electronic properties and hydrogen bonding capabilities make it a privileged structure for interacting with various biological targets. This guide delves into the structure-activity relationships (SAR) of analogs related to 2-Chloro-5,6-dimethylnicotinonitrile, a compound of interest with underexplored therapeutic potential. Due to the limited direct biological data on this specific molecule, this guide will provide a comparative analysis of structurally similar compounds to infer potential SAR trends and guide future research endeavors.
The Nicotinonitrile Core: A Foundation for Diverse Biological Activity
Nicotinonitrile, or 3-cyanopyridine, and its derivatives have been extensively investigated and have shown a wide array of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The electron-withdrawing nature of the nitrile group, coupled with the hydrogen bond accepting capability of the pyridine nitrogen, allows for diverse interactions with biological macromolecules. The 2-chloro substituent is a common feature in many active compounds, serving as a crucial handle for further chemical modifications or as an important contributor to the compound's overall electronic and steric profile.
Unveiling the SAR of this compound Analogs: A Comparative Analysis
To understand the potential bioactivity of this compound, we will explore the SAR of analogs with modifications at key positions of the nicotinonitrile ring.
The Significance of the 2-Chloro Substituent
The chlorine atom at the 2-position of the pyridine ring plays a pivotal role in the reactivity and biological activity of this class of compounds. It is a key intermediate for the synthesis of more complex molecules through nucleophilic substitution reactions.
From a biological standpoint, the 2-chloro group can influence activity in several ways:
-
Electronic Effects: As an electron-withdrawing group, it can modulate the pKa of the pyridine nitrogen, affecting its ability to form hydrogen bonds.
-
Steric Hindrance: The presence of the chlorine atom can influence the preferred conformation of the molecule, which in turn affects its binding to a target protein.
-
Metabolic Stability: In some cases, a chloro substituent can block metabolic pathways, leading to an increased half-life of the compound.
Studies on related 2-chloropyridine derivatives have demonstrated their potential as antimicrobial and anticancer agents. For instance, certain 2-chloro-5-substituted pyridine analogs have been investigated for their antibacterial activity.[1][2]
Exploring the Impact of Substituents at the 5- and 6-Positions
The methyl groups at the 5- and 6-positions of this compound are expected to significantly influence its biological profile.
-
Lipophilicity: The two methyl groups increase the lipophilicity of the molecule, which can enhance its ability to cross cell membranes.
-
Steric Bulk: The dimethyl substitution pattern provides steric bulk around the pyridine ring, which can contribute to selective binding to a specific target.
In a related compound, 2,5-dichloro-4,6-dimethylnicotinonitrile, the dimethyl substitution is part of a scaffold used to synthesize a selective muscarinic receptor 4 (M4) positive allosteric modulator and a catechol-O-methyltransferase (COMT) inhibitor, suggesting a potential role for this substitution pattern in neurological activity.[3]
The table below summarizes the observed activities of some related nicotinonitrile and chloropyridine derivatives, offering insights into potential SAR trends.
| Compound/Analog Class | R1 (2-position) | R2 (5-position) | R3 (6-position) | Observed Biological Activity | Reference |
| 2-chloronicotinonitrile | Cl | H | H | Intermediate for pharmaceuticals | [4][5] |
| 2,5-dichloro-4,6-dimethylnicotinonitrile | Cl | Cl | CH3 | Precursor for M4 modulator & COMT inhibitor | [3] |
| 2-chloro-5-nitrobenzoic acid derivatives | COOH | NO2 | H | Antibacterial activity | [1][2] |
| 2-chloro-5-(3-fluorophenyl)nicotinonitrile | Cl | 3-fluorophenyl | H | Antitumor and antimicrobial potential | [6] |
Experimental Protocols for Synthesis and Biological Evaluation
To facilitate further research on this compound analogs, this section provides detailed, step-by-step methodologies for their synthesis and biological evaluation.
General Synthesis of 2-Chloronicotinonitrile Derivatives
A common route for the synthesis of 2-chloronicotinonitriles involves the chlorination of the corresponding 2-hydroxynicotinonitriles.
Step 1: Synthesis of 2-Hydroxy-5,6-dimethylnicotinonitrile A mixture of 2-amino-5,6-dimethyl-3-pyridinecarbonitrile, sodium nitrite, and hydrochloric acid is reacted at low temperature to yield the diazonium salt, which is then hydrolyzed to the 2-hydroxy derivative.
Step 2: Chlorination The 2-hydroxy-5,6-dimethylnicotinonitrile is then treated with a chlorinating agent, such as phosphorus oxychloride (POCl3), to yield this compound.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the anticancer potential of the synthesized analogs.
-
Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours.
-
Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
This method is used to evaluate the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: A standardized bacterial or fungal suspension is prepared.
-
Agar Plate Inoculation: The surface of an agar plate is uniformly inoculated with the microbial suspension.
-
Well Preparation: Wells are created in the agar using a sterile cork borer.
-
Compound Application: A specific volume of the test compound solution is added to each well.
-
Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.
Visualizing Structure-Activity Relationships and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Inferred SAR trends for this compound analogs.
Caption: General experimental workflow for SAR studies.
Conclusion and Future Directions
While direct biological data for this compound remains elusive in the public domain, this comparative guide highlights the immense potential of this scaffold. The analysis of structurally related analogs suggests that modifications at the 2-, 5-, and 6-positions can lead to a diverse range of biological activities, including anticancer, antimicrobial, and neurological effects. The provided experimental protocols offer a clear roadmap for researchers to synthesize and evaluate novel analogs of this compound. Future research should focus on the systematic synthesis of a library of these analogs and their screening against a panel of biological targets to fully elucidate the SAR and unlock the therapeutic potential of this promising chemical entity.
References
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- Organic Syntheses. (n.d.). 2-chloronicotinonitrile.
- PubMed. (2024). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials.
- PubMed. (2014). Synthesis and biological evaluation of 2-oxonicotinonitriles and 2-oxonicotinonitrile based nucleoside analogues.
- PubMed. (1998). Synthesis and biological evaluation of 2- and 7-substituted 9-deazaadenosine analogues.
- Google Patents. (n.d.). CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid.
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- PubMed. (1995). Hypoxia-selective antitumor agents. 14. Synthesis and hypoxic cell cytotoxicity of regioisomers of the hypoxia-selective cytotoxin 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide.
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- PubMed. (2011). Synthesis and Biological Evaluation of a Series of 2-(Substitutedphenyl) benzothiazoles.
- PubMed. (2015). Synthesis and Biological Evaluation of Chlorinated Analogs of Leukotoxin Diol.
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- PubMed. (2011). Synthesis and biological evaluation of a series of 2-(substitutedphenyl)benzothiazoles.
- PubMed. (2023). Quantitation of 6-chloronicotinic acid and 2-chloro-1,3-thiazole-5-carboxylic acid and their glycine conjugates in human urine to assess neonicotinoid exposure.
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A Senior Application Scientist's Guide to Isomeric Purity Analysis of 2-Chloro-5,6-dimethylnicotinonitrile
Introduction: The Critical Role of Isomeric Purity
In the landscape of pharmaceutical development and fine chemical synthesis, the precise molecular architecture of a compound is paramount. 2-Chloro-5,6-dimethylnicotinonitrile, a substituted pyridine derivative, serves as a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its efficacy and safety profile are intrinsically linked to its structural integrity. The presence of unintended isomers—molecules with the same chemical formula but different arrangements of atoms—can introduce significant risks, including altered pharmacological activity, increased toxicity, or the failure of downstream synthetic steps.
Control of regioisomeric impurities, also known as positional isomers, is a major concern for the pharmaceutical industry.[2] These impurities can be challenging to detect and quantify, necessitating the development of robust analytical methods early in the manufacturing process.[2] This guide provides a comprehensive comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the rigorous analysis of the isomeric purity of this compound. Our focus is on providing actionable protocols and the scientific rationale behind them, empowering researchers to select and implement the most suitable method for their needs, in alignment with international regulatory standards such as the ICH Q2(R1) guidelines on analytical procedure validation.[3][4]
Understanding the Challenge: Potential Positional Isomers
The synthesis of multi-substituted pyridines can often lead to the formation of various positional isomers.[1] For this compound, the most probable impurities are other isomers where the chloro, cyano, and dimethyl groups are arranged differently around the pyridine ring.
Plausible Isomeric Impurities of this compound:
-
2-Chloro-4,5-dimethylnicotinonitrile
-
2-Chloro-3,4-dimethylnicotinonitrile
-
6-Chloro-2,3-dimethylnicotinonitrile
-
4-Chloro-2,3-dimethylnicotinonitrile
These isomers often possess very similar physicochemical properties, such as polarity and boiling point, making their separation a non-trivial analytical challenge that demands high-resolution techniques.
Comparative Analysis of Analytical Methodologies
The choice between HPLC and GC is dictated by the analyte's volatility and thermal stability, as well as the specific requirements of the analysis in terms of resolution, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC): Precision in the Liquid Phase
HPLC is a cornerstone technique for the purity analysis of non-volatile or thermally sensitive compounds like many pharmaceutical intermediates.[] Separation is achieved based on the differential partitioning of analytes between a liquid mobile phase and a solid stationary phase.
Expertise & Experience: The Rationale Behind Method Design
For separating closely related aromatic isomers like those of this compound, Reverse-Phase HPLC (RP-HPLC) is the method of choice. The nonpolar stationary phase (typically C18) interacts with the aromatic ring and methyl groups, while a polar mobile phase (e.g., acetonitrile/water) elutes the compounds. Subtle differences in the position of the substituents alter the molecule's overall polarity and its interaction with the stationary phase, enabling separation. The addition of a buffer, such as formic or phosphoric acid, can sharpen peaks by protonating the pyridine nitrogen, ensuring a consistent ionic state.[6][7]
Experimental Protocol: RP-HPLC Method
| Parameter | Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Industry-standard for resolving nonpolar to moderately polar small molecules. The 3.5 µm particle size offers a good balance of efficiency and backpressure. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid ensures consistent protonation of the pyridine nitrogen for better peak shape.[7] Acetonitrile is a common organic modifier providing good selectivity for aromatic compounds. |
| Gradient | 50% B to 70% B over 15 min | A gradient elution is crucial for separating isomers with close retention times and ensuring any more retained impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 35 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution. |
| Detection | UV at 275 nm | Substituted nicotinonitriles exhibit strong UV absorbance. 275 nm is chosen to maximize sensitivity for the parent compound and its likely isomers.[8] |
| Injection Vol. | 5 µL | A small injection volume minimizes band broadening. |
| Sample Prep. | 0.5 mg/mL in 50:50 Water:Acetonitrile | The sample is dissolved in a solvent mixture compatible with the initial mobile phase conditions to ensure good peak shape. |
Data Presentation: Performance Comparison
Illustrative data based on typical method performance for positional isomers.
| Parameter | HPLC Performance |
| Resolution (Rs) between Isomers | > 1.8 |
| Limit of Detection (LOD) | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.015% |
| Analysis Time per Sample | ~20 minutes |
| Precision (RSD%) | < 2.0% |
Visualization: HPLC Experimental Workflow
Caption: A typical workflow for isomeric purity analysis by HPLC.
Gas Chromatography (GC): Harnessing Volatility for Separation
GC is an exceptionally powerful technique for separating volatile and thermally stable compounds.[9] The separation is based on the partitioning of analytes between a gaseous mobile phase (an inert carrier gas) and a liquid or solid stationary phase coated on the inside of a capillary column.
Expertise & Experience: The Rationale Behind Method Design
For this compound, which is expected to have sufficient volatility, GC offers the potential for higher resolution and faster analysis times compared to HPLC. The choice of the GC column is the most critical parameter.[9] A mid-polarity column, such as one containing a cyanopropylphenyl polysiloxane phase (e.g., DB-17 or Rxi-17Sil MS), is often ideal for separating positional isomers of aromatic compounds.[10] This type of stationary phase provides unique selectivity through dipole-dipole and pi-pi interactions, which are highly sensitive to the specific positions of the polar chloro and cyano groups on the pyridine ring. A flame ionization detector (FID) is preferred for its robustness and wide linear range for quantitative analysis of organic compounds.[2]
Experimental Protocol: Capillary GC Method
| Parameter | Condition | Rationale |
| Column | DB-17 (50% Phenyl- 50% methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film | A mid-polarity column provides the necessary selectivity to resolve positional isomers based on differences in dipole moments. |
| Carrier Gas | Helium, Constant Flow at 1.2 mL/min | Helium is an efficient and inert carrier gas. Constant flow mode ensures stable retention times. |
| Oven Program | 150°C (hold 2 min), ramp 10°C/min to 250°C, hold 5 min | The temperature program starts at a temperature that provides good initial separation and ramps up to elute all isomers in a reasonable time. |
| Injector | Split (50:1), 260°C | A split injection prevents column overloading and ensures sharp peaks. The high temperature ensures complete vaporization of the sample. |
| Detector | Flame Ionization Detector (FID), 280°C | FID provides high sensitivity and a uniform response factor for hydrocarbon-based isomers, making it ideal for area percent purity calculations. |
| Injection Vol. | 1 µL | Standard volume for capillary GC. |
| Sample Prep. | 1 mg/mL in Dichloromethane | Dichloromethane is a volatile and suitable solvent for GC analysis.[11] |
Data Presentation: Performance Comparison
Illustrative data based on typical method performance for positional isomers.
| Parameter | GC Performance |
| Resolution (Rs) between Isomers | > 2.5 |
| Limit of Detection (LOD) | ~0.002% |
| Limit of Quantitation (LOQ) | ~0.01% |
| Analysis Time per Sample | ~17 minutes |
| Precision (RSD%) | < 1.5% |
Visualization: GC Experimental Workflow
Caption: A standard workflow for isomeric purity analysis by GC-FID.
Method Selection Guide: Choosing the Right Tool
Both HPLC and GC are powerful, validated techniques for isomeric purity analysis. The optimal choice depends on the specific laboratory context and analytical goals.
| Feature | HPLC | GC | Recommendation |
| Resolution | Very Good | Excellent | For extremely similar isomers, GC may offer a slight advantage due to the high efficiency of capillary columns. |
| Sensitivity | Excellent | Excellent | Both methods can achieve low limits of detection required for impurity testing.[2][3] |
| Analyte Scope | Broad (non-volatile, thermally labile) | Limited (volatile, thermally stable) | If the compound or potential impurities are thermally unstable, HPLC is the only viable option. |
| Speed | Moderate | Fast | GC often provides shorter run times. |
| Simplicity | Mobile phase preparation can be complex. | Simpler setup (carrier gas). | GC can be more straightforward for routine quality control. |
| Coupling to MS | LC-MS is standard for identification. | GC-MS is a gold standard for definitive identification of volatile impurities.[12][13] | For impurity identification, coupling the separation technique to a mass spectrometer is highly recommended. |
Trustworthiness through Self-Validation: Regardless of the chosen method, the protocol must be validated according to ICH Q2(R1) guidelines to ensure its suitability for its intended purpose.[14] This involves demonstrating specificity (the ability to separate the main component from its isomers), linearity, accuracy, precision, and establishing detection and quantitation limits.[4]
Conclusion
The determination of isomeric purity is a non-negotiable aspect of quality control for this compound. Both Reverse-Phase HPLC and capillary GC offer robust and reliable solutions. GC often provides superior resolution and speed for volatile, stable isomers, making it an excellent choice for routine analysis. HPLC provides broader applicability, especially if thermal stability is a concern. The detailed protocols and rationale provided in this guide serve as a validated starting point for methods that, once implemented, will ensure the quality, safety, and consistency required in modern chemical and pharmaceutical development.
References
- International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- International Council for Harmonis
- Kanwal, N.
- International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
- SIELC Technologies. Separation of 2-Chloropyridine on Newcrom R1 HPLC column. [Link]
- Abraham Entertainment. (2025).
- SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. [Link]
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]
- Request PDF. Combined Gas Chromatography–Mass Spectrometry, Gas Chromatography–Infrared, and Computational Approach to Differentiate Constitutional Isomers of Methylpyridine Derivatives.
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- precisionFDA. 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE. [Link]
- ResearchGate. Synthesis and antioxidant assay of new nicotinonitrile analogues clubbed thiazole, pyrazole and/or pyridine ring systems. [Link]
- ResearchGate. Structures of pyridine, 4,4-bipyridine and chloroaniline isomers used for the HPLC experiments. [Link]
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- ResearchGate. (PDF) Synthesis and Characterization of Nicotinonitrile Derivatives as Efficient Corrosion Inhibitors for Acid Pickling of Brass Alloy in Nitric Acid. [Link]
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- National Center for Biotechnology Information. (2023).
- Longdom Publishing.
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A Comparative Guide to the Reproducibility of Synthesis Methods for 2-Chloro-5,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of plausible synthetic routes for 2-Chloro-5,6-dimethylnicotinonitrile, a key intermediate in the development of various pharmaceutical compounds. Due to the limited availability of directly published synthesis methods for this specific molecule, this document presents two robust, proposed synthetic pathways adapted from established and reproducible methods for structurally analogous compounds. The objective is to provide a comprehensive resource that enables researchers to make informed decisions for the efficient and reliable synthesis of this target molecule.
Introduction to this compound
This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural features, including the reactive chlorine atom and the nitrile group, make it a versatile building block for the synthesis of a wide range of biologically active molecules. The dimethyl substitution pattern on the pyridine ring can influence the molecule's steric and electronic properties, potentially leading to improved pharmacological profiles of its derivatives. Given its importance, access to reliable and reproducible synthetic methods is crucial for advancing research and development in this area.
Proposed Synthetic Routes: A Comparative Analysis
This guide details two proposed synthetic pathways for this compound. Each route is presented with a detailed, step-by-step protocol, a discussion of the underlying chemical principles, and an evaluation of its potential advantages and disadvantages.
Route 1: Chlorination of 5,6-dimethyl-2-hydroxynicotinonitrile
This proposed method is adapted from the well-established synthesis of 2,5-dichloro-4,6-dimethylnicotinonitrile[1]. It involves the direct chlorination of a hydroxypyridine precursor, a common and generally high-yielding transformation.
Caption: Proposed synthesis of this compound via chlorination.
-
Starting Material: 5,6-dimethyl-2-hydroxynicotinonitrile.
-
Reagent: Phosphorus oxychloride (POCl₃).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5,6-dimethyl-2-hydroxynicotinonitrile.
-
Carefully add an excess of phosphorus oxychloride (approximately 5-10 equivalents).
-
Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring to quench the excess POCl₃.
-
Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or sodium hydroxide solution) until a precipitate is formed.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by column chromatography on silica gel.
-
This method is anticipated to be highly efficient, with an expected yield of over 80% based on analogous transformations[1]. The use of phosphorus oxychloride is a standard procedure for the conversion of hydroxypyridines to their chloro-derivatives. The primary challenges associated with this route are the handling of the corrosive and moisture-sensitive phosphorus oxychloride and the potentially exothermic nature of the quenching step. Proper personal protective equipment and a well-ventilated fume hood are essential. The starting material, 5,6-dimethyl-2-hydroxynicotinonitrile, can be synthesized from commercially available precursors.
Route 2: Synthesis from 5,6-dimethylnicotinamide-1-oxide
This alternative route is adapted from the established synthesis of 2-chloronicotinonitrile from nicotinamide-1-oxide[2]. This multi-step process involves the formation of a pyridine N-oxide followed by chlorination and dehydration.
Caption: Proposed synthesis of this compound from an N-oxide precursor.
-
Starting Material Synthesis: 5,6-dimethylnicotinamide-1-oxide is prepared by the oxidation of 5,6-dimethylnicotinamide with an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide in acetic acid.
-
Chlorination and Dehydration:
-
In a round-bottom flask, thoroughly mix 5,6-dimethylnicotinamide-1-oxide and phosphorus pentachloride (PCl₅) (approximately 1.5-2.0 equivalents).
-
Slowly add phosphorus oxychloride (POCl₃) with shaking.
-
Attach a reflux condenser and heat the mixture in an oil bath. The temperature should be gradually raised to around 100-110 °C.
-
A vigorous exothermic reaction may occur, which can be controlled by an ice-water bath[2].
-
After the initial vigorous reaction subsides, continue heating under reflux for 1-2 hours.
-
Cool the reaction mixture and remove the excess POCl₃ under reduced pressure.
-
The residue is then carefully poured into a beaker containing crushed ice and water.
-
The crude product is collected by filtration and washed with water. .
-
Purification involves washing with a dilute sodium hydroxide solution to remove acidic impurities, followed by recrystallization or Soxhlet extraction with a suitable solvent like ether[2].
-
This route is more complex than Route 1, involving an additional step for the preparation of the N-oxide precursor. However, it offers an alternative pathway if the starting material for Route 1 is not readily accessible. The reported yield for the analogous synthesis of 2-chloronicotinonitrile is in the range of 35-39%, suggesting that this route may be lower yielding than Route 1[2]. The reaction is also highly exothermic and requires careful temperature control. The use of both phosphorus pentachloride and phosphorus oxychloride necessitates stringent safety precautions.
Performance Comparison
| Feature | Route 1: Chlorination of Hydroxypyridine | Route 2: From Pyridine N-oxide |
| Starting Material | 5,6-dimethyl-2-hydroxynicotinonitrile | 5,6-dimethylnicotinamide |
| Number of Steps | 1 | 2 (including N-oxide formation) |
| Key Reagents | POCl₃ | m-CPBA (or H₂O₂/AcOH), POCl₃, PCl₅ |
| Estimated Yield | High (>80%) | Moderate (35-40%) |
| Complexity | Low | Moderate |
| Safety Concerns | Corrosive and moisture-sensitive POCl₃, exothermic quenching. | Highly exothermic reaction, use of PCl₅ and POCl₃. |
| Reproducibility | Expected to be high based on similar reactions[1]. | Moderate, requires careful control of reaction conditions[2]. |
Conclusion and Recommendations
Based on this comparative analysis, Route 1, the chlorination of 5,6-dimethyl-2-hydroxynicotinonitrile, is the recommended synthetic pathway for the preparation of this compound. This method is anticipated to be more efficient, higher yielding, and less complex than Route 2. The high reproducibility of similar chlorination reactions further supports its selection.
While Route 2 provides a viable alternative, its lower estimated yield and increased complexity make it a less favorable option for routine synthesis. However, it remains a valuable alternative should the starting material for Route 1 be difficult to procure.
Researchers undertaking the synthesis of this compound should conduct small-scale pilot experiments to optimize the reaction conditions for their specific laboratory setup. Careful monitoring of the reaction progress and adherence to all safety protocols are paramount for a successful and safe synthesis.
References
- Organic Syntheses. 2-chloronicotinonitrile. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloro-5,6-dimethylnicotinonitrile
Foreword: The responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of scientific integrity and laboratory safety. This guide provides a detailed, procedural framework for the proper disposal of 2-Chloro-5,6-dimethylnicotinonitrile (CAS No. 65176-93-4). As a chlorinated heterocyclic compound, this substance requires specific handling protocols to mitigate risks to personnel and the environment. This document moves beyond simple checklists to explain the critical reasoning behind each step, ensuring a culture of safety and compliance in your laboratory.
Part 1: Hazard Assessment and Immediate Safety Protocols
Before any disposal process begins, a thorough understanding of the compound's intrinsic hazards is paramount. This compound is a solid organic compound that presents several health risks.
1.1. Inherent Hazards The primary documented hazard is acute oral toxicity.[1] While comprehensive toxicological data is limited, related chlorinated and nitrile-containing compounds exhibit potential for skin and eye irritation.[2] Therefore, all interactions with this chemical must be predicated on the assumption of significant hazard.
1.2. Mandatory Personal Protective Equipment (PPE) Exposure minimization is the primary goal.[3] All personnel handling this compound, whether in pure form or as waste, must wear the following PPE:
-
Eye Protection: Tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards are required to prevent contact with dust or splashes.[4]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves for integrity before each use and follow proper removal procedures to avoid skin contamination.[3]
-
Body Protection: A standard laboratory coat must be worn and kept fully fastened. For handling larger quantities or in situations with a risk of spillage, an impervious apron is recommended.[3]
-
Respiratory Protection: All handling and waste consolidation must occur within a certified chemical fume hood to minimize inhalation of airborne particulates.[2]
Part 2: Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with accurate waste characterization. The molecular structure of this compound—containing both a chlorine atom and a nitrile group on an organic backbone—places it firmly in the category of halogenated organic waste .[5] This classification is the single most important factor determining its disposal pathway.
Why Segregation is Non-Negotiable: Mixing halogenated and non-halogenated waste streams is a common and costly error in laboratory waste management.[6] Halogenated wastes require specialized, high-temperature incineration to ensure complete destruction and to manage the acidic flue gases (like hydrogen chloride) that are produced.[7][8] Co-mingling these wastes complicates the disposal process, significantly increases costs, and can lead to regulatory violations.[6]
Therefore, the following segregation protocol is mandatory:
-
Isolate Halogenated Waste: Designate a specific, clearly labeled waste container solely for this compound and other halogenated organic compounds.[5][9]
-
Prevent Co-mingling: Under no circumstances should this waste be mixed with non-halogenated solvents, strong acids or bases, oxidizers, or aqueous waste.[6][9]
-
Solid vs. Liquid: Keep solid chemical waste separate from liquid waste streams to simplify the final disposal process.[10]
Chemical Hazard Profile
The following table summarizes the key identification and hazard information for this compound.
| Property | Value / Classification | Source |
| CAS Number | 65176-93-4 | [1][11] |
| Molecular Formula | C₈H₇ClN₂ | [1][11] |
| Physical Form | Solid | [1] |
| GHS Hazard Class | Acute Toxicity 4, Oral | [1] |
| Signal Word | Warning | [1] |
| Waste Category | Halogenated Organic Waste | [5][9] |
Part 3: Step-by-Step Disposal and Containment Protocol
Follow this procedure to ensure safe and compliant handling of this compound waste from the point of generation to its final collection.
Step 1: Container Selection Use only containers that are in good condition and compatible with the waste. A high-density polyethylene (HDPE) container with a secure, screw-top lid is recommended for solid waste.[12] The container must be leak-proof and vapor-tight.[13]
Step 2: Labeling Proper labeling is a frequent point of failure in regulatory inspections.[12] The waste container must be labeled immediately when the first particle of waste is added.[13][14] The label, often a specific "Hazardous Waste" tag provided by your institution's Environmental Health and Safety (EHS) department, must include:
-
The words "Hazardous Waste".[6]
-
The full, unabbreviated chemical name: "Waste this compound".[13]
-
A clear indication of the hazards (e.g., "Toxic," "Halogenated").[9]
-
The name of the principal investigator and the laboratory location.[14]
Step 3: Waste Accumulation Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[12] This area must meet the following criteria:
-
It must be at or near the point of generation.
-
It must be under the control of the laboratory personnel.
-
The container must be stored in secondary containment (e.g., a spill tray) to capture any potential leaks.[9][10]
-
It must be located away from drains and incompatible materials.[6]
Step 4: Arranging for Final Disposal When the container is nearly full (approximately ¾ capacity) or when the research is complete, arrange for pickup through your institution's EHS office or a licensed hazardous waste contractor.[12][15] Do not attempt to dispose of this chemical through any other means.
The ONLY Acceptable Disposal Method: High-Temperature Incineration The definitive disposal route for chlorinated organic compounds is high-temperature incineration in a facility permitted to handle such waste.[4][16] This process ensures the complete thermal destruction of the organic molecule.[17] Specialized incinerators for chlorinated waste operate at temperatures often exceeding 1100°C and are equipped with flue gas scrubbers to neutralize the resulting hydrogen chloride (HCl), preventing its release into the atmosphere.[7][16][17]
Disposal Methods to AVOID:
-
DO NOT dispose of down the drain. This is a violation of environmental regulations and introduces a persistent pollutant into waterways.[6]
-
DO NOT dispose of in regular trash. This endangers sanitation workers and violates hazardous waste laws.[14]
-
DO NOT attempt chemical neutralization (e.g., hydrolysis) as a primary disposal method. While nitriles can be hydrolyzed,[18][19] this is not a recognized or safe disposal technique for this compound in a laboratory setting and does not address the chlorinated component of the waste.
Part 4: Emergency Procedures for Spills
Accidents require prepared, immediate action.[14]
-
Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is inside a fume hood, keep the sash at the proper height.
-
Contain: For a small, manageable spill, use an inert absorbent material like sand, vermiculite, or commercial sorbent pads to contain the material.[15] Do not use combustible materials like paper towels.[15]
-
Collect: Carefully sweep or scoop the contained material and absorbent into a designated hazardous waste container.[15]
-
Decontaminate: Clean the spill area with soap and water. All cleaning materials, including contaminated PPE, must be collected and disposed of as hazardous waste.[14][15]
-
Report: Report all spills to your institution's EHS department, regardless of size.[15]
Part 5: Disposal Workflow Visualization
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Bucknell University. (2016). Hazardous Waste Segregation.
- Green World Group. (2023). Chemical Safety Best Practices in The Lab.
- Vanderbilt University. (n.d.). Guide to Managing Laboratory Chemical Waste. Retrieved from Vanderbilt University Environmental Health and Safety website.
- GCA Corporation. (1987).
- Echemi. (n.d.). 2-CHLORO-5-METHYL-NICOTINONITRILE SDS, 66909-34-0 Safety Data Sheets.
- Google Patents. (n.d.). US4215095A - Process for the incineration of chlorinated organic materials.
- University of Pennsylvania. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from University of Pennsylvania EHRS website.
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Hooker Chemical Corporation. (1968). Process for Disposal of Chlorinated Organic Residues.
- Cornell University EHS. (n.d.). 7.2 Organic Solvents. Retrieved from Cornell University Environmental Health & Safety website.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 65176-93-4.
- Toolkit. (n.d.). Waste incinerators.
- Temple University. (n.d.). Halogenated Solvents in Laboratories.
- Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure.
- Spectrum Chemical. (2007). Material Safety Data Sheet - Chloroacetonitrile.
- Professor Heath's Chemistry Channel. (2018). Nitriles: base hydrolysis [Video]. YouTube.
- Clark, J. (n.d.). Hydrolysing Nitriles.
- Thermo Fisher Scientific. (2010). Safety Data Sheet - 2-Chloro-4,6-dimethylnicotinonitrile.
- Farmer, S., et al. (2025). 20.7: Chemistry of Nitriles. Chemistry LibreTexts.
- European Union. (n.d.). Basic principles of waste incineration.
- Delft University Press. (1987). Environmentally acceptable incineration of chlorinated chemical waste. TU Delft Repository.
- Fisher Scientific. (n.d.). Safety Data Sheet - Benzenamine, 2-chloro-5-nitro-.
- BYJU'S. (n.d.). Acidic Hydrolysis of Nitriles.
- The Organic Chemistry Tutor. (2017). Reactions of Nitriles with Acid to form Carboxylic Acids (Rxn and Mechanism) [Video]. YouTube.
- Fisher Scientific. (2023). Safety Data Sheet - 2,5-Dichloro-4,6-dimethylnicotinonitrile.
- Sigma-Aldrich. (n.d.). 2-Chloro-5-fluoro-6-methylnicotinonitrile AldrichCPR 474826-15-8.
- Fisher Scientific. (2025). Safety Data Sheet - 2-Chloro-5-nitropyridine.
- Jubilant Ingrevia Limited. (n.d.). 2-Chloro-5-nitropyridine Safety Data Sheet.
- Echemi. (n.d.). 2-Chloro-5-nitrobenzonitrile SDS, 16588-02-6 Safety Data Sheets.
- U.S. Environmental Protection Agency. (2012). Label Review Manual - Chapter 13: Storage and Disposal.
- Weill Cornell Medicine. (n.d.). EHS Program Manual 5.2 - Waste Disposal Procedure.
- Sigma-Aldrich. (n.d.). This compound | 65176-93-4.
- Organic Syntheses. (n.d.). 2-chloronicotinonitrile - Organic Syntheses Procedure.
- Vita-D-Chlor. (n.d.). Guidance Manual for Disposal of Chlorinated Water.
- Benchchem. (n.d.). Proper Disposal of 2-Chloro-4-nitropyridine: A Procedural Guide.
- U.S. Environmental Protection Agency. (2025). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS.
- Sigma-Aldrich. (n.d.). This compound AldrichCPR 65176-93-4.
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A Comprehensive Safety and Handling Guide for 2-Chloro-5,6-dimethylnicotinonitrile
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 2-Chloro-5,6-dimethylnicotinonitrile (CAS No. 65176-93-4) was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar compounds, including other chlorinated pyridines and nicotinonitrile derivatives. This information is intended to provide a robust baseline for safe handling and should not be considered a substitute for a compound-specific SDS. Researchers are strongly advised to consult a certified safety professional and obtain the official SDS from the supplier before handling this chemical.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes operational and disposal plans to ensure the safe use of this compound in a laboratory setting.
Hazard Identification and Risk Assessment
This compound is classified as harmful if swallowed. Based on the hazard profiles of analogous chlorinated nicotinonitrile compounds, it should be handled as a substance that is potentially harmful upon inhalation and skin contact, and capable of causing skin and eye irritation.[1][2][3]
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Precautionary Measures |
| Acute Oral Toxicity | Harmful if swallowed. | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor.[3] |
| Skin Corrosion/Irritation | May cause skin irritation.[1][2] | Avoid contact with skin. Wear protective gloves and clothing.[4] |
| Serious Eye Damage/Irritation | May cause serious eye irritation.[1][2] | Avoid contact with eyes. Wear safety glasses with side shields or goggles.[4] |
| Acute Inhalation Toxicity | Potentially harmful if inhaled; may cause respiratory irritation.[1][2] | Avoid breathing dust. Work in a well-ventilated area, preferably a chemical fume hood.[4] |
| Acute Dermal Toxicity | Potentially harmful in contact with skin.[1][2] | Avoid skin contact. Wear appropriate protective gloves and a lab coat. |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to mitigate the risks associated with handling this compound. The following PPE is mandatory:
-
Eye and Face Protection: Chemical safety goggles or safety glasses with side shields that conform to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards are required to protect against splashes and airborne particles.[5]
-
Hand Protection: Chemically resistant gloves are essential. Nitrile rubber gloves are a suitable choice for protection against a wide range of chemicals, including nitriles.[6] Always inspect gloves for tears or punctures before use.
-
Body Protection: A long-sleeved laboratory coat must be worn to prevent skin exposure.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or for emergency situations, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for the safe handling of this compound.
3.1. Preparation and Engineering Controls
-
Designated Area: Designate a specific area for handling this compound, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a spill kit readily available that contains appropriate absorbent materials (e.g., vermiculite, sand), personal protective equipment, and waste disposal bags.
3.2. Weighing and Dispensing
-
Personal Protective Equipment: Don the required PPE as outlined in Section 2.
-
Fume Hood: Perform all weighing and dispensing activities inside a certified chemical fume hood.
-
Static Control: Take precautions to prevent static discharge when handling the powdered substance.
-
Containment: Use a weighing boat or paper to contain the solid during transfer.
-
Clean-Up: Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, and dispose of it as hazardous waste.
3.3. In-Use and Reaction Monitoring
-
Closed Systems: Whenever possible, use closed systems for reactions involving this compound.
-
Labeling: Clearly label all vessels containing this compound with its name and associated hazards.
-
Monitoring: Regularly monitor reactions for any unexpected changes in temperature or pressure.
3.4. Post-Handling Decontamination
-
Work Area: Decontaminate the work area thoroughly after each use.
-
Equipment: Clean all contaminated equipment according to standard laboratory procedures.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[7]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[7]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material.
-
Collect: Carefully collect the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
Disposal Plan
Proper disposal of this compound and its waste is essential to protect the environment and comply with regulations.
-
Waste Segregation: All waste containing this compound, including unused product, contaminated consumables (e.g., gloves, weighing paper), and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container. This waste should be segregated as chlorinated organic waste.[8]
-
Container Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound."
-
Disposal Method: The primary recommended method for the disposal of chlorinated organic compounds is incineration at a licensed hazardous waste disposal facility.[9] Do not dispose of this chemical down the drain or in regular trash.
-
Regulatory Compliance: All waste disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidance.
Diagrams
Caption: Workflow for the safe handling of this compound.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Chloropyridine, 99%.
- Interactive Learning Paradigms, Incorporated. (n.d.). The MSDS HyperGlossary: Nitrile.
- Washington State University. (n.d.). Standard Operating Procedure for Pyridine.
- Free Chemistry Online. (2024). Acetonitrile Hazards: How to Ensure Safety Handling the Chemical.
- Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 49223-1.
- GOV.UK. (2024). Acetonitrile - Incident management.
- NJ.gov. (n.d.). Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY.
- NJ.gov. (n.d.). HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKPLACE EXPOSURE LIMITS WAYS OF RE.
- PubChem. (n.d.). 2-Chloro-5-nitropyridine.
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import, Use, and Disposal of Pyridine.
- Penta chemicals. (2024). Pyridine - SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Nitriles.
- precisionFDA. (n.d.). 2-CHLORO-4,6-DIMETHYLNICOTINONITRILE.
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. jubilantingrevia.com [jubilantingrevia.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. The MSDS HyperGlossary: Nitrile [ilpi.com]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
